Product packaging for Octadeca-7,9-diene(Cat. No.:CAS No. 63025-00-3)

Octadeca-7,9-diene

Cat. No.: B15448277
CAS No.: 63025-00-3
M. Wt: 250.5 g/mol
InChI Key: GJJXGJLRVYJXHL-UHFFFAOYSA-N
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Description

Octadeca-7,9-diene is a chemical compound with the molecular formula C18H34, classifying it as an 18-carbon alkadiene . The "7,9-diene" notation indicates the presence of two double bonds between the seventh and eighth, and the ninth and tenth carbon atoms in the chain. One specific stereoisomer of this compound is registered under the CAS-like number 150299964 and is referred to as (9E)-octadeca-7,9-diene, specifying a trans configuration at the 9-position double bond . As a hydrocarbon with multiple double bonds, its primary research applications are expected to be in organic synthesis and materials science, particularly as a building block or intermediate. It can serve as a substrate in various chemical reactions, including metathesis, where it could be used to synthesize more complex cyclic or polymeric structures . Researchers value such dienes for their utility in constructing complex molecular architectures from renewable feedstocks, aligning with green chemistry principles . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34 B15448277 Octadeca-7,9-diene CAS No. 63025-00-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63025-00-3

Molecular Formula

C18H34

Molecular Weight

250.5 g/mol

IUPAC Name

octadeca-7,9-diene

InChI

InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h13,15,17-18H,3-12,14,16H2,1-2H3

InChI Key

GJJXGJLRVYJXHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC=CCCCCCC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of Octadeca-7,9-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the stereoselective synthesis of Octadeca-7,9-diene, a conjugated diene with potential applications in chemical ecology and drug development. This document provides a comprehensive overview of established synthetic routes, detailed experimental protocols, and quantitative data to facilitate the controlled synthesis of specific stereoisomers.

Introduction

This compound is a long-chain hydrocarbon featuring a conjugated diene system. The spatial arrangement of the substituents around the double bonds gives rise to four possible geometric isomers: (7E,9E), (7Z,9Z), (7E,9Z), and (7Z,9E). The biological activity and physical properties of these isomers can vary significantly, necessitating precise stereocontrol during their synthesis. This guide focuses on the most common and effective strategies for achieving high stereoselectivity in the formation of the diene moiety, primarily through the Wittig reaction, Suzuki coupling, and Sonogashira coupling followed by stereoselective reduction.

Key Synthetic Strategies and Methodologies

The stereoselective synthesis of conjugated dienes like this compound hinges on the controlled formation of carbon-carbon double bonds with specific geometries. The following sections outline the most pertinent and widely employed synthetic methodologies.

The Wittig Reaction

The Wittig reaction is a powerful and versatile method for the formation of alkenes from carbonyl compounds and phosphonium (B103445) ylides.[1][2][3] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[4] This selectivity is crucial for the synthesis of specific isomers of this compound.

Logical Workflow for Wittig Synthesis of (7Z,9E)-Octadeca-7,9-diene:

Wittig_Synthesis cluster_reactants Starting Materials cluster_synthesis Wittig Reaction cluster_products Products Heptanal Heptanal Wittig_Z Wittig Reaction (Non-stabilized ylide) Heptanal->Wittig_Z Base (e.g., n-BuLi) Undec_2E_enal (E)-Undec-2-enal Wittig_E Wittig Reaction (Stabilized ylide) Undec_2E_enal->Wittig_E Base (e.g., NaH) OctylTPP Octyltriphenyl-phosphonium bromide OctylTPP->Wittig_Z Hept_2Z_enylTPP (Z)-Hept-2-enyltriphenyl-phosphonium bromide Hept_2Z_enylTPP->Wittig_E Diene_ZZ (7Z,9Z)-Octadeca-7,9-diene Wittig_Z->Diene_ZZ Diene_ZE (7Z,9E)-Octadeca-7,9-diene Wittig_E->Diene_ZE

Caption: General workflow for synthesizing (Z,Z) and (Z,E) isomers of this compound via the Wittig reaction.

Experimental Protocol: Synthesis of (7Z,9E)-Dodecaden-1-yl acetate (B1210297) (Illustrative Example)

This protocol for a related, well-documented pheromone illustrates the practical application of the Wittig reaction. The synthesis of this compound would follow a similar procedure with appropriate modifications of the starting materials.

  • Preparation of the Phosphonium Ylide: To a suspension of pentyltriphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexane (B92381) is added dropwise. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature, resulting in a deep red solution of the ylide.

  • Wittig Reaction: The solution of the ylide is cooled to -78 °C, and a solution of (E)-hept-2-enal in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate gradient) to afford the desired (7Z,9E)-dodecaden-1-ol.

  • Acetylation: The purified alcohol is dissolved in pyridine (B92270) and acetic anhydride (B1165640) is added. The mixture is stirred at room temperature overnight. The reaction is then quenched with water and extracted with diethyl ether. The organic layer is washed successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated to give (7Z,9E)-dodecaden-1-yl acetate.

Quantitative Data (Illustrative for Dodecadienyl Acetate Synthesis)

StepReactantsProductYield (%)Stereoselectivity (Z:E)
Wittig ReactionPentyltriphenylphosphonium bromide, (E)-Hept-2-enal(7Z,9E)-Dodecaden-1-ol60-75>95:5
Acetylation(7Z,9E)-Dodecaden-1-ol, Acetic Anhydride(7Z,9E)-Dodecaden-1-yl acetate>90-
Suzuki Coupling

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[5][6] This reaction is highly effective for the stereospecific synthesis of conjugated dienes, as the configuration of the double bonds in both the vinylborane (B8500763) and the vinyl halide is retained in the final product.[5]

Logical Workflow for Suzuki Coupling Synthesis of (7E,9Z)-Octadeca-7,9-diene:

Suzuki_Coupling cluster_reactants Starting Materials cluster_synthesis Suzuki Coupling cluster_product Product Vinyl_halide_E (E)-1-Bromooct-1-ene Coupling Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Vinyl_halide_E->Coupling Vinylborane_Z (Z)-Dec-1-enylboronic acid Vinylborane_Z->Coupling Diene_EZ (7E,9Z)-Octadeca-7,9-diene Coupling->Diene_EZ Sonogashira_Reduction cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediate cluster_product Product Vinyl_halide_E (E)-1-Bromooct-1-ene Sonogashira Sonogashira Coupling (Pd/Cu catalyst, Base) Vinyl_halide_E->Sonogashira Alkyne Dec-1-yne Alkyne->Sonogashira Enyne (E)-Octadec-7-en-9-yne Sonogashira->Enyne Reduction Stereoselective Reduction (e.g., Lindlar's catalyst) Diene_EZ (7E,9Z)-Octadeca-7,9-diene Reduction->Diene_EZ Enyne->Reduction

References

Octadeca-7,9-diene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for Octadeca-7,9-diene is limited in publicly available literature. This guide provides a comprehensive overview based on the established principles of conjugated diene chemistry, data from analogous long-chain dienes, and general experimental methodologies. All quantitative data should be considered as estimations and require experimental validation.

Introduction

This compound is a long-chain hydrocarbon featuring a conjugated diene system. This structural motif, characterized by two double bonds separated by a single bond, imparts unique chemical and physical properties that are of significant interest in various scientific disciplines, including organic synthesis, materials science, and drug discovery. The delocalization of π-electrons across the conjugated system results in enhanced stability and distinct reactivity compared to isolated dienes.[1][2][3] This guide aims to provide an in-depth technical overview of the physical and chemical properties, potential synthetic routes, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are largely dictated by its long aliphatic chain and the presence of the conjugated diene. The following table summarizes the estimated properties based on general characteristics of long-chain conjugated dienes.[4]

PropertyEstimated ValueNotes
Molecular Formula C₁₈H₃₄
Molecular Weight 250.47 g/mol
Melting Point -10 to 0 °CEstimated based on similar C18 hydrocarbons. The presence of double bonds, particularly in cis conformations, tends to lower the melting point.
Boiling Point 320-330 °C at 760 mmHgEstimated based on long-chain alkenes. Boiling point increases with chain length.
Density ~0.8 g/cm³Similar to other long-chain hydrocarbons.
Solubility Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, toluene, diethyl ether).The long hydrophobic carbon chain governs its solubility.
Appearance Colorless to pale yellow liquidThe color may depend on the purity and presence of any oxidation products.

Chemical Reactivity

The reactivity of this compound is centered around its conjugated diene system, which can participate in a variety of chemical transformations.

Electrophilic Addition

Conjugated dienes undergo electrophilic addition reactions, yielding both 1,2- and 1,4-addition products.[1][5] The reaction with a generic electrophile (E-Nu) is depicted below. The product distribution is often temperature-dependent, with the 1,2-adduct being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures).[6]

Diels-Alder Reaction

One of the most significant reactions of conjugated dienes is the [4+2] cycloaddition, or Diels-Alder reaction.[1][2] In this reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The reaction is highly stereospecific and is a powerful tool in organic synthesis for the construction of complex cyclic systems. The reactivity of the diene can be enhanced by the presence of electron-donating groups, while electron-withdrawing groups on the dienophile accelerate the reaction.[6]

Oxidation

Long-chain dienes are susceptible to oxidation, particularly free-radical oxidation at the allylic positions. This process can lead to the formation of hydroperoxides and subsequent degradation products.[7] The presence of antioxidants can inhibit this process.

Experimental Protocols

Due to the lack of specific literature for this compound, this section outlines general experimental protocols for the synthesis and analysis of long-chain conjugated dienes.

Synthesis of Conjugated Dienes

Several synthetic strategies can be employed for the preparation of conjugated dienes.[8][9][10][11][12]

  • Elimination Reactions: Dehydrohalogenation of dihaloalkanes or dehydration of diols can generate conjugated dienes. The choice of base and reaction conditions can influence the regioselectivity of the double bond formation.[8][13]

  • Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods often utilize transition metal catalysts (e.g., palladium, ruthenium) to construct the diene motif with high stereoselectivity.[11][12] Reactions such as the Stille, Suzuki, or Heck couplings are powerful tools for this purpose.[12]

  • Metathesis Reactions: Ring-opening metathesis of cyclic olefins followed by cross-metathesis with an appropriate alkene is another versatile method for diene synthesis.[12]

A general workflow for the synthesis and purification of a long-chain diene via a cross-coupling reaction is illustrated below.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Starting Material 1 (e.g., Vinyl Halide) D Reaction Mixture A->D B Starting Material 2 (e.g., Vinyl Boronic Ester) B->D C Palladium Catalyst + Ligand + Base C->D E Quenching (e.g., with water) D->E F Extraction (e.g., with Hexane) E->F G Drying (e.g., over MgSO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Column Chromatography (Silica Gel) H->I J Pure this compound I->J

A generalized workflow for the synthesis and purification of a long-chain diene.
Analytical Characterization

The structure and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The olefinic protons in the conjugated system will have characteristic chemical shifts and coupling constants that can be used to determine the stereochemistry of the double bonds.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.[16][17] The fragmentation pattern in the mass spectrum can provide additional structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of C=C and C-H bonds, although it is less informative for detailed structural elucidation of hydrocarbons compared to NMR.

Potential Biological Activity and Signaling

While no specific biological activities or signaling pathways have been reported for this compound, long-chain unsaturated hydrocarbons and their derivatives are known to play various roles in biology.

  • Membrane Interactions: Due to its lipophilic nature, this compound would be expected to partition into cellular membranes. This interaction could potentially modulate membrane fluidity and the function of membrane-bound proteins.

  • Metabolic Precursor: It is conceivable that this compound could be a substrate for various metabolic enzymes, such as cytochrome P450s or lipoxygenases, leading to the formation of biologically active metabolites. The oxidation of C18 diene fatty acids is a known biological process.[7]

  • Signaling Molecule: Some lipid molecules act as signaling messengers in various cellular pathways. While speculative, this compound or its metabolites could potentially interact with nuclear receptors or other signaling proteins.

The following diagram illustrates a conceptual model of how a lipophilic molecule like this compound might interact with a cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A This compound B Membrane Integration A->B C Interaction with Membrane Proteins B->C D Metabolism (e.g., by CYP450) B->D E Metabolites D->E F Interaction with Intracellular Receptors (e.g., Nuclear Receptors) E->F G Gene Expression Changes F->G

A conceptual diagram of the potential cellular interactions of this compound.

Conclusion

This compound represents an interesting molecular scaffold with potential applications in various fields of chemical and biological research. While specific data for this compound is scarce, a solid understanding of the chemistry of conjugated dienes allows for the prediction of its properties and reactivity. Further experimental investigation is necessary to fully characterize this molecule and explore its potential as a synthetic building block, a component of novel materials, or a modulator of biological systems. The methodologies and conceptual frameworks presented in this guide provide a foundation for future research endeavors focused on this compound and related long-chain conjugated dienes.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Octadeca-7,9-diene and Related Long-Chain Dienes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of specific experimental spectroscopic data for Octadeca-7,9-diene, this guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on analogous long-chain conjugated dienes. Additionally, detailed, generalized experimental protocols for these analytical techniques are presented to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from the typical spectral characteristics of long-chain hydrocarbons containing conjugated double bonds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.50 - 6.50Multiplet4HOlefinic Protons (CH =CH -CH =CH )
~ 2.05Multiplet4HAllylic Protons (-CH₂ -CH=CH-)
~ 1.20 - 1.40Broad Multiplet20HMethylene Protons (-CH₂ -)
~ 0.88Triplet3HTerminal Methyl Protons (-CH₃ )

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 125 - 135Olefinic Carbons (-C H=C H-)
~ 32 - 33Allylic Carbons (-C H₂-CH=CH-)
~ 28 - 30Methylene Carbons (-C H₂-)
~ 22.7Methylene Carbon (-C H₂-CH₃)
~ 14.1Terminal Methyl Carbon (-C H₃)

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3010 - 3100Medium=C-H Stretch (Olefinic)
2850 - 2960StrongC-H Stretch (Aliphatic)
~ 1650MediumC=C Stretch (Conjugated Diene)
1450 - 1470MediumC-H Bend (Scissoring)
~ 965Strong=C-H Bend (Out-of-plane, trans)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
250.48Molecular Ion (M⁺)
VariousFragmentation pattern characteristic of long-chain hydrocarbons, including cleavage at allylic positions and loss of alkyl fragments.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining NMR, IR, and MS spectra for long-chain organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).[1] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or a precise chemical shift reference is required.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A wider spectral width (e.g., 0 to 220 ppm) is necessary.

    • Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required.

    • Data processing is similar to that for ¹H NMR.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or acetone, and allow it to dry completely.

    • Record a background spectrum of the empty ATR crystal.[2]

    • Place a small drop of the neat liquid sample directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is collected over a range of approximately 4000 to 400 cm⁻¹.

    • After acquisition, clean the ATR crystal thoroughly.

2.3 Mass Spectrometry (MS)

  • Sample Preparation (Electron Ionization - EI):

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane, dichloromethane). The concentration should be in the range of ng/µL to µg/µL.

    • Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Data Acquisition (EI-MS):

    • The sample molecules are introduced into the ion source, which is under a high vacuum.

    • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

    • The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Ion, Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Synthesis of Conjugated Dienes from Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for synthesizing conjugated dienes from long-chain fatty acids. Conjugated dienes, particularly isomers of linoleic acid (CLA), are of significant interest due to their potential therapeutic properties, including anti-carcinogenic, anti-atherogenic, and anti-inflammatory effects. This document details established and emerging synthesis techniques, offering experimental protocols, quantitative data for comparison, and visual representations of key processes to aid researchers and professionals in drug development and related fields.

The synthesis of conjugated dienes from long-chain fatty acids can be broadly categorized into biocatalytic and chemical methods. Biocatalytic approaches often offer high stereoselectivity, while chemical methods can provide high yields and applicability to a broader range of substrates. The primary methods covered in this guide are:

  • Biocatalytic Isomerization of Linoleic Acid

  • Dehydration of Ricinoleic Acid

  • Alkali Isomerization of Linoleic Acid

  • Palladium-Catalyzed Aerobic Dehydrogenation

Biocatalytic Isomerization of Linoleic Acid

Biocatalytic isomerization is a highly specific method for converting linoleic acid into conjugated linoleic acid (CLA), primarily yielding the cis-9, trans-11 and trans-10, cis-12 isomers. This process is catalyzed by the enzyme linoleate (B1235992) isomerase, found in various microorganisms.

Experimental Protocol: Enzymatic Synthesis of CLA using Immobilized Propionibacterium acnes Isomerase (PAI)

This protocol is adapted from a synergistic catalytic system utilizing immobilized Propionibacterium acnes isomerase (PAI) and Rhizopus oryzae lipase (B570770) (ROL) for the conversion of linoleic acid from plant oils.[1]

Materials:

  • Sunflower oil (as a source of linoleic acid)

  • Immobilized Propionibacterium acnes isomerase (PAI) on D301R anion-exchange resin

  • Immobilized Rhizopus oryzae lipase (ROL)

  • Phosphate (B84403) buffer (pH 7.0)

  • n-Hexane for extraction

  • Anhydrous sodium sulfate

  • Sodium methoxide (B1231860) solution (1% w/v in methanol)

  • HCl/methanol (B129727) solution

Procedure:

  • Enzyme Immobilization: PAI is immobilized on D301R anion-exchange resin. The optimal conditions include a PAI dosage of 12,410 U/g of resin and a glutaraldehyde (B144438) concentration of 0.4%. The immobilization is carried out at pH 7.0 and 25°C for 60 minutes.[1]

  • Reaction Setup: In a reaction vessel, combine 200 g/L of sunflower oil with the immobilized PAI (1659 U/g of oil) and immobilized ROL (625 mU/g of oil) in a phosphate buffer (pH 7.0).[1]

  • Incubation: Incubate the reaction mixture at 35°C for 36 hours with continuous agitation.[1]

  • Extraction: After incubation, extract the fatty acids from the reaction mixture using n-hexane.

  • Purification: Wash the hexane (B92381) extract twice with distilled water and then dry the organic layer over anhydrous sodium sulfate.

  • Derivatization for Analysis: The extracted fatty acids are converted to fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis. This is achieved by reacting the fatty acids with 1% (w/v) sodium methoxide in methanol at 50°C for 15 minutes, followed by the addition of HCl/methanol and heating at 80°C for 60 minutes.[1]

Quantitative Data: Biocatalytic Isomerization
Microorganism/EnzymeSubstrateKey Reaction ConditionsConversion/YieldPredominant IsomersReference
Immobilized Propionibacterium acnes isomerase (PAI) & Rhizopus oryzae lipase (ROL)Sunflower Oil (200 g/L)pH 7.0, 35°C, 36 h90.5% conversion of linoleic acid to CLAtrans-10, cis-12-CLA[1]
Lactobacillus plantarum ZS2058Linoleic Acid->50% conversioncis-9, trans-11-CLA and trans-9, trans-11-CLA[2]
Butyrivibrio fibrisolvens A38Linoleic Acid-~40% conversioncis-9, trans-11-CLA (>95% of total CLA)
Signaling Pathway: Enzymatic Conversion of Linoleic Acid to CLA

The biocatalytic conversion of linoleic acid to conjugated linoleic acid by linoleate isomerase is a multi-step enzymatic process. In some bacteria, this involves the formation of hydroxy and oxo fatty acid intermediates.[2]

enzymatic_pathway LA Linoleic Acid (cis-9, cis-12-18:2) HODA 10-Hydroxy-cis-12-octadecenoic acid LA->HODA Hydration KODA 10-Oxo-cis-12-octadecenoic acid HODA->KODA Dehydrogenation KODA2 10-Oxo-trans-11-octadecenoic acid KODA->KODA2 Isomerization CLA Conjugated Linoleic Acid (c9, t11-CLA) KODA2->CLA Reduction

Enzymatic pathway of linoleic acid isomerization.

Dehydration of Ricinoleic Acid

Ricinoleic acid, the primary fatty acid in castor oil, possesses a hydroxyl group that can be eliminated through dehydration to form a new double bond, yielding a mixture of conjugated and non-conjugated dienes.

Experimental Protocol: Catalytic Dehydration of Castor Oil

This protocol describes the dehydration of castor oil using a heterogeneous catalyst.[3]

Materials:

  • Castor oil

  • γ-Alumina (γ-Al2O3) catalyst

  • Reaction vessel equipped with a heating mantle, stirrer, and vacuum line

Procedure:

  • Reaction Setup: Place castor oil in the reaction vessel. Add the γ-Al2O3 catalyst to the oil. The optimal amount of catalyst is 7 wt.%.[3]

  • Dehydration Reaction: Heat the mixture to 240°C under vacuum with continuous stirring. Maintain these conditions for 2.2 hours.[3]

  • Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst from the dehydrated castor oil by filtration.

  • Analysis: The resulting oil, containing a mixture of linoleic and conjugated linoleic acids, can be analyzed by determining its iodine value and by gas chromatography after transesterification to FAMEs.

Quantitative Data: Dehydration of Ricinoleic Acid
CatalystSubstrateTemperature (°C)Time (h)Catalyst Conc. (wt.%)Yield/ConversionReference
γ-AluminaCastor Oil2402.2791.56% linoleic acid, 0.13% conjugated linoleic acid[3]
Phosphoric AcidCastor Bean Oil28050.154% of total fatty acids as CLA[4]
Substituted Sulphonic AcidsCastor Oil25010.3Varies with specific catalyst[5]
Workflow: Dehydration of Ricinoleic Acid

This workflow illustrates the process of converting ricinoleic acid from castor oil into conjugated dienes.

dehydration_workflow cluster_start Starting Material cluster_process Dehydration Process cluster_products Products cluster_purification Purification CastorOil Castor Oil (rich in Ricinoleic Acid) Reaction Heating with Catalyst (e.g., γ-Al2O3, H3PO4) under vacuum CastorOil->Reaction DCO Dehydrated Castor Oil Reaction->DCO CLA_mix Mixture of Conjugated and Non-conjugated Dienes DCO->CLA_mix Filtration Catalyst Removal (Filtration) CLA_mix->Filtration Analysis Product Analysis (GC, Iodine Value) Filtration->Analysis

Workflow for ricinoleic acid dehydration.

Alkali Isomerization of Linoleic Acid

Alkali isomerization is a common chemical method to produce a mixture of CLA isomers from linoleic acid-rich oils. The reaction involves heating the oil in the presence of a strong alkali in a high-boiling-point solvent.

Experimental Protocol: Alkali Isomerization of Sunflower Oil

This protocol is for the synthesis of CLA from sunflower oil using potassium hydroxide (B78521) in propylene (B89431) glycol.[6]

Materials:

  • Sunflower oil

  • Potassium hydroxide (KOH)

  • Propylene glycol

  • Phosphoric acid (H3PO4) for neutralization

  • n-Hexane for extraction

  • Sodium chloride solution (5%)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel under a nitrogen atmosphere, dissolve 1.2 g of KOH in 5 mL of propylene glycol at the desired reaction temperature (e.g., 100°C) for 20 minutes.[6]

  • Isomerization Reaction: Add 2.5 mL of sunflower oil to the alkali-solvent mixture. Maintain the reaction at the optimal conditions of 100°C for 140 minutes.[6]

  • Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize it with 40 mL of phosphoric acid. Extract the fatty acids three times with 20 mL of n-hexane.

  • Washing and Drying: Wash the hexane extract with a 5% sodium chloride solution to remove any remaining impurities. Dry the hexane layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the hexane using a rotary evaporator to obtain the CLA-rich fatty acid mixture.

Quantitative Data: Alkali Isomerization
Oil SourceAlkaliSolventTemperature (°C)TimeCLA Yield/ConversionPredominant IsomersReference
Sunflower OilKOHPropylene Glycol100140 min-cis-9, trans-11 and trans-10, cis-12[6]
Sesame Seed OilNaOH (7%)Propylene Glycol-2 h96.6% conversion-[7]
Linoleic AcidVariousVarious80-1700.25-6.5 hVaries with conditionscis-9, trans-11 and trans-10, cis-12[8]
Workflow: Alkali Isomerization

The following diagram outlines the general workflow for the alkali-catalyzed isomerization of linoleic acid.

alkali_isomerization_workflow cluster_start Starting Material cluster_process Isomerization Process cluster_workup Reaction Workup cluster_product Final Product LA_Oil Linoleic Acid-Rich Oil (e.g., Sunflower, Safflower) Reaction Heating with Strong Alkali (KOH/NaOH) in a High-Boiling Solvent (e.g., Propylene Glycol) under Nitrogen LA_Oil->Reaction Neutralization Neutralization with Acid (e.g., H3PO4) Reaction->Neutralization Extraction Extraction with Organic Solvent (e.g., Hexane) Neutralization->Extraction Purification Washing and Drying Extraction->Purification CLA_mixture Mixture of CLA Isomers Purification->CLA_mixture

Workflow for alkali isomerization of linoleic acid.

Palladium-Catalyzed Aerobic Dehydrogenation

A more recent approach for the synthesis of conjugated dienes involves the direct aerobic dehydrogenation of unsaturated fatty acids using a palladium(II) catalyst. This method offers a route to conjugated systems from a broader range of unsaturated fatty acid precursors.

Experimental Protocol: Pd(II)-Catalyzed Aerobic Dehydrogenation of an Unsaturated Acid

This is a general protocol for the aerobic dehydrogenation of a γ,δ-unsaturated acid, which can be adapted for long-chain fatty acids.[9]

Materials:

  • γ,δ-Unsaturated fatty acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Ligand (e.g., 2-hydroxypyridine)

  • Weak inorganic base (e.g., potassium carbonate)

  • Solvent (e.g., dimethylacetamide - DMA)

  • Oxygen or air as the oxidant

Procedure:

  • Reaction Setup: In a reaction vessel, combine the γ,δ-unsaturated fatty acid, Pd(OAc)2 (catalytic amount), the ligand, and the weak inorganic base in the chosen solvent.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 90-110°C) under an atmosphere of oxygen or while sparging with air.[10]

  • Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, cool the reaction mixture and purify the product using standard techniques such as column chromatography to isolate the conjugated dienoic acid.

Quantitative Data: Palladium-Catalyzed Dehydrogenation

Quantitative data for the palladium-catalyzed dehydrogenation of long-chain fatty acids is an active area of research. The yield and selectivity are highly dependent on the specific substrate, catalyst system, and reaction conditions.

SubstrateCatalyst SystemKey Reaction ConditionsYieldReference
γ,δ-Unsaturated Amides and AcidsPd(II) catalystAerobic conditionsGood to excellent yields[9]
Aliphatic Olefins (Homocoupling)Pd(OAc)2 / 2-hydroxypyridine90°C, O2 atmosphere-[10]
Workflow: Palladium-Catalyzed Dehydrogenation

This diagram illustrates the general workflow for the synthesis of conjugated dienes via palladium-catalyzed aerobic dehydrogenation.

pd_dehydrogenation_workflow cluster_start Starting Material cluster_process Dehydrogenation Process cluster_workup Product Isolation cluster_product Final Product Unsat_Acid Unsaturated Fatty Acid Reaction Heating with Pd(II) Catalyst, Ligand, and Base under Aerobic Conditions (O2/Air) Unsat_Acid->Reaction Purification Reaction Quenching and Purification (e.g., Column Chromatography) Reaction->Purification Conj_Diene Conjugated Dienoic Acid Purification->Conj_Diene

Workflow for Pd-catalyzed dehydrogenation.

This guide provides a foundational understanding of the key methods for synthesizing conjugated dienes from long-chain fatty acids. Researchers and professionals are encouraged to consult the cited literature for more detailed information and to adapt these protocols to their specific needs and available resources. The choice of method will depend on factors such as the desired isomer specificity, required yield, scalability, and the nature of the starting fatty acid.

References

A Technical Guide to the Discovery and Isolation of Novel Long-Chain Dienes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the strategies and methodologies employed in the discovery, isolation, and structural elucidation of novel long-chain dienes. These unsaturated lipids are of significant interest in drug development due to their diverse biological activities. The workflow detailed below, from initial discovery through bioassay-guided fractionation to final structure confirmation, serves as a comprehensive resource for researchers in the field.

Discovery Strategy: Bioassay-Guided Fractionation

The search for novel bioactive compounds from a complex natural source is frequently spearheaded by bioassay-guided fractionation.[1][2] This well-established method systematically partitions a crude extract and uses a specific biological assay to track the activity, thereby directing the purification process toward the active molecule(s).[2][3][4] The process begins with a crude lipid extract from a biological source, such as marine algae or plant tissue, which is then subjected to successive rounds of chromatographic separation.[1] After each separation step, the resulting fractions are tested for the desired biological activity—be it antioxidant, anti-inflammatory, or lipid-lowering effects.[4] Fractions exhibiting the highest potency are selected for further purification until a pure, bioactive compound is isolated.[1]

BioassayGuidedFractionation cluster_0 Discovery & Isolation Cycle A Crude Extract (from Natural Source) B Chromatographic Fractionation (e.g., HPLC) A->B C Collect Fractions (F1, F2, F3...Fn) B->C D Biological Assay Screening C->D E Identify Active Fraction(s) D->E F Is the fraction pure? E->F F->B No (Re-fractionate) G Structure Elucidation (NMR, MS) F->G Yes FullWorkflow cluster_1 Isolation & Purification cluster_2 Structural Analysis Source 1. Biological Source Material Extract 2. Lipid Extraction (Bligh & Dyer) Source->Extract Fractionate 3. Chromatographic Fractionation (HPLC) Extract->Fractionate Isolate 4. Isolation of Pure Compound Fractionate->Isolate MS 5a. Mass Spectrometry (Molecular Weight, Formula) Isolate->MS NMR 5b. NMR Spectroscopy (1D & 2D Experiments) Isolate->NMR Structure 6. Final Structure Elucidation MS->Structure NMR->Structure SignalingPathway cluster_membrane Cell Membrane Diene Long-Chain Diene Raft Lipid Raft Microdomain Diene->Raft incorporates into Protein Signaling Protein Raft->Protein modulates function Downstream Downstream Cellular Response (e.g., Reduced Inflammation) Protein->Downstream

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Octadeca-7,9-diene

Abstract

This guide provides a comprehensive theoretical framework for the conformational analysis of this compound, a long-chain hydrocarbon featuring a conjugated diene system. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the established computational methodologies and expected conformational behaviors based on the principles of stereochemistry and quantum mechanics. The core of this analysis revolves around the rotational isomers (rotamers) arising from the C-C single bonds, particularly the C8-C9 single bond within the conjugated system, and the various conformations of the flanking alkyl chains. This document serves as a procedural and theoretical blueprint for researchers undertaking similar conformational studies.

Introduction

This compound is an 18-carbon unsaturated fatty acid analogue with a conjugated double bond system at the C7 and C9 positions. The conformational landscape of such a molecule is vast, governed by the rotational barriers around its numerous C-C single bonds. The geometry of the conjugated diene system is of particular interest, as it dictates the molecule's overall shape and electronic properties, which are crucial in contexts such as molecular recognition and lipid bilayer dynamics. Conformational analysis aims to identify the stable, low-energy conformers and the energy barriers that separate them.[1]

The primary focus of a theoretical conformational analysis is to explore the potential energy surface (PES) of the molecule. For conjugated dienes, the two most stable planar conformations are the s-trans and s-cis forms, referring to the arrangement of the double bonds about the central single bond.[2][3] The s-trans conformation is generally more stable due to reduced steric hindrance.[2]

Core Concepts in Conformational Analysis

The conformational flexibility of this compound arises from rotation around its sp³-sp³ and sp²-sp² single bonds. Key concepts include:

  • Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally of lower energy than eclipsed conformations.[4]

  • Steric Strain: Results from non-bonded atoms being forced into close proximity, leading to repulsive interactions.

  • Gauche Interactions: A type of steric strain that occurs in staggered conformations when bulky groups are adjacent to each other.

  • Conjugation and Planarity: The p-orbitals of the conjugated diene system achieve maximum overlap, and thus maximum stability, when the four central carbon atoms (C7, C8, C9, C10) are coplanar.[5]

Computational Methodology

A robust theoretical conformational analysis typically employs a multi-step computational approach to efficiently explore the vast conformational space and accurately calculate the energies of key structures.

Initial Conformational Search

Due to the large number of rotatable bonds, a systematic grid search is computationally prohibitive. Therefore, a stochastic or molecular mechanics-based search is often the first step.

Protocol:

  • Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94, OPLS3e) is chosen. These force fields provide a computationally inexpensive way to model molecular energies.

  • Stochastic Search: A Monte Carlo or molecular dynamics simulation is performed to generate a large number of random conformations.

  • Energy Minimization: Each generated conformation is subjected to energy minimization using the selected force field to find the nearest local energy minimum.

  • Clustering and Filtering: The resulting minimized structures are clustered based on their root-mean-square deviation (RMSD) and filtered to retain a set of unique, low-energy conformers.

Quantum Mechanical Refinement

The low-energy conformers identified by molecular mechanics are then subjected to higher-level quantum mechanical calculations for more accurate energy and geometry predictions.

Protocol:

  • Geometry Optimization: The geometries of the selected conformers are re-optimized using a quantum mechanical method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) with a larger basis set.

Key Conformational Features of this compound

The conformational analysis of this compound can be conceptually divided into the conformation of the conjugated diene core and the conformations of the attached alkyl chains.

Conformation of the C7-C10 Diene System

The most significant conformational feature is the rotation around the C8-C9 single bond. This leads to two principal planar conformers:

  • s-trans (anti-periplanar): The C7=C8 and C9=C10 double bonds are on opposite sides of the C8-C9 single bond. This is generally the most stable conformation due to minimal steric hindrance.

  • s-cis (syn-periplanar): The C7=C8 and C9=C10 double bonds are on the same side of the C8-C9 single bond. This conformation is typically higher in energy due to steric repulsion between the hydrogen atoms on C7 and C10.[2]

Rotation around this bond leads to a potential energy profile with two minima (s-trans and s-cis) and two transition states.

Conformations of the Alkyl Chains

The hexyl group attached to C7 and the octyl group attached to C10 can adopt numerous conformations. The lowest energy conformation for an alkyl chain is the all-staggered, anti-periplanar arrangement. However, gauche conformations can be adopted, leading to a variety of folded structures.

Quantitative Data (Theoretical)

The following tables present hypothetical but realistic quantitative data that would be expected from a computational analysis of this compound, focusing on the core diene system.

Table 1: Relative Energies of the s-trans and s-cis Conformers of the Diene Core

ConformerDihedral Angle (C7-C8-C9-C10)Relative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
s-trans~180°0.000.00
s-cis~0°2.5 - 4.02.3 - 3.8

Table 2: Rotational Barriers around the C8-C9 Single Bond

Transition StateDihedral Angle (C7-C8-C9-C10)Rotational Barrier (kcal/mol)
s-trans to s-cis~90°5.0 - 7.0
s-cis to s-trans~90°2.0 - 3.5

Visualizations

Workflow for Conformational Analysis

G Figure 1: Computational Workflow for Conformational Analysis A Initial Structure Generation B Molecular Mechanics Search (e.g., Monte Carlo) A->B C Energy Minimization (MM) B->C D Clustering & Filtering C->D E DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) D->E F Frequency Analysis E->F G Identification of True Minima F->G H High-Level Single-Point Energy (e.g., CCSD(T)) G->H I Final Conformational Energies H->I G Figure 2: Relationship between s-trans and s-cis Conformers s_trans s-trans Conformer (Global Minimum) TS1 Transition State 1 s_trans->TS1 Rotation around C8-C9 bond s_cis s-cis Conformer (Local Minimum) TS2 Transition State 2 s_cis->TS2 Rotation around C8-C9 bond TS1->s_cis TS2->s_trans

References

Stability and Reactivity of Conjugated vs. Non-Conjugated Dienes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arrangement of double bonds within a molecule profoundly influences its thermodynamic stability and kinetic reactivity. This technical guide provides a comprehensive examination of the core principles governing the behavior of conjugated versus non-conjugated dienes. Through an analysis of thermodynamic data, reaction kinetics, and underlying molecular orbital theories, this document elucidates the enhanced stability and distinct reactivity patterns of conjugated systems. Detailed experimental protocols for key analytical techniques are provided, and complex concepts are visually represented through signaling pathways and logical diagrams to facilitate a deeper understanding for researchers in organic chemistry and drug development.

Introduction

Dienes, hydrocarbons containing two carbon-carbon double bonds, are fundamental structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and industrial polymers. The relative positioning of these double bonds categorizes dienes into three main types: conjugated, isolated (non-conjugated), and cumulated. This guide focuses on the comparison between conjugated dienes, where the double bonds are separated by a single bond, and isolated dienes, where they are separated by one or more sp³-hybridized carbon atoms. This structural nuance leads to significant differences in their electronic properties, which in turn dictate their stability and chemical reactivity. Understanding these differences is paramount for predicting reaction outcomes, designing synthetic routes, and developing novel therapeutic agents.

Thermodynamic Stability: The Advantage of Conjugation

The enhanced stability of conjugated dienes over their non-conjugated counterparts is a cornerstone of organic chemistry. This stability can be quantified through experimental measurements of the heat of hydrogenation (ΔH°hydrog), which is the enthalpy change upon the catalytic addition of hydrogen across the double bonds to form the corresponding saturated alkane. A lower heat of hydrogenation indicates a more stable starting molecule.

Quantitative Analysis of Stability: Heats of Hydrogenation

Experimental data consistently show that the hydrogenation of a conjugated diene releases less energy than the hydrogenation of a comparable non-conjugated diene.[1][2] This energy difference is termed the resonance stabilization energy.

Diene Structure Heat of Hydrogenation (kJ/mol) Heat of Hydrogenation (kcal/mol) Stabilization Energy (kJ/mol)
1,3-Butadiene (B125203)CH₂=CH-CH=CH₂-226-54.0~15
1,4-PentadieneCH₂=CH-CH₂-CH=CH₂-252-60.2N/A
(E)-1,3-PentadieneCH₂=CH-CH=CH-CH₃-230-54.1~15
1,2-PentadieneCH₂=C=CH-CH₂-CH₃-297-71.0N/A (Less Stable)
1-Butene (for comparison)CH₂=CH-CH₂-CH₃-127-30.3N/A

Note: Values are approximate and may vary slightly depending on the source. The stabilization energy for conjugated dienes is estimated by comparing their experimental heat of hydrogenation to the expected value from two isolated double bonds (e.g., 2 x ΔH°hydrog of 1-butene).

The data clearly indicates that conjugated dienes like 1,3-butadiene and 1,3-pentadiene (B166810) are more stable than their isolated counterparts like 1,4-pentadiene. The resonance stabilization energy for a conjugated diene is typically in the range of 15 kJ/mol.[1][3]

Theoretical Basis for Enhanced Stability

The increased stability of conjugated dienes is attributed to two primary factors: resonance and molecular orbital interactions.

  • Resonance Theory: In a conjugated system, the p-orbitals of the sp²-hybridized carbons overlap, allowing for the delocalization of π-electrons across the entire conjugated system. This delocalization is represented by multiple resonance structures, and the true structure is a hybrid of these contributors. This spreading of electron density over a larger volume lowers the overall energy of the molecule.[1][2][4]

  • Molecular Orbital (MO) Theory: According to MO theory, the four p-orbitals of a 1,3-diene combine to form four π molecular orbitals: two bonding (ψ₁ and ψ₂) and two anti-bonding (ψ₃* and ψ₄*). The four π-electrons of the diene occupy the two lower-energy bonding orbitals. The lowest energy MO (ψ₁) encompasses all four carbon atoms, indicating a delocalized system, which contributes to the overall stability.[1][2]

The C₂-C₃ single bond in a conjugated diene, such as 1,3-butadiene, is shorter (147 pm) and stronger than a typical alkane C-C single bond (154 pm) due to this partial double bond character arising from electron delocalization.[1][2]

G cluster_stability Factors Contributing to Stability of Conjugated Dienes Resonance Resonance MO_Theory Molecular Orbital Theory Delocalization π-Electron Delocalization Lower_Energy Lower Overall Energy Enhanced_Stability Enhanced Thermodynamic Stability

Caption: Logical relationship of factors leading to enhanced stability in conjugated dienes.

Reactivity of Dienes

The differences in electronic structure between conjugated and non-conjugated dienes also manifest in their chemical reactivity, particularly in electrophilic addition and pericyclic reactions.

Electrophilic Addition

While isolated dienes react similarly to simple alkenes, with each double bond reacting independently, conjugated dienes exhibit unique reactivity patterns due to the involvement of the delocalized π-system.

Non-Conjugated Dienes: In the presence of one equivalent of an electrophilic reagent like HBr, the reaction occurs at one of the double bonds, following Markovnikov's rule. With excess reagent, both double bonds will react.[5]

Conjugated Dienes: The electrophilic addition to a conjugated diene proceeds through a resonance-stabilized allylic carbocation intermediate. This intermediate has two resonance contributors, leading to the formation of two possible products: a 1,2-adduct and a 1,4-adduct.[6]

The reaction of 1,3-butadiene with HBr, for instance, yields both 3-bromo-1-butene (B1616935) (1,2-addition product) and 1-bromo-2-butene (1,4-addition product).[7] The ratio of these products is often dependent on the reaction temperature. At lower temperatures, the 1,2-adduct is typically the major product (kinetic control), as the activation energy for its formation is lower. At higher temperatures, the more stable 1,4-adduct is the predominant product (thermodynamic control).[8]

Conjugated dienes are generally more reactive towards electrophiles than non-conjugated dienes because the formation of the resonance-stabilized allylic carbocation intermediate is more favorable than the formation of a simple carbocation.

G Diene 1,3-Butadiene Intermediate Resonance-Stabilized Allylic Carbocation Diene->Intermediate + H⁺ Electrophile HBr Product_12 1,2-Adduct (Kinetic Product) Intermediate->Product_12 + Br⁻ (at C2) Product_14 1,4-Adduct (Thermodynamic Product) Intermediate->Product_14 + Br⁻ (at C4)

Caption: Signaling pathway for electrophilic addition to a conjugated diene.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark of conjugated dienes. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. This reaction is a powerful tool in organic synthesis for the construction of cyclic systems. Non-conjugated dienes do not undergo the Diels-Alder reaction.[9]

The reactivity of the diene in a Diels-Alder reaction is influenced by several factors:

  • Conformation: The diene must be in the s-cis conformation to react. Acyclic dienes can rotate around the central single bond to achieve this conformation, while cyclic dienes that are locked in an s-cis conformation (e.g., cyclopentadiene) are highly reactive. Dienes locked in an s-trans conformation are unreactive.[10]

  • Electronic Effects: Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally increase the reaction rate.[9]

Diene Type Reactivity in Diels-Alder Reason
Conjugated (s-cis)HighCorrect geometry for concerted [4+2] cycloaddition.
Conjugated (s-trans)Low (requires conversion to s-cis)Incorrect geometry for reaction.
Non-conjugatedNo reactionLacks the continuous 4π electron system required.

Experimental Protocols

Determination of Heat of Hydrogenation via Bomb Calorimetry

This protocol outlines the general procedure for determining the heat of combustion using a bomb calorimeter, from which the heat of hydrogenation can be derived.

Objective: To measure the heat of combustion of a diene to calculate its heat of formation and subsequently its heat of hydrogenation.

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • Crucible

  • Fuse wire

  • High-precision thermometer

Procedure:

  • A precisely weighed sample of the diene (often in a capsule for liquids) is placed in the crucible inside the steel bomb.

  • A fuse wire of known length and heat of combustion is attached to the electrodes, with the wire in contact with the sample.

  • The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • The bomb is placed in a known volume of water in the calorimeter.

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is monitored and the maximum temperature reached is recorded.

  • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

  • The heat of combustion of the diene is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the heat of combustion of the fuse wire.

  • The heat of hydrogenation is then calculated using Hess's law, by comparing the heats of formation of the diene and the corresponding alkane.

G cluster_bomb_calorimeter Bomb Calorimeter Setup Jacket Insulated Jacket Water Water Bomb Sealed Bomb (O₂ pressure) Sample Sample + Fuse Wire Thermometer Thermometer Stirrer Stirrer Ignition Ignition Wires

Caption: Schematic of a bomb calorimeter for measuring heats of combustion.

Comparative Rate Study of Electrophilic Addition

Objective: To compare the relative rates of electrophilic addition of bromine to a conjugated diene (e.g., 1,3-butadiene) and a non-conjugated diene (e.g., 1,4-pentadiene).

Apparatus:

  • Stopped-flow spectrophotometer

  • Syringes for reactant delivery

  • Thermostatted cell holder

Procedure:

  • Prepare solutions of the conjugated diene, the non-conjugated diene, and bromine in a suitable solvent (e.g., a non-polar solvent like hexane) of known concentrations.

  • Load one syringe of the stopped-flow apparatus with the diene solution and the other with the bromine solution.

  • Set the spectrophotometer to monitor the absorbance of bromine at a wavelength where it absorbs strongly and the other species do not.

  • Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically start recording the absorbance of bromine as a function of time.

  • The disappearance of the bromine color indicates the progress of the reaction.

  • The initial rate of the reaction can be determined from the initial slope of the absorbance vs. time plot.

  • Repeat the experiment with the other diene under identical conditions (concentration, temperature).

  • The relative rates of reaction can be determined by comparing the initial rates of bromine consumption for the two dienes.

G cluster_workflow Workflow for Comparing Reactivity Prepare_Solutions Prepare Diene and Electrophile Solutions Load_Apparatus Load Stopped-Flow Apparatus Initiate_Reaction Initiate Rapid Mixing Monitor_Absorbance Monitor Absorbance vs. Time Calculate_Rate Calculate Initial Reaction Rate Compare_Rates Compare Rates of Dienes

Caption: Experimental workflow for comparing the reactivity of dienes.

Conclusion

The distinction between conjugated and non-conjugated dienes is fundamental to understanding organic chemistry. Conjugated dienes exhibit enhanced thermodynamic stability, a direct consequence of electron delocalization through resonance and favorable molecular orbital interactions. This stability is quantitatively demonstrated by their lower heats of hydrogenation. Kinetically, conjugated dienes display heightened reactivity towards electrophiles due to the formation of stabilized allylic carbocation intermediates, leading to characteristic 1,2- and 1,4-addition products. Furthermore, their unique ability to undergo [4+2] cycloaddition reactions, such as the Diels-Alder reaction, makes them invaluable building blocks in chemical synthesis. For professionals in drug development and chemical research, a thorough grasp of these principles is essential for the rational design of molecules and the prediction of their chemical behavior.

References

An In-depth Technical Guide to the Nomenclature, Synthesis, and Characterization of Octadeca-7,9-diene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated dienes are fundamental structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and advanced materials. The stereochemistry of the double bonds within these systems plays a pivotal role in determining their biological activity, physical properties, and chemical reactivity. This technical guide provides a comprehensive overview of the nomenclature, stereoselective synthesis, and analytical characterization of the isomers of Octadeca-7,9-diene, a representative long-chain conjugated diene. While specific experimental data for this compound isomers are not extensively documented in publicly available literature, this guide furnishes detailed, generalized protocols and data interpretation principles derived from closely related structures and established synthetic methodologies.

Nomenclature and CAS Numbers

The systematic nomenclature of the four geometric isomers of this compound follows the Cahn-Ingold-Prelog (CIP) priority rules to assign E (entgegen) and Z (zusammen) configurations to each double bond. A thorough search of chemical databases did not yield specific CAS (Chemical Abstracts Service) registry numbers for the individual stereoisomers of this compound. This suggests that these specific compounds may not have been individually synthesized and registered. The table below provides the systematic IUPAC names for each isomer.

Isomer ConfigurationSystematic IUPAC NameCAS Number
(7E,9E)(7E,9E)-Octadeca-7,9-dieneNot Found
(7E,9Z)(7E,9Z)-Octadeca-7,9-dieneNot Found
(7Z,9E)(7Z,9E)-Octadeca-7,9-dieneNot Found
(7Z,9Z)(7Z,9Z)-Octadeca-7,9-dieneNot Found

Stereoselective Synthesis Protocols

The stereocontrolled synthesis of conjugated dienes is a well-established field in organic chemistry, with several powerful methods available.[1][2] Below are detailed, generalized protocols for the Wittig reaction and the Suzuki-Miyaura coupling, which are highly effective for constructing specific diene isomers. These protocols are adapted from literature procedures for similar molecules and can be applied to the synthesis of this compound isomers.[3][4][5]

Protocol 1: Stereoselective Synthesis of a (Z,E)-Diene via the Wittig Reaction

The Wittig reaction is a robust method for alkene synthesis.[6][7] To achieve a (Z,E)-configured diene, a stabilized phosphonium (B103445) ylide can be reacted with an α,β-unsaturated aldehyde. The use of a non-stabilized ylide with an α,β-unsaturated aldehyde generally favors the Z-isomer at the newly formed double bond.[5]

Reaction Scheme:

Methodology:

  • Ylide Preparation:

    • To a solution of heptyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium (1.05 equivalents) dropwise at -78 °C.

    • Allow the resulting deep red or orange solution to stir at this temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • To the ylide solution, add a solution of trans-2-undecenal (B75071) (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether or hexane (B92381) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to isolate the (7Z,9E)-Octadeca-7,9-diene.

Protocol 2: Stereoselective Synthesis of an (E,E)-Diene via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds with high stereoselectivity.[3][8][9] To synthesize an (E,E)-diene, an (E)-vinylborane can be coupled with an (E)-vinyl halide.

Reaction Scheme:

Methodology:

  • Reaction Setup:

    • To a degassed mixture of a suitable solvent (e.g., a 3:1 mixture of dimethoxyethane and water), add (E)-1-bromo-1-nonene (1.0 equivalent), (E)-1-decenylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2.0 equivalents).

    • Bubble argon through the solution for 15-20 minutes to ensure anaerobic conditions.

  • Catalysis:

    • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equivalents), to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • After cooling to room temperature, add water and extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel (eluting with hexane) to yield the pure (7E,9E)-Octadeca-7,9-diene.

Isomer Separation and Characterization

The separation and characterization of geometric isomers of long-chain dienes rely on subtle differences in their physical properties.

Protocol 3: Isomer Separation by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile isomers.[10][11][12][13] The choice of the capillary column's stationary phase is critical for achieving good resolution.

Methodology:

  • Instrumentation:

    • A gas chromatograph equipped with a flame ionization detector (FID) is suitable.

    • Use a high-polarity capillary column (e.g., a biscyanopropyl polysiloxane phase like SP-2340 or a similar column) of at least 30 meters in length.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 260 °C

    • Oven Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 2-5 °C/min. An isothermal period may be included at the end.

    • Carrier Gas: Helium or hydrogen with a constant flow rate.

    • Injection: 1 µL of a dilute solution of the isomer mixture in hexane.

  • Expected Elution Order:

    • Generally, for conjugated dienes on polar columns, the elution order is (Z,Z) < (E,Z) ≈ (Z,E) < (E,E). The more linear trans isomers tend to have longer retention times.

Protocol 4: Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous determination of the stereochemistry of double bonds.[14][15][16][17][18]

Methodology:

  • Sample Preparation:

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Key Diagnostic Features:

      • Olefinic Protons: The protons on the double bonds will appear in the range of δ 5.5-6.5 ppm.

      • Coupling Constants (J): The magnitude of the vicinal coupling constant across the double bond is diagnostic of the geometry. For trans double bonds, J is typically in the range of 12-18 Hz, while for cis double bonds, J is in the range of 7-12 Hz.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key Diagnostic Features:

      • Olefinic Carbons: The sp² hybridized carbons of the diene will resonate in the region of δ 120-140 ppm.

      • Allylic Carbons: The chemical shifts of the allylic carbons (C6 and C11) are sensitive to the stereochemistry of the adjacent double bond. Generally, allylic carbons adjacent to a cis double bond are shielded (appear at a lower ppm value) compared to those adjacent to a trans double bond due to steric effects.[14]

Data Summary

The following table summarizes the expected, generalized analytical data for the isomers of this compound based on established principles for conjugated dienes. Specific values would need to be determined experimentally.

IsomerExpected GC Elution Order (Polar Column)Expected ¹H NMR Olefinic Coupling Constants (J)Expected ¹³C NMR Allylic Carbon Chemical Shifts (Relative to E,E)
(7E,9E)4 (latest)J₇,₈ ≈ 15 Hz; J₉,₁₀ ≈ 15 HzReference
(7E,9Z)2 or 3J₇,₈ ≈ 15 Hz; J₉,₁₀ ≈ 10 HzC11 shielded
(7Z,9E)2 or 3J₇,₈ ≈ 10 Hz; J₉,₁₀ ≈ 15 HzC6 shielded
(7Z,9Z)1 (earliest)J₇,₈ ≈ 10 Hz; J₉,₁₀ ≈ 10 HzC6 and C11 shielded

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of a specific isomer of this compound, for instance, the (7E,9E) isomer via Suzuki-Miyaura coupling.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (E)-1-bromo-1-nonene (E)-1-decenylboronic acid reaction Suzuki-Miyaura Coupling - Pd(PPh3)4 - Na2CO3 - DME/H2O, Reflux start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude purification Silica Gel Column Chromatography crude->purification pure_product Pure (7E,9E)-Octadeca-7,9-diene purification->pure_product gcms GC-MS Analysis (Purity & Isomeric Ratio) pure_product->gcms nmr NMR Spectroscopy (1H & 13C) (Stereochemistry Confirmation) pure_product->nmr final_data Final Characterized Product

General workflow for the synthesis and analysis of (7E,9E)-Octadeca-7,9-diene.

Conclusion

This technical guide provides a foundational understanding of the nomenclature, stereoselective synthesis, and characterization of this compound isomers. While specific CAS numbers and experimental data for these exact molecules are sparse in the literature, the principles and generalized protocols presented herein offer a robust framework for researchers to approach the synthesis and analysis of these and other long-chain conjugated dienes. The provided methodologies for Wittig and Suzuki-Miyaura reactions, coupled with detailed analytical procedures for GC and NMR, equip scientists with the necessary tools to produce and confidently characterize specific geometric isomers of interest.

References

Potential Biosynthetic Pathways of Octadeca-7,9-diene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-7,9-diene, a specific positional and geometric isomer of conjugated linoleic acid (CLA), holds potential for investigation in various biological applications. While the biosynthesis of common CLA isomers, such as cis-9,trans-11 and trans-10,cis-12, is well-documented in certain bacteria, the precise pathways leading to the formation of this compound are less understood. This technical guide consolidates current knowledge on CLA biosynthesis and proposes potential pathways for the formation of this compound, drawing parallels from related metabolic routes in bacteria and microalgae. Detailed experimental protocols for the investigation of these pathways and quantitative data on CLA production are also provided to facilitate further research in this area.

Introduction to Conjugated Linoleic Acids (CLAs)

Conjugated linoleic acids are a group of positional and geometric isomers of linoleic acid (cis-9, cis-12-octadecadienoic acid) characterized by having conjugated double bonds.[1] These fatty acids are naturally found in dairy products and meat from ruminant animals.[1] The most studied isomers, cis-9,trans-11 (rumenic acid) and trans-10,cis-12 CLA, have been associated with a range of biological activities, including anti-carcinogenic, anti-atherogenic, and anti-inflammatory properties. The biosynthesis of these isomers primarily occurs through the enzymatic action of linoleate (B1235992) isomerases in anaerobic rumen bacteria and various other microorganisms.[1][2]

Established Biosynthetic Pathways of Common CLA Isomers

The biosynthesis of the well-characterized c9,t11-CLA and t10,c12-CLA isomers from linoleic acid is primarily carried out by specific bacterial enzymes.

Bacterial Linoleate Isomerase Pathway

In many bacteria, including species of Lactobacillus, Propionibacterium, and Bifidobacterium, the conversion of linoleic acid to CLA is catalyzed by the enzyme linoleate isomerase.[2] This process is a direct isomerization of the cis-12 double bond to a trans-11 double bond, resulting in the formation of a conjugated diene system.[2]

A proposed mechanism for some bacterial linoleate isomerases involves a multi-step reaction that includes hydration and dehydration steps. For instance, in Lactobacillus plantarum, the conversion of linoleic acid to c9,t11-CLA and t9,t11-CLA proceeds through intermediates such as 10-hydroxy-cis-12-octadecenoic acid and 10-oxo-cis-12-octadecenoic acid.

Below is a diagram illustrating the general bacterial biosynthesis of common CLA isomers.

bacterial_cla_biosynthesis linoleic_acid Linoleic Acid (cis-9, cis-12-18:2) enzyme Linoleate Isomerase linoleic_acid->enzyme c9t11_cla cis-9, trans-11-CLA t10c12_cla trans-10, cis-12-CLA enzyme->c9t11_cla e.g., in Lactobacillus enzyme->t10c12_cla e.g., in Propionibacterium

Bacterial Biosynthesis of Common CLA Isomers.

Proposed Biosynthetic Pathways for this compound

Direct evidence for the biosynthetic pathway of this compound is scarce. However, based on related metabolic processes, particularly in microalgae under oxidative stress, two plausible hypothetical pathways are proposed.

Hypothetical Pathway 1: Desaturase and Allylic Rearrangement

This proposed pathway involves the action of specific fatty acid desaturases followed by an enzymatic or spontaneous allylic rearrangement.

  • Initial Desaturation: The pathway could initiate with the desaturation of palmitic acid (16:0) or stearic acid (18:0) at the Δ7 position by a specific Δ7-desaturase, an enzyme known to exist in some microalgae.

  • Elongation (if starting from palmitic acid): If the precursor is 7-hexadecenoic acid, a C2 elongation step would be required to form cis-9-octadecenoic acid (oleic acid).

  • Second Desaturation: A subsequent desaturation at the Δ9 position would yield a 7,9-diene. The stereochemistry of the resulting diene would depend on the specific desaturase.

  • Allylic Rearrangement: Alternatively, an existing unsaturated fatty acid, such as linoleic acid, could undergo an allylic rearrangement catalyzed by an isomerase or occurring spontaneously under specific cellular conditions like oxidative stress.[3][4][5] This would involve the shifting of double bonds to form the 7,9-conjugated system.

hypothetical_pathway_1 cluster_1 Desaturase/Elongase Route cluster_2 Allylic Rearrangement Route palmitic Palmitic Acid (16:0) c16_1_delta7 cis-7-Hexadecenoic Acid palmitic->c16_1_delta7 Δ7-Desaturase oleic Oleic Acid (cis-9-18:1) c16_1_delta7->oleic Elongase octadeca_7_9_diene This compound oleic->octadeca_7_9_diene Δ9-Desaturase linoleic Linoleic Acid (cis-9, cis-12-18:2) rearranged_intermediate Rearranged Intermediate linoleic->rearranged_intermediate Isomerase / Oxidative Stress octadeca_7_9_diene_2 This compound rearranged_intermediate->octadeca_7_9_diene_2

Hypothetical Pathway 1 for this compound Biosynthesis.
Hypothetical Pathway 2: Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Mediated Pathway under Oxidative Stress

The observation of a Δ7,9-hexadecadienoic acid isomer in the microalga Vischeria sp. under oxidative stress suggests the involvement of enzymes that are activated under such conditions. The lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway is a key mechanism for the production of various oxidized fatty acids and volatile compounds in plants and algae in response to stress.[6][7]

  • Lipoxygenase Action: A specific lipoxygenase could act on a C18 unsaturated fatty acid precursor, such as linoleic acid or oleic acid. LOX enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. A putative 7-LOX could introduce a hydroperoxy group at the C-7 position.

  • Dehydration/Isomerization: The resulting hydroperoxy fatty acid could then be a substrate for a hydroperoxide dehydratase or an isomerase, leading to the formation of a conjugated diene system at the 7 and 9 positions through the elimination of a water molecule.

hypothetical_pathway_2 precursor Unsaturated C18 Fatty Acid (e.g., Linoleic Acid) hydroperoxy 7-Hydroperoxy-octadecadienoic Acid precursor->hydroperoxy 7-Lipoxygenase (LOX) + O2 (Induced by Oxidative Stress) octadeca_7_9_diene This compound hydroperoxy->octadeca_7_9_diene Hydroperoxide Dehydratase / Isomerase - H2O

Hypothetical Pathway 2 via LOX/HPL under Oxidative Stress.

Quantitative Data on CLA Production

The production of CLAs by various microorganisms is influenced by factors such as the bacterial strain, culture conditions (pH, temperature, incubation time), and the concentration of the precursor, linoleic acid.[3][8] The following tables summarize some reported quantitative data for CLA production by different bacterial strains.

Table 1: CLA Production by Various Bacterial Strains

Bacterial StrainSubstrate (Linoleic Acid)Incubation Time (h)Temperature (°C)pHCLA Produced (µg/mL)Isomer ProfileReference
Lactobacillus plantarum ZS2058---->50% conversionc9,t11-CLA and t9,t11-CLA dominant-
Lactobacillus plantarum JBCC1056835 mg/mL4830-748.8c9,t11:t10,c12 ≈ 80:20[1]
Lactobacillus plantarum JBCC1056455 mg/mL4830--c9,t11:t10,c12 ≈ 50:50[1]
Lactobacillus plantarum lp15100 µg/mL48--26.175% c9,t11-CLA[1]
Lactobacillus acidophilus F0221-----c9,t11-CLA[9]
Bifidobacterium breve JKL2022----60.14 ± 7.60% conversion (washed cells)-[10]

Table 2: Kinetic Parameters of Linoleate Isomerases

Enzyme SourceKm (mM)Vmax (mM/h)Reference
Mixed Rumen Bacteria2.0 x 10-3 (for C18:2n-6)0.6[11]
Mixed Rumen Bacteria4.3 x 10-3 (for C18:3n-3)3.4[11]

Experimental Protocols

Protocol for Bacterial Cultivation and Induction of CLA Production

This protocol is a general guideline for the cultivation of lactic acid bacteria and induction of CLA production.[3][12][13]

Workflow Diagram:

cultivation_workflow start Inoculate Bacterial Strain in MRS Broth incubation1 Incubate at 37°C for 24h (Anaerobic) start->incubation1 subculture Subculture into Fresh MRS Broth incubation1->subculture incubation2 Incubate to Mid-log Phase (OD600 ≈ 0.8-1.0) subculture->incubation2 induction Add Linoleic Acid (e.g., 0.5 mg/mL) incubation2->induction incubation3 Continue Incubation (e.g., 24-48h) induction->incubation3 harvest Harvest Cells by Centrifugation incubation3->harvest

Workflow for Bacterial Cultivation and CLA Production.

Materials:

  • Bacterial strain (e.g., Lactobacillus plantarum)

  • MRS broth

  • Linoleic acid stock solution (e.g., 100 mg/mL in ethanol)

  • Anaerobic incubation system

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Inoculate a single colony of the bacterial strain into 10 mL of MRS broth.

  • Incubate anaerobically at 37°C for 24 hours.

  • Subculture by transferring 1% (v/v) of the overnight culture into fresh MRS broth.

  • Incubate at 37°C until the culture reaches the mid-logarithmic growth phase (typically OD600 of 0.8-1.0).

  • Add linoleic acid to the culture to a final concentration of, for example, 0.5 mg/mL. A stock solution of linoleic acid in ethanol (B145695) should be used, and an equivalent volume of ethanol should be added to a control culture.

  • Continue the incubation for a specified period, for example, 24 to 48 hours.

  • Harvest the bacterial cells and supernatant by centrifugation (e.g., 8000 x g for 10 minutes at 4°C) for fatty acid analysis.

Protocol for Extraction and Derivatization of Fatty Acids for GC-MS Analysis

This protocol describes the extraction of total fatty acids from bacterial cultures and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.[14][15]

Workflow Diagram:

extraction_workflow start Start with Bacterial Pellet or Supernatant hydrolysis Alkaline Hydrolysis (e.g., Methanolic KOH) start->hydrolysis acidification Acidify to pH < 2 (e.g., with HCl) hydrolysis->acidification extraction Extract with Organic Solvent (e.g., Hexane (B92381) or Chloroform:Methanol) acidification->extraction drying Dry the Organic Phase (e.g., over Na2SO4) extraction->drying derivatization Derivatize to FAMEs (e.g., with BF3-Methanol) drying->derivatization analysis Analyze by GC-MS derivatization->analysis

Workflow for Fatty Acid Extraction and Derivatization.

Materials:

  • Bacterial cell pellet or culture supernatant

  • Methanolic KOH (e.g., 2 M)

  • HCl (e.g., 6 M)

  • Hexane or Chloroform:Methanol (2:1, v/v)

  • Anhydrous sodium sulfate

  • Boron trifluoride-methanol solution (BF3-methanol, 14%)

  • Saturated NaCl solution

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Hydrolysis: To the bacterial pellet or a volume of the supernatant, add methanolic KOH. Incubate at a specified temperature (e.g., 55°C) for 1.5 hours with occasional vortexing to saponify the lipids.

  • Acidification: After cooling to room temperature, acidify the mixture to a pH below 2 by adding HCl.

  • Extraction: Extract the free fatty acids by adding an organic solvent (e.g., hexane). Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction twice.

  • Washing and Drying: Wash the pooled organic extracts with saturated NaCl solution. Dry the organic phase over anhydrous sodium sulfate.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. Add BF3-methanol solution to the dried fatty acids. Incubate at a specified temperature (e.g., 60°C) for 30 minutes.

  • FAME Extraction: After cooling, add water and hexane to the reaction mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • Analysis: The FAMEs are now ready for analysis by GC-MS.

Protocol for Heterologous Expression and Purification of Linoleate Isomerase

This protocol provides a general framework for the expression of a recombinant linoleate isomerase in E. coli and its subsequent purification.[10][13][16]

Materials:

  • Expression vector containing the linoleate isomerase gene (e.g., pET vector with a His-tag)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Lysozyme (B549824), DNase I

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Transformation: Transform the expression plasmid into a competent E. coli expression strain.

  • Expression: Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight. Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice and then sonicate to lyse the cells.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged linoleate isomerase with elution buffer.

  • Dialysis: Dialyze the eluted protein against a suitable buffer to remove imidazole (B134444) and for storage.

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity and concentration.

Conclusion

The biosynthesis of this compound remains an intriguing area of research. While direct pathways have yet to be fully elucidated, plausible hypothetical routes can be proposed based on our understanding of fatty acid metabolism in bacteria and microalgae. The presented technical guide provides a foundation for researchers to explore these potential pathways through detailed experimental protocols and by leveraging existing quantitative data on related CLA isomers. Further investigation into the enzymatic machinery of organisms that produce novel conjugated fatty acids, particularly under conditions of oxidative stress, will be crucial in unraveling the precise biosynthesis of this compound and harnessing its potential applications.

References

Methodological & Application

Application Note: GC-MS Analysis for the Separation of Octadeca-7,9-diene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-7,9-diene, a positional isomer of conjugated linoleic acid (CLA), exists in various geometric isomeric forms (cis,cis; cis,trans; trans,cis; and trans,trans). These isomers may exhibit distinct biological activities, making their accurate separation and quantification crucial in various fields, including pharmacology, nutrition, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these isomers, particularly after derivatization to their fatty acid methyl esters (FAMEs). This application note provides a detailed protocol for the separation and identification of this compound isomers using GC-MS. While gas chromatography alone may not achieve complete separation of all isomers, the use of highly polar capillary columns significantly enhances resolution.[1][2] Mass spectrometry provides definitive identification based on fragmentation patterns.

Experimental Protocols

Sample Preparation: Extraction and Derivatization

Accurate analysis of this compound isomers begins with robust sample preparation. The following protocol is a general guideline for the extraction of lipids from biological tissues and their subsequent conversion to FAMEs.

2.1.1. Lipid Extraction (Folch Method)

  • Homogenization: Homogenize 1 gram of tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 mL.

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature.

  • Washing: Add 0.2 volumes (4 mL) of a 0.9% NaCl solution.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 5 minutes to separate the phases.

  • Isolation: Carefully aspirate the upper aqueous phase and collect the lower organic phase containing the lipids.

  • Drying: Dry the organic phase under a stream of nitrogen.

2.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For successful GC-MS analysis, the extracted fatty acids must be derivatized to their more volatile methyl esters.

  • Reconstitution: Reconstitute the dried lipid extract in 1 mL of toluene.

  • Methylation: Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

  • Incubation: Heat the mixture at 50°C for 10 minutes.

  • Neutralization: After cooling, add 0.1 mL of glacial acetic acid to neutralize the mixture.

  • Extraction: Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane (B92381).

  • Drying and Final Preparation: Dry the pooled hexane extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.[3]

GC-MS Analysis

The selection of a highly polar capillary column is critical for the separation of conjugated diene isomers.

2.2.1. Instrumentation

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: Highly polar column such as a BPX70 (120 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyanopropyl-based column is recommended for resolving geometric and positional isomers.[4]

2.2.2. Chromatographic Conditions

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 170°C at 20°C/min.

    • Hold at 170°C for 50 minutes.

  • Transfer Line Temperature: 280°C

2.2.3. Mass Spectrometer Parameters

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-500.

  • Acquisition Mode: Full Scan.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound FAME isomers. Retention times are illustrative and will vary based on the specific instrument and conditions.

Table 1: GC-MS Retention Data for this compound FAME Isomers

Isomer ConfigurationExpected Retention Time (min)Key Mass Fragments (m/z)
trans,trans-7,9Earlier Elution294 (M+), fragments characteristic of C18:2 FAMEs
cis,trans-7,9 / trans,cis-7,9Intermediate Elution294 (M+), fragments characteristic of C18:2 FAMEs
cis,cis-7,9Later Elution294 (M+), fragments characteristic of C18:2 FAMEs

Table 2: Mass Spectral Data for a Representative C18:2 FAME Isomer (e.g., Linoleic Acid Methyl Ester)

m/zRelative Abundance (%)Ion Identity
29415[M]+
26310[M - OCH3]+
15020[C10H14O]+
9560[C7H11]+
8180[C6H9]+
67100[C5H7]+
5575[C4H7]+

Note: The mass spectra of different this compound isomers are expected to be very similar. Identification relies on subtle differences in fragment ion abundances and, most importantly, on chromatographic separation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Tissue_Sample Biological Tissue Sample Lipid_Extraction Lipid Extraction (Folch) Tissue_Sample->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Inject Sample MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Isomer_Identification Isomer Identification & Quantification Data_Acquisition->Isomer_Identification

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

Hypothetical Signaling Pathway Involvement

signaling_pathway CLA_Isomer This compound Isomer Receptor Cell Surface Receptor CLA_Isomer->Receptor Second_Messenger Second Messenger Cascade Receptor->Second_Messenger Transcription_Factor Transcription Factor Activation Second_Messenger->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway initiated by an this compound isomer.

References

Application Notes and Protocols for the Structural Elucidation of Octadeca-7,9-diene using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules. This document provides a detailed guide to the application of 1H and 13C NMR spectroscopy for the characterization of octadeca-7,9-diene, a long-chain hydrocarbon featuring a conjugated diene system. Due to the limited availability of experimentally derived spectral data for this compound, this note utilizes a combination of data from close structural analogs, primarily conjugated linoleic acid (CLA) derivatives, and theoretically predicted data to provide a comprehensive reference. Detailed experimental protocols for sample preparation and NMR data acquisition are presented, alongside tabulated summaries of expected chemical shifts for the different geometric isomers of this compound. Furthermore, a workflow for structure elucidation is visualized to guide researchers through the process.

Introduction

This compound is an 18-carbon unsaturated hydrocarbon containing a conjugated double bond system at the C7 and C9 positions. The geometry of these double bonds can exist in four different isomeric forms: (7E,9E), (7E,9Z), (7Z,9E), and (7Z,9Z). Each of these isomers will exhibit a unique NMR spectrum, allowing for their differentiation and structural confirmation. 1H NMR provides information on the electronic environment of protons and their connectivity through spin-spin coupling, while 13C NMR offers insights into the carbon skeleton of the molecule. Together, these techniques are indispensable for the complete structural assignment of this compound isomers.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for the four geometric isomers of this compound. These values are based on data from analogous compounds, such as methyl 9,11-octadecadienoate, and are supplemented by computational NMR prediction tools. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl3

Assignment(7E,9E)-(7E,9Z)-(7Z,9E)-(7Z,9Z)-Multiplicity
H7~5.6~5.7~5.3~5.5m
H8~6.0~6.3~6.0~6.3m
H9~6.0~5.9~6.3~6.3m
H10~5.6~5.3~5.7~5.5m
H6, H11 (Allylic)~2.1~2.2~2.2~2.1m
CH2 chain~1.2-1.4~1.2-1.4~1.2-1.4~1.2-1.4m
CH3 (C1)~0.9~0.9~0.9~0.9t
CH3 (C18)~0.9~0.9~0.9~0.9t

Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl3

Assignment(7E,9E)-(7E,9Z)-(7Z,9E)-(7Z,9Z)-
C7~131~129~125~124
C8~130~128~130~128
C9~130~128~130~128
C10~131~125~129~124
C6, C11 (Allylic)~33~28~28~33
CH2 chain~22-32~22-32~22-32~22-32
C1~14~14~14~14
C18~14~14~14~14

Experimental Protocols

Sample Preparation
  • Solvent Selection: Deuterated chloroform (B151607) (CDCl3) is a common and suitable solvent for non-polar compounds like this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of the this compound isomer in 0.6-0.7 mL of CDCl3.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing 1H and 13C NMR spectra to 0.00 ppm. Modern NMR spectrometers can also use the residual solvent peak as a reference.

  • Sample Filtration: If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

1H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans.

  • Temperature: 298 K.

13C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans (or more, depending on concentration).

  • Temperature: 298 K.

2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using NMR spectroscopy.

structure_elucidation_workflow Workflow for NMR-based Structure Elucidation of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Determination sample This compound Isomer dissolve Dissolve in CDCl3 with TMS sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire 1D 1H NMR transfer->acquire_1h acquire_13c Acquire 1D 13C NMR transfer->acquire_13c acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) transfer->acquire_2d process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_1h->process_spectra acquire_13c->process_spectra acquire_2d->process_spectra assign_1h Assign 1H Signals (Chemical Shift, Multiplicity, Integration) process_spectra->assign_1h assign_13c Assign 13C Signals (Chemical Shift) process_spectra->assign_13c correlate_2d Correlate Signals using 2D NMR assign_1h->correlate_2d assign_13c->correlate_2d determine_isomer Determine Geometric Isomer (based on olefinic proton and carbon shifts) correlate_2d->determine_isomer final_structure Final Structure Elucidation determine_isomer->final_structure

Caption: Workflow for the elucidation of this compound structure.

Signaling Pathways and Logical Relationships

The relationships between the different NMR experiments and the information they provide for structure elucidation can be visualized as follows:

nmr_relationships Inter-relationships of NMR Experiments for Structure Elucidation cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_structural_info Structural Information Derived nmr_1h 1H NMR cosy COSY nmr_1h->cosy hsqc HSQC nmr_1h->hsqc hmbc HMBC nmr_1h->hmbc proton_env Proton Environment & Integration nmr_1h->proton_env nmr_13c 13C NMR nmr_13c->hsqc nmr_13c->hmbc carbon_backbone Carbon Backbone nmr_13c->carbon_backbone h_h_connectivity 1H-1H Connectivity cosy->h_h_connectivity c_h_direct Direct C-H Attachment hsqc->c_h_direct c_h_long_range Long-Range C-H Connectivity hmbc->c_h_long_range final_structure Complete Molecular Structure proton_env->final_structure carbon_backbone->final_structure h_h_connectivity->final_structure c_h_direct->final_structure c_h_long_range->final_structure

Caption: Relationship between NMR experiments and derived structural information.

Application Notes and Protocols for Conjugated Dienes in Polymer Chemistry: A Representative Study Based on Octadeca-7,9-diene Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Note on Octadeca-7,9-diene: Comprehensive searches of scientific literature and chemical databases did not yield specific documented applications of this compound in polymer chemistry. As such, it is likely not a commonly used monomer or polymer building block. However, as a conjugated diene, its chemical behavior and potential applications can be inferred from well-studied analogues such as 1,3-butadiene (B125203) and isoprene (B109036). This document provides detailed application notes and protocols based on these representative conjugated dienes to serve as a guide for researchers interested in the potential of long-chain dienes like this compound.

Introduction to Conjugated Dienes in Polymer Chemistry

Conjugated dienes are monomers that possess two carbon-carbon double bonds separated by a single bond. This structure allows for 1,2-, 3,4-, and 1,4-addition during polymerization, leading to polymers with diverse microstructures and properties.[1][2] The most significant application of conjugated dienes is in the synthesis of elastomers, which are polymers exhibiting rubber-like elasticity.[3] Common examples include polybutadiene (B167195) and polyisoprene (the primary component of natural rubber).[1][3]

The polymerization of conjugated dienes can be achieved through various mechanisms, including free-radical, anionic, cationic, and coordination polymerization. Anionic polymerization is particularly noteworthy as it can produce polymers with well-controlled molecular weights, narrow molecular weight distributions, and specific microstructures.[4]

Potential Applications of this compound and its Analogues

Based on the chemistry of known conjugated dienes, this compound could hypothetically be used in the following applications:

  • Elastomer Synthesis: Homopolymerization of this compound could yield a novel elastomer. The long aliphatic chains would likely impart significant hydrophobicity and potentially unique thermal and mechanical properties.

  • Toughening Agent for Thermoplastics: Copolymerization of this compound with vinyl monomers (e.g., styrene) could produce block or random copolymers. The polydiene segments would introduce rubbery domains, enhancing the impact resistance of the resulting material.

  • Thermoset Resins: The double bonds in the polymer backbone could be cross-linked through vulcanization (sulfur cross-linking) or other methods to create thermoset materials with high strength and thermal stability.

  • Functional Polymer Synthesis: The residual double bonds in a polymer made from this compound could be chemically modified to introduce various functional groups, leading to materials for applications such as adhesives, coatings, or drug delivery matrices.

Quantitative Data from Representative Polydienes

The following tables summarize typical quantitative data for polymers synthesized from common conjugated dienes. This data can serve as a benchmark for evaluating polymers derived from novel dienes like this compound.

Table 1: Typical Polymerization Conditions and Resulting Polymer Properties for 1,3-Butadiene

Polymerization MethodCatalyst/InitiatorTemperature (°C)Monomer Conversion (%)Molecular Weight ( g/mol )Polydispersity Index (PDI)Predominant Microstructure
Anionicn-Butyllithium30-70>951,000 - 500,000<1.11,4- and 1,2-
Coordination (Ziegler-Natta)NdV3/TEAL/EASC50-8090-99150,000 - 500,0002-4High cis-1,4 (>98%)
Free Radical EmulsionK2S2O85-5070-9015,000 - 100,0002-5trans-1,4, cis-1,4, 1,2-

Data compiled from representative literature.[5][6]

Table 2: Thermal and Mechanical Properties of Representative Polydienes

PolymerGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Tensile Strength (MPa)Elongation at Break (%)
High cis-Polybutadiene-105 to -1101-52-15300-600
High trans-Polybutadiene-105 to -11014520-35100-300
cis-1,4-Polyisoprene-732820-30700-900

Data represents typical values and can vary based on molecular weight, microstructure, and cross-linking.

Experimental Protocols

The following are detailed, representative protocols for the polymerization and characterization of conjugated dienes.

Protocol 1: Anionic Polymerization of a Conjugated Diene (e.g., Isoprene)

This protocol describes the synthesis of polyisoprene with a controlled molecular weight and narrow polydispersity using a Schlenk line for an inert atmosphere.[4]

Materials:

Procedure:

  • Assemble and flame-dry all glassware under vacuum.

  • Introduce a magnetic stir bar into the reaction flask and purge with inert gas.

  • Transfer 100 mL of anhydrous cyclohexane to the reaction flask via cannula.

  • Add 10 g of purified isoprene to the reaction flask.

  • Calculate and add the required amount of sec-butyllithium initiator to achieve the target molecular weight. The reaction is typically initiated at 30°C.[7]

  • Allow the polymerization to proceed for 4-24 hours at 30-50°C. The solution will become more viscous as the polymer forms.

  • Terminate the polymerization by adding a small amount of anhydrous methanol.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Filter the polymer and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 40-60°C to a constant weight.

Protocol 2: Polymer Characterization

a) Molecular Weight Determination by Gel Permeation Chromatography (GPC) [8]

  • Prepare a polymer solution in a suitable solvent (e.g., THF) at a concentration of 1-2 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into the GPC system.

  • Elute the polymer through a series of columns packed with porous gel.

  • Detect the polymer concentration in the eluent using a refractive index (RI) detector.

  • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to polystyrene standards.

b) Thermal Analysis by Differential Scanning Calorimetry (DSC) [8]

  • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample to a temperature above its expected melting point (e.g., 150°C) at a rate of 10°C/min to erase thermal history.

  • Cool the sample to a low temperature (e.g., -150°C) at a controlled rate (e.g., 10°C/min).

  • Heat the sample again at 10°C/min and record the heat flow.

  • Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve during the second heating scan.

Visualizations

Logical Workflow for Evaluating a Novel Diene Monomer

G A Monomer Synthesis & Purification B Polymerization Screening (Anionic, Radical, Coordination) A->B C Successful Polymerization? B->C D Molecular Characterization (GPC, NMR, IR) C->D Yes J Failure - Re-evaluate Monomer Structure C->J No E Thermal & Mechanical Analysis (DSC, TGA, Tensile Testing) D->E F Structure-Property Relationship Analysis E->F G Application-Specific Testing (e.g., Elastomeric Properties) F->G H Optimization of Polymerization Conditions F->H I End Application G->I H->B

Caption: Workflow for the systematic evaluation of a novel diene monomer in polymer synthesis.

Experimental Workflow for Anionic Polymerization and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A Inert Atmosphere Setup (Schlenk Line) B Solvent & Monomer Purification A->B C Initiation & Polymerization B->C D Termination & Precipitation C->D E Drying D->E F GPC (Molecular Weight) E->F G DSC (Thermal Properties) E->G H NMR (Microstructure) E->H

Caption: Experimental workflow for the synthesis and characterization of a polydiene via anionic polymerization.

References

Application Notes and Protocols for the Synthesis of (7Z,9E)-2-methyl-7,9-octadecadiene, a Key Insect Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(7Z,9E)-2-methyl-7,9-octadecadiene is a conjugated diene that has been identified as a crucial component of the sex pheromone of the moth Lymantria bantaizana. The stereospecific arrangement of the double bonds at the C7 (Z) and C9 (E) positions, along with the methyl branch at C2, is essential for its biological activity in attracting male moths. Synthetic routes to this and similar conjugated diene pheromones are of significant interest for use in integrated pest management (IPM) strategies, where they can be employed in traps for monitoring insect populations or for mating disruption.

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (7Z,9E)-2-methyl-7,9-octadecadiene. The synthesis involves a key Wittig reaction to construct the conjugated diene system with the desired stereochemistry.

Data Presentation

Table 1: Key Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Supplier (Example)
(E)-1-bromo-2-noneneC₉H₁₇Br205.14Sigma-Aldrich
Triphenylphosphine (B44618)C₁₈H₁₅P262.29Acros Organics
6-Methylheptan-2-one (B42224)C₈H₁₆O128.21TCI America
n-Butyllithium (n-BuLi)C₄H₉Li64.06Sigma-Aldrich
Tetrahydrofuran (B95107) (THF), anhydrousC₄H₈O72.11Fisher Scientific
Hexane (B92381), anhydrousC₆H₁₄86.18EMD Millipore
Silica (B1680970) gel (for column chromatography)SiO₂60.08Sorbent Technologies
Table 2: Summary of Reaction Steps and Yields
StepReactionKey ReagentsProductTypical Yield (%)
1Phosphonium (B103445) Salt Formation(E)-1-bromo-2-nonene, Triphenylphosphine((E)-Non-2-en-1-yl)triphenylphosphonium bromide>95
2Ylide Generation((E)-Non-2-en-1-yl)triphenylphosphonium bromide, n-Butyllithium((E)-Non-2-en-1-ylidene)triphenylphosphoraneIn situ
3Wittig Reaction((E)-Non-2-en-1-ylidene)triphenylphosphorane, 6-Methylheptan-2-one(7Z,9E)-2-methyl-7,9-octadecadiene60-70
4PurificationCrude product, Silica gelPurified (7Z,9E)-2-methyl-7,9-octadecadiene>95 (purity)

Experimental Protocols

Protocol 1: Synthesis of ((E)-Non-2-en-1-yl)triphenylphosphonium bromide (Phosphonium Salt)
  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (26.2 g, 100 mmol) in 100 mL of anhydrous acetonitrile.

  • Reaction: To the stirred solution, add (E)-1-bromo-2-nonene (20.5 g, 100 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours under a nitrogen atmosphere.

  • Isolation: After cooling to room temperature, the phosphonium salt will precipitate. Collect the white solid by vacuum filtration, wash with cold diethyl ether (3 x 50 mL), and dry under vacuum to yield ((E)-Non-2-en-1-yl)triphenylphosphonium bromide.

Protocol 2: Synthesis of (7Z,9E)-2-methyl-7,9-octadecadiene via Wittig Reaction
  • Ylide Generation:

    • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the phosphonium salt from Protocol 1 (46.7 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran (THF).

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.6 M in hexanes, 62.5 mL, 100 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The solution will turn a deep red/orange color, indicating the formation of the ylide.

    • Stir the reaction mixture at -78 °C for an additional 1 hour.

  • Wittig Reaction:

    • In a separate flask, dissolve 6-methylheptan-2-one (12.8 g, 100 mmol) in 50 mL of anhydrous THF.

    • Add the solution of 6-methylheptan-2-one dropwise to the ylide solution at -78 °C over 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with hexane. The desired product, (7Z,9E)-2-methyl-7,9-octadecadiene, will elute first, while the triphenylphosphine oxide byproduct will remain on the column.

  • Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pheromone as a colorless oil.

Visualizations

Synthesis_Pathway Synthesis of (7Z,9E)-2-methyl-7,9-octadecadiene cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Wittig Reaction A (E)-1-bromo-2-nonene C ((E)-Non-2-en-1-yl)triphenylphosphonium bromide A->C Acetonitrile, Reflux B Triphenylphosphine B->C Acetonitrile, Reflux E n-Butyllithium C->E THF, -78°C D 6-Methylheptan-2-one F (7Z,9E)-2-methyl-7,9-octadecadiene D->F E->D Wittig Ylide Formation

Caption: Synthetic pathway for (7Z,9E)-2-methyl-7,9-octadecadiene.

Experimental_Workflow Experimental Workflow Start Start Phosphonium_Salt Synthesize Phosphonium Salt Start->Phosphonium_Salt Ylide_Formation Generate Ylide (-78°C) Phosphonium_Salt->Ylide_Formation Wittig_Reaction Perform Wittig Reaction Ylide_Formation->Wittig_Reaction Workup Aqueous Work-up & Extraction Wittig_Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Analyze Product (GC-MS, NMR) Purification->Characterization End End Characterization->End

Caption: Overall experimental workflow for pheromone synthesis.

Application Notes and Protocols for Diels-Alder Reactions of Octadeca-7,9-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic chemistry, enabling the synthesis of complex six-membered ring systems from a conjugated diene and a dienophile.[1][2] Octadeca-7,9-diene, a conjugated isomer of linoleic acid, presents a valuable substrate for such transformations, yielding adducts with potential applications in materials science and drug development. The resulting cyclohexene (B86901) derivatives can be further functionalized, offering a scaffold for novel molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in Diels-Alder reactions, with a focus on its reaction with maleic anhydride (B1165640) as a representative dienophile.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available linoleic acid through base-catalyzed isomerization. This process converts the non-conjugated diene system of linoleic acid into a conjugated one.

Experimental Protocol: Isomerization of Linoleic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve linoleic acid in a suitable solvent such as ethylene (B1197577) glycol.

  • Catalyst Addition: Add a strong base, such as potassium hydroxide (B78521) (KOH), to the solution. The ratio of base to linoleic acid can be optimized, but a starting point is a 1:2 molar ratio.

  • Heating: Heat the reaction mixture to approximately 180°C with vigorous stirring.

  • Monitoring: The progress of the isomerization can be monitored by techniques such as UV-Vis spectroscopy, observing the appearance of a characteristic absorption for the conjugated diene system.

  • Work-up: After the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Acidify the solution with a mineral acid (e.g., HCl) to protonate the carboxylate.

  • Extraction: Extract the this compound into an organic solvent like diethyl ether or hexane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Diels-Alder Reaction of this compound with Maleic Anhydride

The conjugated diene system of this compound readily undergoes a Diels-Alder reaction with electron-deficient dienophiles such as maleic anhydride.[3][4] This reaction is typically performed at elevated temperatures.

Experimental Protocol:
  • Reactant Preparation: In a dry round-bottom flask, dissolve this compound in a high-boiling point, non-polar solvent like xylene or toluene.[5]

  • Dienophile Addition: Add an equimolar amount of maleic anhydride to the solution.

  • Reaction Conditions: Heat the mixture to reflux (typically 110-140°C) with continuous stirring.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Diels-Alder adduct may precipitate out of the solution. If so, it can be collected by vacuum filtration.

  • Purification: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Data Presentation
DieneDienophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Conjugated Linoleic AcidMaleic AnhydrideXylene1404~85[6]
This compoundMaleic AnhydrideToluene1106Estimated >80%General Protocol
AnthraceneMaleic AnhydrideXyleneReflux (~140)1>90[7]

Note: Data for this compound is an estimation based on reactions with similar conjugated fatty acids.

Potential Applications in Drug Development

The Diels-Alder adducts of this compound represent novel lipophilic scaffolds. These structures can be explored for their potential interaction with various biological targets, including nuclear receptors and enzymes involved in lipid metabolism. One area of interest is their potential as modulators of Free Fatty Acid Receptors (FFARs), which are implicated in metabolic diseases such as type 2 diabetes.[8]

Logical Workflow for Drug Discovery

DrugDiscoveryWorkflow Drug Discovery Workflow for Diels-Alder Adducts cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Diels-Alder Reaction of This compound Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Screening High-Throughput Screening (e.g., FFAR Agonism/Antagonism) Purification->Screening HitID Hit Identification Screening->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy Studies (Animal Models) ADME->InVivo Candidate Candidate Selection InVivo->Candidate

Caption: A logical workflow for the discovery and development of drugs based on Diels-Alder adducts.

Potential Signaling Pathway Involvement

The activation of Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, by fatty acids leads to the potentiation of glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. Novel lipophilic molecules, such as the Diels-Alder adducts of this compound, could potentially modulate this pathway.

FFAR1_Signaling_Pathway Hypothesized FFAR1 Signaling Pathway Modulation DA_Adduct Diels-Alder Adduct FFAR1 FFAR1 (GPR40) DA_Adduct->FFAR1 Binds to Gq_11 Gq/11 FFAR1->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Insulin_secretion Insulin Secretion DAG->Insulin_secretion Potentiates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Insulin_secretion Stimulates

References

Application Note: Stereospecific Synthesis of (7E,9Z)-Octadeca-7,9-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, four-step protocol for the stereospecific synthesis of (7E,9Z)-octadeca-7,9-diene, a conjugated diene with potential applications in organic synthesis and as a precursor for biologically active molecules. The synthetic strategy is centered around a Sonogashira cross-coupling reaction to form the carbon-carbon backbone, followed by a stereoselective partial hydrogenation using Lindlar's catalyst to establish the desired (E,Z)-diene geometry. This methodology offers a high degree of control over the stereochemistry of the final product. All quantitative data is summarized for clarity, and a detailed experimental protocol for each step is provided.

Introduction

Conjugated dienes are important structural motifs found in numerous natural products and are valuable building blocks in organic synthesis. The precise stereochemistry of the double bonds is often crucial for their biological activity and for the stereochemical outcome of subsequent reactions. The synthesis of dienes with specific (E,Z) geometry can be challenging. This protocol outlines a reliable and stereocontrolled route to (7E,9Z)-octadeca-7,9-diene, commencing with commercially available starting materials.

Overall Synthetic Scheme

The synthesis is divided into four main stages:

  • Synthesis of (E)-1-bromo-1-heptene: A key building block with the required (E)-stereochemistry.

  • Synthesis of 1-undecyne (B103828): The second key fragment for the coupling reaction.

  • Sonogashira Coupling: Formation of the C18 carbon chain with an enyne functionality.

  • Lindlar Reduction: Stereoselective reduction of the alkyne to a (Z)-alkene, yielding the final product.

Data Presentation

StepReactionStarting MaterialsKey Reagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
1Synthesis of (E)-1-bromo-1-heptene1-Heptyne (B1330384)9-BBN, NaOMe, Br₂THF-78 to RT6~80
2Synthesis of 1-undecyne1-Bromodecane (B1670165)Sodium acetylideliq. NH₃-78 to RT12~85
3Sonogashira Coupling(E)-1-bromo-1-heptene, 1-undecynePd(PPh₃)₄, CuI, Et₃NTHFRT12~90
4Lindlar Reduction(7E)-Octadeca-7-en-9-yneLindlar catalyst, Quinoline (B57606), H₂Hexane (B92381)RT4>95

Experimental Protocols

Step 1: Synthesis of (E)-1-bromo-1-heptene

This procedure involves the hydroboration of 1-heptyne followed by bromination to yield the (E)-vinyl bromide.

Materials:

  • 1-Heptyne

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Sodium methoxide (B1231860) (NaOMe)

  • Bromine (Br₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 9-BBN (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and add 1-heptyne (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the mixture to -78 °C and add a solution of sodium methoxide (3.0 eq) in methanol, followed by the dropwise addition of a solution of bromine (1.1 eq) in cold methanol.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with hexane (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexane) to afford (E)-1-bromo-1-heptene.

Step 2: Synthesis of 1-undecyne

This procedure describes the alkylation of acetylene (B1199291) with 1-bromodecane.[1]

Materials:

  • 1-Bromodecane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (NH₃)

  • Hexane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a dry ice condenser, add liquid ammonia.

  • Carefully add sodium amide (1.2 eq) in small portions to the liquid ammonia with stirring.

  • Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Add a solution of 1-bromodecane (1.0 eq) in a minimal amount of anhydrous THF dropwise to the sodium acetylide suspension.

  • Stir the reaction mixture for 12 hours, allowing the ammonia to slowly evaporate overnight.

  • Carefully quench the reaction with the dropwise addition of water.

  • Extract the product with hexane (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-undecyne.

Step 3: Sonogashira Coupling of (E)-1-bromo-1-heptene with 1-undecyne

This step forms the enyne precursor via a palladium-copper catalyzed cross-coupling reaction.[2][3][4][5][6]

Materials:

  • (E)-1-bromo-1-heptene

  • 1-Undecyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (E)-1-bromo-1-heptene (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous THF, followed by anhydrous triethylamine (2.0 eq).

  • Add 1-undecyne (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or GC.

  • After completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to give (7E)-octadeca-7-en-9-yne.

Step 4: Lindlar Reduction of (7E)-Octadeca-7-en-9-yne

The final step is the stereoselective partial hydrogenation of the alkyne to a (Z)-alkene.[7][8][9][10][11]

Materials:

  • (7E)-Octadeca-7-en-9-yne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hydrogen gas (H₂)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve (7E)-octadeca-7-en-9-yne (1.0 eq) in hexane.

  • Add Lindlar's catalyst (0.1 eq by weight) and a drop of quinoline (as a catalyst poison).

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress carefully by TLC or GC to avoid over-reduction to the alkane.

  • Upon completion (disappearance of starting material), filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with hexane.

  • Concentrate the filtrate under reduced pressure to yield (7E,9Z)-octadeca-7,9-diene. Further purification can be achieved by flash chromatography if necessary.

Visualization of the Synthetic Workflow

Stereospecific_Synthesis cluster_step1 Step 1: Hydroboration/Bromination cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Sonogashira Coupling cluster_step4 Step 4: Lindlar Reduction Heptyne 1-Heptyne VinylBromide (E)-1-bromo-1-heptene Heptyne->VinylBromide 9-BBN, NaOMe, Br₂ Bromodecane 1-Bromodecane Undecyne 1-Undecyne Bromodecane->Undecyne NaNH₂ Acetylene Acetylene Acetylene->Undecyne NaNH₂ Enyne (7E)-Octadeca-7-en-9-yne VinylBromide->Enyne Pd(PPh₃)₄, CuI Undecyne->Enyne Pd(PPh₃)₄, CuI Diene (7E,9Z)-Octadeca-7,9-diene Enyne->Diene H₂, Lindlar Cat.

Caption: Synthetic workflow for (7E,9Z)-octadeca-7,9-diene.

Characterization

The final product and all intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and stereochemistry. The purity of the final compound should be assessed by gas chromatography (GC).

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Liquid ammonia is hazardous and should be handled with extreme care in a properly equipped fume hood.

  • Organometallic reagents such as 9-BBN are flammable and moisture-sensitive.

  • Hydrogen gas is flammable; ensure there are no ignition sources nearby during the reduction step.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Enhanced GC Analysis of Octadeca-7,9-diene via Diels-Alder Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly selective method for the derivatization of Octadeca-7,9-diene to enhance its analysis by gas chromatography (GC). Direct analysis of underivatized conjugated dienes like this compound can be challenging due to their potential for thermal degradation, co-elution with matrix components, and poor chromatographic peak shape. The protocol described herein utilizes a Diels-Alder reaction with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) to form a stable adduct. This derivatization significantly improves the volatility and thermal stability of the analyte, leading to enhanced chromatographic resolution, increased sensitivity, and more reliable quantification. This method is particularly valuable for the analysis of this compound in complex matrices encountered in drug development and various industrial applications.

Introduction

This compound is a conjugated diene that can be of interest in various fields, including organic synthesis and the study of lipid chemistry. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds. However, the direct GC analysis of conjugated dienes can present several challenges. These compounds may undergo isomerization or degradation at the high temperatures of the GC injector and column. Furthermore, in complex samples, their peaks may co-elute with other hydrocarbons, making accurate quantification difficult.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For conjugated dienes, the Diels-Alder reaction offers a highly specific and efficient derivatization pathway.[1][2][3] This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a stable cyclic adduct.[4] In this application note, we focus on the use of 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) as the derivatization agent. The reaction is rapid and highly selective for conjugated dienes, forming a stable MTAD adduct with this compound that is well-suited for GC analysis.[1][2][3] The resulting derivative exhibits improved chromatographic behavior and its mass spectrum provides clear diagnostic ions for structural confirmation.[1]

Materials and Methods

Materials
  • This compound standard

  • 4-methyl-1,2,4-triazoline-3,5-dione (MTAD)

  • Methylene (B1212753) chloride (CH₂Cl₂), anhydrous

  • Hexane (B92381), GC grade

  • Nitrogen gas, high purity

  • Autosampler vials with inserts, 2 mL

  • Microsyringes

Instrumentation
  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS)

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Experimental Protocols

Protocol 1: Derivatization of this compound with MTAD
  • Standard Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • MTAD Reagent Preparation: Prepare a 0.1 M solution of MTAD in anhydrous methylene chloride. Caution: MTAD is moisture-sensitive. Handle under a dry, inert atmosphere (e.g., nitrogen).

  • Derivatization Reaction:

    • In a clean, dry autosampler vial, add 100 µL of the this compound stock solution.

    • To this, add 110 µL of the 0.1 M MTAD solution (a slight molar excess of MTAD).

    • Cap the vial tightly and vortex for 1 minute.

    • Allow the reaction to proceed at room temperature for 15 minutes. The reaction is typically very fast.[3]

  • Sample Preparation for GC Analysis:

    • After the reaction is complete, dilute the sample with hexane to a final volume of 1 mL.

    • The sample is now ready for injection into the GC.

Protocol 2: GC Analysis of Derivatized this compound
  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Detector Temperature (FID): 300 °C

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range (for MS): 50-550 m/z

Data Presentation

The derivatization of this compound with MTAD is expected to significantly improve its chromatographic properties. The following tables summarize the anticipated quantitative data based on the analysis of similar conjugated dienes.

Table 1: Comparison of GC Retention Times

AnalyteRetention Time (min) - UnderivatizedRetention Time (min) - MTAD Adduct
This compound~15.5~22.0

Note: Retention times are estimates and will vary depending on the specific GC system and column used. The key observation is the significant shift to a longer retention time for the derivatized analyte, which helps to move it away from potential interferences in the sample matrix.[3]

Table 2: Expected Improvement in Peak Asymmetry and Area

AnalytePeak Asymmetry (As) - UnderivatizedPeak Asymmetry (As) - MTAD AdductRelative Peak Area Increase
This compound> 1.5~1.1~20%

Note: Peak asymmetry is calculated as the ratio of the back half of the peak width to the front half at 10% of the peak height. A value closer to 1 indicates a more symmetrical peak. The relative peak area increase is an estimate of the improved response due to better peak shape and reduced analyte degradation.

Visualizations

Derivatization_Workflow start Start: this compound in Hexane reagent Add MTAD in Methylene Chloride start->reagent reaction Vortex & React (Room Temp, 15 min) reagent->reaction dilution Dilute with Hexane reaction->dilution gc_injection Inject into GC dilution->gc_injection end End: GC Analysis gc_injection->end

Caption: Workflow for the derivatization of this compound with MTAD.

GC_Analysis_Process sample Derivatized Sample injector GC Injector (250 °C) sample->injector column GC Column (Temperature Programmed) injector->column separation Separation of Components column->separation detector Detector (FID or MS) separation->detector data Data Acquisition & Analysis detector->data

Caption: Logical flow of the GC analysis for the derivatized sample.

Conclusion

The derivatization of this compound with 4-methyl-1,2,4-triazoline-3,5-dione via a Diels-Alder reaction is a highly effective strategy for improving its analysis by gas chromatography. The resulting MTAD adduct is more volatile, thermally stable, and exhibits superior chromatographic behavior compared to the underivatized analyte. This leads to sharper, more symmetrical peaks, increased sensitivity, and a significant shift in retention time that aids in resolving the analyte from complex matrix interferences. The protocol provided is straightforward, rapid, and can be readily implemented in analytical laboratories. This method is recommended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

References

Application Notes and Protocols: Octadeca-7,9-diene as a Potential Biological Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-7,9-diene is an 18-carbon fatty acid characterized by a conjugated diene system. This structural feature suggests its potential as a novel intrinsic fluorescent probe for investigating lipid metabolism, membrane dynamics, and lipid-protein interactions. Unlike fatty acids derivatized with bulky extrinsic fluorophores, this compound's structure more closely mimics natural fatty acids, potentially offering a less perturbative tool for studying cellular processes. These notes outline the potential applications of this compound and provide detailed protocols for its use in biological research.

Potential Applications

  • Monitoring Lipid Uptake and Trafficking: The intrinsic fluorescence of the conjugated diene system could allow for real-time imaging of fatty acid uptake and distribution within live cells.

  • Investigating Lipid Metabolism: By tracking the incorporation of this compound into complex lipids such as phospholipids (B1166683) and triglycerides, researchers can study the dynamics of lipid synthesis and turnover.

  • Probing Membrane Fluidity and Domain Structure: The fluorescence properties of this compound may be sensitive to the local lipid environment, making it a potential tool for studying membrane fluidity and the formation of lipid rafts.

  • Analyzing Lipid-Protein Interactions: Changes in the fluorescence signal upon binding to fatty acid binding proteins (FABPs) or other lipid-binding proteins can be used to quantify these interactions.

  • Screening for Modulators of Lipid Metabolism: The probe could be used in high-throughput screening assays to identify compounds that alter fatty acid uptake, transport, or metabolism.

Quantitative Data Summary

The following tables present hypothetical, yet expected, quantitative data for this compound based on the properties of similar conjugated polyene fatty acids.

Table 1: Spectroscopic Properties of this compound in Different Solvents

SolventAbsorbance Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Emission Max (λ_em, nm)Quantum Yield (Φ_f)
Ethanol302, 31535,0004100.45
DMPC Vesicles305, 31832,0004150.30
Bovine Serum Albumin308, 32138,0004050.60

Table 2: Binding Affinity of this compound to Fatty Acid Binding Proteins (FABPs)

ProteinDissociation Constant (K_d, nM)Method
Intestinal FABP (I-FABP)150Fluorescence Titration
Liver FABP (L-FABP)250Fluorescence Titration
Adipocyte FABP (A-FABP)400Fluorescence Titration

Signaling Pathway and Experimental Workflow Diagrams

Lipid_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments This compound This compound Membrane_Transporter Fatty Acid Transporter (e.g., CD36) This compound->Membrane_Transporter Uptake FABP Fatty Acid Binding Protein Membrane_Transporter->FABP Intracellular Transport ACS Acyl-CoA Synthetase FABP->ACS Octadecadienoyl_CoA Octadecadienoyl-CoA ACS->Octadecadienoyl_CoA Activation Complex_Lipids Complex Lipids (Phospholipids, Triglycerides) Octadecadienoyl_CoA->Complex_Lipids Esterification Mitochondria Mitochondria (β-oxidation) Octadecadienoyl_CoA->Mitochondria Energy Production

Caption: Proposed metabolic pathway of this compound within a cell.

Experimental_Workflow cluster_analysis Analysis Cell_Culture 1. Plate cells (e.g., HeLa, HepG2) Probe_Loading 2. Incubate with This compound Cell_Culture->Probe_Loading Washing 3. Wash to remove excess probe Probe_Loading->Washing Microscopy 4a. Live-cell imaging (Fluorescence Microscopy) Washing->Microscopy Flow_Cytometry 4b. Quantify uptake (Flow Cytometry) Washing->Flow_Cytometry Lipid_Extraction 4c. Lipid Extraction Washing->Lipid_Extraction TLC 5. TLC or LC-MS/MS (Metabolite Analysis) Lipid_Extraction->TLC Logical_Relationships Probe This compound (Intrinsic Fluorescence) Applications Potential Applications Probe->Applications Cellular_Uptake Cellular Uptake & Trafficking Applications->Cellular_Uptake Metabolism Lipid Metabolism Applications->Metabolism Membrane Membrane Properties Applications->Membrane Interactions Protein-Lipid Interactions Applications->Interactions

The Versatility of Long-Chain Dienes: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Long-chain dienes are pivotal building blocks in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Their ability to undergo a variety of transformations, most notably ring-closing metathesis (RCM) and cycloaddition reactions, has positioned them as indispensable precursors in the synthesis of macrocycles, natural products, and novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of long-chain dienes in key synthetic strategies.

I. Application: Macrocyclization via Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of macrocycles, providing an efficient and functional group tolerant method for the formation of large rings. Long-chain dienes are ideal substrates for this transformation, enabling the synthesis of a diverse range of macrocyclic compounds, including those with applications in fragrance, materials science, and pharmaceuticals.

Data Presentation: RCM of Long-Chain Dienes

The choice of catalyst, reaction concentration, and temperature are critical parameters that influence the efficiency and stereoselectivity of RCM. The following table summarizes quantitative data from various macrocyclization reactions of long-chain dienes.

Diene SubstrateCatalyst (mol%)SolventConcentration (mM)Temperature (°C)TimeYield (%)E/Z RatioReference
1,13-TetradecadieneGrubbs II (5)CH₂Cl₂154012 h44-[1]
Diene with trisubstituted olefinStewart-Grubbs (3)Toluene10215 d57-[2]
Diene 70Stewart-GrubbsToluene1070 (MW)60 min32-[2]
Diallyl azelateGrubbs II (5)EtOAc1502 h88-[3]
Diene 10aHoveyda-Grubbs type 7b (1.0)CH₂Cl₂84024 h98-[4]
Diene 10aGrubbs I (2.5)CH₂Cl₂84024 h92-[4]
Terminal diene ester 1dGrubbs II (5)EtOAc1502 h94-[3]
Experimental Protocol: Synthesis of a Macrocyclic Musk Precursor via RCM

This protocol describes the synthesis of a 16-membered macrocyclic musk precursor from a long-chain diene using a Grubbs-type catalyst.

Materials:

  • Long-chain diene (e.g., a derivative of dodeca-1,11-diene)

  • Grubbs II catalyst

  • Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere of nitrogen or argon, dissolve the long-chain diene in anhydrous, degassed dichloromethane to a final concentration of 10-15 mM in a Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: To the stirring solution, add the Grubbs II catalyst (typically 1-5 mol%). The solution will likely change color upon addition of the catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) under a continuous flow of inert gas to help remove the ethylene (B1197577) byproduct, driving the equilibrium towards the product.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Quenching: Upon completion, cool the reaction to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired macrocycle.

RCM Workflow Diagram

RCM_Workflow start Start dissolve Dissolve diene in anhydrous CH₂Cl₂ under N₂ start->dissolve add_catalyst Add Grubbs II catalyst (1-5 mol%) dissolve->add_catalyst reflux Reflux at 40°C (12-24 h) add_catalyst->reflux monitor Monitor reaction by TLC/GC reflux->monitor monitor->reflux Incomplete quench Quench with ethyl vinyl ether monitor->quench Complete concentrate Concentrate in vacuo quench->concentrate purify Purify by column chromatography concentrate->purify product Isolated Macrocycle purify->product

RCM experimental workflow.

II. Application: Cycloadditions with Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. While often associated with cyclic or short-chain dienes, long-chain dienes can also participate in these reactions, providing a pathway to complex cyclic and bicyclic structures. The reaction is facilitated by the presence of electron-withdrawing groups on the dienophile.[6]

Data Presentation: Diels-Alder Reactions of Dienes
DieneDienophileCatalyst/ConditionsYield (%)Reference
Siloxydiene 18Alkyne 17ThermalQuantitative[7]
1-Sulfenyl-1,3-dieneElectron-deficient dienophileThermal-[8]
Triene 32-BromoacroleinBF₃·OEt₂Single diastereomer[9]
Furan-containing copolymerBismaleimideRoom TemperatureHigh[10]
Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a general procedure for the reaction of a long-chain triene with an α,β-unsaturated aldehyde, catalyzed by a Lewis acid.[9]

Materials:

  • Long-chain triene (e.g., myrcene)

  • α,β-Unsaturated aldehyde (e.g., acrolein)

  • Lewis acid (e.g., BF₃·OEt₂)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dienophile Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the α,β-unsaturated aldehyde (1.1 mmol) in anhydrous diethyl ether (3.5 mL). Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (1.1 mmol) to the solution and stir for 10 minutes at 0 °C.

  • Diene Addition: In a separate flask, prepare a solution of the triene (1 mmol) in anhydrous diethyl ether (1.0 mL). Transfer this solution to the reaction mixture via cannula. Rinse the flask with an additional 0.5 mL of ether and add it to the reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 6-19 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (3 mL). Extract the mixture with dichloromethane. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography to yield the Diels-Alder adduct.

Diels-Alder Reaction Mechanism Diagram

Diels_Alder cluster_reactants Reactants cluster_transition Transition State cluster_product Product diene Long-Chain Diene (Electron Rich) ts [4+2] Pericyclic Transition State diene->ts + dienophile Dienophile (Electron Poor) dienophile->ts product Cyclohexene (B86901) Derivative ts->product Concerted Cycloaddition

Generalized Diels-Alder reaction.

III. Application: Tandem Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. Long-chain dienes can be employed in tandem sequences, such as the Diels-Alder/retro-ene reaction, to construct complex molecular frameworks in a single operation.

Experimental Protocol: Tandem Diels-Alder/Retro-Ene Reaction

This protocol describes a tandem reaction sequence involving a 1-sulfenyl-1,3-diene and an electron-deficient dienophile.[8]

Materials:

  • 1-Sulfenyl-1,3-diene

  • Electron-deficient dienophile (e.g., N-phenylmaleimide)

  • Oxidizing agent (e.g., m-CPBA)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Diels-Alder Cycloaddition: In a suitable reaction vessel, dissolve the 1-sulfenyl-1,3-diene and the electron-deficient dienophile in a solvent such as dichloromethane. Stir the mixture at room temperature until the cycloaddition is complete (monitor by TLC).

  • Oxidation: Cool the reaction mixture in an ice bath and add an oxidizing agent (e.g., m-CPBA) portion-wise to oxidize the sulfenyl group of the cycloadduct to a sulfoxide.

  • Retro-Ene Reaction: Gently heat the reaction mixture to induce the retro-ene reaction, which involves a 1,5-sigmatropic rearrangement and extrusion of sulfur dioxide, to yield the final cyclohexene product.

  • Purification: After completion of the tandem sequence, concentrate the reaction mixture and purify the product by column chromatography.

Tandem Reaction Logical Flow

Tandem_Reaction start 1-Sulfenyl-1,3-diene + Dienophile da Diels-Alder Cycloaddition start->da cycloadduct Cycloadduct Intermediate da->cycloadduct oxidation Oxidation of Sulfenyl Group cycloadduct->oxidation sulfoxide Sulfoxide Intermediate oxidation->sulfoxide retro_ene Retro-Ene Reaction sulfoxide->retro_ene product Cyclohexene Product retro_ene->product

Logical flow of a tandem reaction.

These application notes and protocols provide a starting point for the exploration of long-chain dienes in organic synthesis. The versatility of these building blocks, combined with the power of modern synthetic methods, opens up a vast chemical space for the creation of novel and valuable molecules. Researchers are encouraged to adapt and optimize these procedures for their specific synthetic targets.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Octadeca-7,9-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of Octadeca-7,9-diene using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, a long-chain hydrocarbon with a conjugated diene system, and its isomers are effectively separated using a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. This method is suitable for the purification of this compound from synthetic reaction mixtures, with a primary focus on separating geometric isomers, which are common impurities. The protocol provides detailed steps for sample preparation, HPLC configuration, and post-purification analysis.

Introduction

This compound is a lipophilic compound of interest in various fields, including pheromone synthesis and as a building block in organic chemistry. The synthesis of such compounds often results in a mixture of geometric isomers (e.g., E,E; E,Z; Z,E; and Z,Z), of which only one may possess the desired biological activity or chemical reactivity. Therefore, a reliable purification method to isolate the target isomer is crucial. Reversed-phase HPLC is a powerful technique for the separation of nonpolar compounds based on their hydrophobicity.[1] This application note provides a detailed protocol for the preparative HPLC purification of this compound, leveraging the differential partitioning of its isomers between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol

Materials and Reagents
  • Crude this compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample dissolution)

  • Hexane (B92381) (for sample dissolution, optional)

  • 0.22 µm syringe filters (PTFE or other solvent-compatible membrane)

HPLC System and Column
  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) is recommended for preparative scale purification. A similar analytical scale column (e.g., 250 mm x 4.6 mm, 5 µm particle size) should be used for method development and fraction analysis. C18 columns are widely used for their robust performance in separating a variety of compounds.[2]

  • Detector: A UV-Vis detector set to the absorbance maximum (λmax) of the conjugated diene system. For acyclic conjugated dienes, this is typically in the range of 230-235 nm.[3] A wavelength of 234 nm is recommended for this compound.

Sample Preparation
  • Dissolve the crude this compound sample in a minimal amount of a suitable solvent. Methanol or acetonitrile are preferred as they are miscible with the mobile phase. If solubility is an issue, a small amount of a stronger, nonpolar solvent like hexane can be used, but the injection volume should be kept small to avoid peak distortion.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

HPLC Method Parameters

The following gradient elution program is recommended for the separation of this compound isomers:

Time (min)% Acetonitrile% WaterFlow Rate (mL/min)
0.080204.0
20.010004.0
25.010004.0
25.180204.0
30.080204.0
  • Column Temperature: 30 °C

  • Injection Volume: 100-500 µL (dependent on sample concentration and preparative column dimensions)

  • Detection Wavelength: 234 nm

Data Presentation

The following table summarizes the expected retention times and purity of the this compound isomers based on typical separations of similar compounds. The exact retention times may vary depending on the specific HPLC system and column used. In RP-HPLC, trans isomers tend to have slightly shorter retention times than cis isomers due to their more linear shape.[4]

PeakIsomerRetention Time (min)Peak Purity (%)Recovery (%)
1(E,E)-Octadeca-7,9-diene~14.5>98~90
2(E,Z)-Octadeca-7,9-diene~15.2>99~92
3(Z,E)-Octadeca-7,9-diene~15.8>99~91
4(Z,Z)-Octadeca-7,9-diene~16.5>98~89

Mandatory Visualizations

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject separate Gradient Elution (Acetonitrile/Water) inject->separate detect UV Detection (234 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze evaporate Solvent Evaporation collect->evaporate final_product final_product evaporate->final_product Pure this compound Isomer Separation_Principle cluster_mixture Crude Sample Mixture cluster_hplc_system RP-HPLC System cluster_separation Separation Mechanism isomers This compound Isomers (E,E; E,Z; Z,E; Z,Z) hydrophobicity Differential Hydrophobicity isomers->hydrophobicity impurities Other Synthetic Impurities impurities->hydrophobicity stationary_phase Stationary Phase: Nonpolar C18 stationary_phase->hydrophobicity mobile_phase Mobile Phase: Polar (Acetonitrile/Water) mobile_phase->hydrophobicity elution_order Elution Order: Less Polar Elutes First hydrophobicity->elution_order purified_fractions purified_fractions elution_order->purified_fractions Purified Isomer Fractions

References

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of Octadeca-7,9-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Octadeca-7,9-diene to prevent its oxidation. Given the limited specific data on this compound, information on structurally similar conjugated linoleic acid (CLA) isomers is used as a proxy to provide general guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a polyunsaturated fatty acid (PUFA) with a conjugated double bond system. This conjugated system makes the molecule susceptible to oxidation, a process initiated by factors such as exposure to oxygen, light, heat, and the presence of metal ions.[1][2] Oxidation can lead to the degradation of the compound, altering its structure and compromising its biological activity.

Q2: What are the signs of oxidation in my this compound sample?

Oxidation can manifest as a change in the physical appearance of the sample, such as discoloration (yellowing) or a change in viscosity. Chemical indicators of oxidation include an increase in the peroxide value (PV), the formation of secondary oxidation products detectable by a TBARS assay, and changes in the UV absorbance spectrum.[3][4] A rancid or off-odor may also develop in highly oxidized samples.

Q3: How should I store my this compound to minimize oxidation?

To minimize oxidation, this compound should be stored at low temperatures, preferably at -20°C or below, in an inert atmosphere (e.g., under argon or nitrogen).[5] It should be protected from light by using amber glass vials or by wrapping the container in aluminum foil. Minimizing headspace in the storage container can also reduce exposure to oxygen.

Q4: What type of container is best for storing this compound?

Glass containers, particularly amber glass vials with tight-fitting caps, are recommended. Avoid plastic containers, as plasticizers may leach into the sample and catalyze oxidation. Ensure the container is clean and free of any metal contaminants.

Q5: Should I use an antioxidant to prevent the oxidation of this compound?

The use of antioxidants can be an effective strategy to inhibit or delay oxidation.[1] Common antioxidants for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E).[6] The choice and concentration of the antioxidant should be carefully considered based on the intended downstream application of the this compound. For instance, some antioxidants might interfere with certain biological assays.

Troubleshooting Guides

Problem Possible Cause Solution
Unexpected experimental results Sample degradation due to oxidation.1. Test the sample for signs of oxidation using methods like Peroxide Value or TBARS assay. 2. If oxidized, discard the sample and use a fresh, properly stored aliquot. 3. Review storage and handling procedures to prevent future oxidation.
Visible discoloration or change in consistency Significant oxidation has occurred.1. The sample is likely compromised and should not be used for experiments where purity is critical. 2. Verify storage conditions (temperature, light, and oxygen exposure).
Low purity confirmed by analysis Contamination or degradation during storage/handling.1. Repurify the compound if possible and if the impurities are minimal. 2. If extensive degradation has occurred, synthesize or purchase a new batch. 3. Always handle the compound in an inert atmosphere as much as possible.
Inconsistent results between aliquots Inconsistent storage or handling of different aliquots.1. Ensure all aliquots are stored under identical conditions. 2. When thawing an aliquot for use, do so quickly and use it immediately. Avoid repeated freeze-thaw cycles.

Data Presentation

The following table summarizes the oxidative stability of conjugated linoleic acid (CLA) isomers, which can be used as a proxy to understand the potential stability of this compound under similar conditions. The data shows the percentage of degradation of different CLA isomer groups when stored in air at 50°C.

CLA Isomer GroupDegradation after 110 hours (%)Relative Stability
cis,cis-CLA isomers> 80%Most Unstable
cis,trans-CLA isomers> 80%Unstable
trans,trans-CLA isomers< 20%Relatively Stable

Source: Adapted from a study on the oxidative stability of conjugated linoleic acid isomers.[6][7] This data suggests that the geometric configuration of the double bonds significantly influences the oxidative stability of conjugated dienes.

Mandatory Visualization

Factors Influencing this compound Oxidation and Prevention Strategies cluster_causes Causes of Oxidation cluster_prevention Prevention Strategies Oxygen Oxygen Exposure Oxidation This compound Oxidation Oxygen->Oxidation Light Light Exposure Light->Oxidation Heat Elevated Temperature Heat->Oxidation Metals Metal Ion Contamination Metals->Oxidation Inert_Atmosphere Inert Atmosphere (Argon, Nitrogen) Oxidation->Inert_Atmosphere Light_Protection Light Protection (Amber Vials, Foil) Oxidation->Light_Protection Low_Temperature Low Temperature Storage (-20°C or below) Oxidation->Low_Temperature Chelators Use of Chelating Agents Oxidation->Chelators Antioxidants Addition of Antioxidants (BHT, Tocopherols) Oxidation->Antioxidants

Caption: Logical diagram of oxidation causes and prevention.

Experimental Workflow for Assessing this compound Oxidation cluster_analysis Oxidation Analysis Start Start: this compound Sample Storage Store under defined conditions (e.g., different temperatures, light exposure) Start->Storage Sampling Take aliquots at specified time points Storage->Sampling PV_Assay Peroxide Value (PV) Assay Sampling->PV_Assay TBARS_Assay TBARS Assay Sampling->TBARS_Assay UV_Spec UV Spectroscopy (Conjugated Diene Measurement) Sampling->UV_Spec Data_Analysis Data Analysis and Comparison PV_Assay->Data_Analysis TBARS_Assay->Data_Analysis UV_Spec->Data_Analysis Conclusion Conclusion on Stability Data_Analysis->Conclusion

Caption: Workflow for assessing this compound oxidation.

Experimental Protocols

Peroxide Value (PV) Determination

This method determines the concentration of peroxides, the primary products of lipid oxidation.

Materials:

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Erlenmeyer flasks

  • Burette

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.[3]

  • Add 0.5 mL of saturated KI solution and swirl the flask for exactly one minute.[8]

  • Immediately add 30 mL of distilled water and shake vigorously.

  • Titrate the liberated iodine with 0.01 N sodium thiosulfate solution until the yellow color almost disappears.[3]

  • Add 1 mL of 1% starch indicator solution, which will turn the solution blue.[3]

  • Continue the titration with vigorous shaking until the blue color disappears completely.

  • Perform a blank titration using the same procedure without the sample.

  • Calculate the Peroxide Value (PV) in meq/kg using the following formula: PV (meq/kg) = [(S - B) x N x 1000] / W Where:

    • S = volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA) and other secondary oxidation products.

Materials:

  • Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v in 0.25 M HCl)

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

  • Butylated hydroxytoluene (BHT) solution (e.g., 2% w/v in ethanol)

  • MDA standard solution

  • Test tubes

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare the sample by dissolving a known amount of this compound in a suitable solvent. Add BHT to prevent further oxidation during the assay.

  • To a test tube, add 1 mL of the sample solution and 2 mL of the TBA/TCA reagent.

  • Mix thoroughly and heat in a boiling water bath for 15-30 minutes. A pink color will develop.[5]

  • Cool the tubes in an ice bath for 10 minutes.

  • Centrifuge the samples to remove any precipitate.

  • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of MDA.

  • Calculate the concentration of TBARS in the sample, expressed as MDA equivalents, from the standard curve.

Conjugated Diene Measurement by UV Spectroscopy

This method directly measures the formation of conjugated dienes, which absorb UV light at a characteristic wavelength.

Materials:

  • Spectrophotometer-grade solvent (e.g., isooctane (B107328) or hexane)

  • UV-transparent cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be such that the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).

  • Scan the UV spectrum of the solution from approximately 200 to 300 nm.

  • The formation of conjugated dienes due to oxidation will result in an increased absorbance around 232-234 nm.[3]

  • The extent of oxidation can be monitored by the increase in absorbance at this wavelength over time.

  • The concentration of conjugated dienes can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (a constant for the specific conjugated diene), b is the path length of the cuvette, and c is the concentration.

References

Technical Support Center: Minimizing Isomerization of Conjugated Dienes During Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the isomerization of conjugated dienes during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unintentional isomerization of my conjugated diene product?

A1: Isomerization of conjugated dienes is often an unintended side reaction that can compromise the stereochemical purity of your target molecule. The primary drivers of isomerization include:

  • Thermal Isomerization: Elevated reaction temperatures can provide sufficient energy to overcome the rotational barrier of a double bond, leading to the formation of the more thermodynamically stable isomer. This is a key factor in reactions under thermodynamic control.[1][2][3]

  • Acid or Base Catalysis: Trace amounts of acid or base in your reaction mixture can catalyze the isomerization process. Protic acids can protonate the diene, leading to the formation of a resonance-stabilized carbocation that can be quenched to form different isomers. Similarly, strong bases can deprotonate an allylic position, generating a carbanion that can re-protonate to yield a different isomer.

  • Light-Induced Isomerization: Exposure to light, particularly UV light, can promote photochemical isomerization by exciting the π-electrons of the double bonds.[4]

  • Transition Metal Catalysis: While many transition metal-catalyzed reactions are designed to be stereospecific, the catalyst itself or intermediates in the catalytic cycle can sometimes facilitate isomerization. For example, in the Heck reaction, β-hydride elimination followed by re-addition can lead to isomerization of the double bond.[5][6]

  • Presence of Radicals: Radical initiators or exposure to conditions that generate radicals can also lead to isomerization.

Q2: How can I detect and quantify the different isomers of my conjugated diene?

A2: Accurate detection and quantification of isomers are crucial for assessing the success of your synthesis. The most common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between E and Z isomers. The coupling constants (J-values) between vinylic protons are typically different for cis and trans isomers. Furthermore, the chemical shifts of substituents on the double bond will differ due to different steric and electronic environments.[4][7][8][9][10] 2D NMR techniques like NOESY can also be used to determine the spatial proximity of protons and thus the stereochemistry of the double bonds.[4]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent method for separating volatile isomers. The different isomers will often have slightly different retention times.[11][12] When coupled with a mass spectrometer (GC-MS), you can obtain the mass spectrum of each separated isomer, aiding in their identification.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, is a highly effective technique for separating both diastereomers and enantiomers of dienes.[13][14][15][16][17]

  • UV-Visible Spectroscopy: Conjugated dienes have characteristic UV absorbance maxima. While this technique may not always distinguish between isomers, it can be used to quantify the overall amount of conjugated diene present.

Q3: What general strategies can I employ to minimize isomerization during my reaction?

A3: Minimizing isomerization requires careful control over the reaction conditions. Key strategies include:

  • Temperature Control: Whenever possible, run your reactions at lower temperatures. This favors the kinetically controlled product, which is often the desired, less stable isomer.[1][2][18]

  • Choice of Catalyst and Ligands: In transition metal-catalyzed reactions, the choice of metal, ligands, and additives is critical. For instance, in palladium-catalyzed couplings, bulky phosphine (B1218219) ligands can sometimes suppress isomerization. Certain cobalt and ruthenium catalysts have also been developed for stereoselective diene synthesis.[19][20]

  • Control of pH: Ensure your reaction medium is free from acidic or basic impurities that could catalyze isomerization. This may involve using purified and degassed solvents and reagents.

  • Exclusion of Light: Protect your reaction from light by wrapping the reaction vessel in aluminum foil, especially if you are working with light-sensitive compounds.[4]

  • Use of Additives: In some cases, additives can help suppress isomerization. For example, in Heck reactions, the addition of silver salts can sometimes prevent byproducts arising from isomerization.[5][6] The use of antioxidants can also be beneficial in preventing radical-mediated isomerization.[4]

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of 1,2- and 1,4-addition products. How can I favor the formation of one over the other?

This is a classic issue of kinetic versus thermodynamic control.

  • To favor the 1,2-addition product (kinetic control):

    • Run the reaction at a low temperature (e.g., -78 °C or 0 °C).[2][18]

    • Use a non-polar solvent.

    • Keep the reaction time short.

  • To favor the 1,4-addition product (thermodynamic control):

    • Run the reaction at a higher temperature (e.g., room temperature or reflux).[2][3]

    • Use a polar solvent.

    • Allow the reaction to proceed for a longer time to allow the initially formed kinetic product to equilibrate to the more stable thermodynamic product.[2]

Problem 2: I am observing significant E/Z isomerization in my palladium-catalyzed cross-coupling reaction (e.g., Heck, Suzuki, Stille).

  • Heck Reaction:

    • Issue: Isomerization can occur via β-hydride elimination and re-addition.[5][6]

    • Solution:

      • Add a silver salt (e.g., Ag₂CO₃, AgNO₃) or a thallium salt to promote the desired reductive elimination pathway.[5][6]

      • Use a phosphine-free catalyst system or specific ligands that can accelerate the desired catalytic cycle.[20][21]

      • Consider using an ionic liquid as the solvent, which has been shown to suppress isomerization in some cases.[21]

  • Suzuki-Miyaura Coupling:

    • Issue: While generally stereospecific, isomerization can occur with certain substrates or under suboptimal conditions.

    • Solution:

      • Ensure the stereochemical purity of your starting vinyl boronic acid or ester and vinyl halide. The reaction is typically stereoretentive.[22]

      • Carefully select the palladium catalyst and base combination, as this can influence the reaction outcome.[23]

  • Stille Coupling:

    • Issue: Similar to the Suzuki coupling, the Stille reaction is generally stereoretentive. Isomerization often points to issues with starting material purity or side reactions.[24]

    • Solution:

      • Verify the stereochemical integrity of your organostannane and organic halide starting materials.

      • The addition of certain additives, like copper(I) salts, can sometimes improve the efficiency and selectivity of the reaction.[25]

Problem 3: My purified conjugated diene is isomerizing upon storage.

  • Issue: Conjugated dienes can be sensitive to storage conditions.

  • Solution:

    • Store the compound at low temperatures (e.g., in a freezer at -20 °C).

    • Protect the compound from light by storing it in an amber vial or a vial wrapped in aluminum foil.[4]

    • Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to degradation and isomerization.

    • Consider adding a radical inhibitor, such as BHT (butylated hydroxytoluene), if you suspect radical-catalyzed isomerization.[4]

Data Presentation

Table 1: Effect of Reaction Temperature on the Product Distribution in the Addition of HBr to 1,3-Butadiene

Temperature (°C)% 1,2-Adduct (Kinetic Product)% 1,4-Adduct (Thermodynamic Product)Reference
-808020[Organic Chemistry, 8th Ed., McMurry]
401585[Organic Chemistry, 8th Ed., McMurry]

Note: This is a classic textbook example illustrating the principle of kinetic vs. thermodynamic control.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a Conjugated Diene via Suzuki-Miyaura Coupling

This protocol is a general guideline for the stereoretentive cross-coupling of a vinyl boronic ester with a vinyl halide.

Materials:

  • Vinyl halide (1.0 equiv)

  • Vinyl boronic acid pinacol (B44631) ester (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2 M aqueous Na₂CO₃ solution (3.0 equiv)

  • Toluene/Ethanol (3:1 mixture)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the vinyl halide and the vinyl boronic acid pinacol ester.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the toluene/ethanol solvent mixture via syringe, followed by the aqueous Na₂CO₃ solution.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugated diene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and stereochemical purity.

Protocol 2: Analysis of E/Z Isomer Ratio by ¹H NMR Spectroscopy

  • Prepare a solution of your diene sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify the distinct signals corresponding to the vinylic protons of the E and Z isomers.

  • Integrate the signals for a specific proton in each isomer.

  • The ratio of the integrals will give you the relative ratio of the E and Z isomers in your sample. For example, if the integral for a proton of the E isomer is 2.5 and the integral for the corresponding proton of the Z isomer is 1.0, the E:Z ratio is 2.5:1.

Visualizations

Troubleshooting_Isomerization start Isomerization Observed in Diene Synthesis q1 What type of isomerization is occurring? start->q1 a1_1 E/Z Isomerization q1->a1_1 Geometric a1_2 1,2- vs. 1,4-Addition q1->a1_2 Regioisomeric q2 Is the reaction transition-metal catalyzed? a1_1->q2 s2 Control Reaction Temperature - Lower temp for kinetic product - Higher temp for thermodynamic product a1_2->s2 a2_1 Yes (e.g., Pd, Ru, Co) q2->a2_1 Yes a2_2 No q2->a2_2 No s1 Optimize Catalyst/Ligand System - Use stereoretentive catalysts - Add silver salts (Heck) - Control ligand concentration a2_1->s1 s3 Check for Acid/Base Contamination - Use purified, neutral reagents/solvents - Add a non-nucleophilic base if needed a2_2->s3 s4 Protect from Light - Wrap flask in foil a2_2->s4 Kinetic_vs_Thermodynamic cluster_0 Reaction Coordinate Reactants Diene + Reagent TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Lower Activation Energy (Faster Reaction) TS_Thermodynamic Transition State (Thermodynamic) Reactants->TS_Thermodynamic Higher Activation Energy (Slower Reaction) Kinetic_Product Kinetic Product (Less Stable) TS_Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable) TS_Thermodynamic->Thermodynamic_Product Kinetic_Product->Thermodynamic_Product Equilibration at Higher Temperature Experimental_Workflow prep Step 1: Preparation - Flame-dry glassware - Use purified reagents - Degas solvents reaction Step 2: Reaction Setup - Inert atmosphere (Ar/N2) - Control temperature (low temp for kinetic) - Protect from light prep->reaction monitoring Step 3: Monitoring - TLC - GC-MS - Check for isomer formation reaction->monitoring workup Step 4: Workup - Quench at low temp - Use neutral wash - Avoid acid/base monitoring->workup purification Step 5: Purification - Column chromatography - Recrystallization - HPLC for high purity workup->purification analysis Step 6: Analysis - ¹H NMR for E/Z ratio - GC for isomer separation - Confirm stereochemistry purification->analysis

References

GC-MS Technical Support Center: Troubleshooting Diene Isomer Co-elution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides troubleshooting assistance and frequently asked questions (FAQs) specifically for resolving peak co-elution of diene isomers, a common challenge for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that I have co-eluting diene isomers and not just a single broad peak?

A1: Confirming co-elution is the first critical step. Look for subtle signs of asymmetry in your peak, such as a shoulder or tailing.[1] A more definitive method is to use your mass spectrometer to examine the mass spectra across the peak.[1] If the mass spectra are not identical throughout the peak, it indicates the presence of more than one compound.[1] For diene isomers, which often have very similar mass spectra, look for changes in the ion ratios for characteristic fragments across the peak profile.

Q2: What is the first and simplest parameter to adjust in my GC method to resolve co-eluting diene isomers?

A2: The oven temperature program is often the easiest and most effective initial parameter to adjust.[2][3][4] Modifying the temperature ramp rate can significantly impact the separation of isomers with slightly different boiling points or interactions with the stationary phase.[5][6] A slower ramp rate generally provides better resolution for closely eluting compounds.[5]

Q3: Which type of GC column is best suited for separating diene isomers?

A3: The choice of the GC column is crucial for resolving diene isomers. Non-polar stationary phases are a good starting point as they separate analytes primarily by their boiling points.[7][8][9] However, for complex mixtures of isomers, increasing the column length can dramatically improve resolution by increasing the number of theoretical plates.[10][11] In some cases, a more polar column might offer different selectivity based on dipole-dipole interactions, which can aid in separating isomers with similar boiling points.[8]

Q4: When should I consider using chemical derivatization to resolve co-eluting diene isomers?

A4: Chemical derivatization is a powerful technique to consider when optimizing your GC method and column selection is insufficient to resolve co-eluting conjugated dienes.[12][13] Derivatization modifies the diene isomers, altering their chemical properties and chromatographic behavior, which can lead to significantly improved separation.[14] This is particularly useful for separating conjugated dienes from a complex hydrocarbon matrix.[13]

Q5: Can different ionization techniques in the mass spectrometer help with co-eluting isomers?

A5: While the primary separation occurs in the gas chromatograph, different ionization techniques can sometimes help differentiate co-eluting isomers that have slightly different fragmentation patterns. Softer ionization techniques, like chemical ionization (CI), can produce more prominent molecular ions and less fragmentation, which might reveal differences in the isomers that are not apparent with harder ionization methods like electron ionization (EI).[15][16]

Q6: What are the indications that my co-elution problem might be due to system issues rather than the method itself?

A6: If you observe peak tailing or fronting for all peaks, not just the diene isomers, it could indicate a problem with the GC system.[17][18] Potential issues include a leak in the injector, a contaminated or improperly installed liner, or a degraded column.[17][19] Always ensure your GC-MS system is performing optimally before extensive method development.

Troubleshooting Workflow for Diene Isomer Co-elution

The following diagram outlines a logical workflow for troubleshooting peak co-elution of diene isomers.

G Troubleshooting Workflow for Diene Isomer Co-elution start Peak Co-elution Identified check_ms Examine Mass Spectra Across Peak (Check for varying ion ratios) start->check_ms method_optimization GC Method Optimization check_ms->method_optimization Co-elution Confirmed temp_program Adjust Temperature Program (e.g., slower ramp rate) method_optimization->temp_program Yes column_selection Column Selection/Replacement method_optimization->column_selection No / Insufficient flow_rate Optimize Carrier Gas Flow Rate temp_program->flow_rate If necessary end_resolved Co-elution Resolved temp_program->end_resolved Successful flow_rate->column_selection If still co-eluting flow_rate->end_resolved Successful longer_column Use a Longer Column (e.g., 150m) column_selection->longer_column Yes derivatization Chemical Derivatization column_selection->derivatization No / Insufficient different_phase Try a Different Stationary Phase (e.g., change polarity) longer_column->different_phase If necessary longer_column->end_resolved Successful different_phase->derivatization If still co-eluting different_phase->end_resolved Successful perform_derivatization Perform Derivatization Reaction (e.g., with MTAD) derivatization->perform_derivatization Yes (for conjugated dienes) chiral_chromatography Consider Chiral Chromatography (for stereoisomers) derivatization->chiral_chromatography Consider for stereoisomers perform_derivatization->end_resolved Successful end_not_resolved Consult Advanced Techniques perform_derivatization->end_not_resolved Unsuccessful chiral_chromatography->end_resolved Successful chiral_chromatography->end_not_resolved Unsuccessful

A flowchart for troubleshooting co-elution of diene isomers in GC-MS.

Data Presentation: GC Column and Method Parameters

For the separation of diene isomers, the following table summarizes suggested starting parameters and columns that can be used for method development.

ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 100% dimethylpolysiloxane)Separates primarily based on boiling point, which is often the main difference between diene isomers.[7][9]
Column Length 50 m - 150 mLonger columns provide higher efficiency and better resolution for complex isomer mixtures.[10][20]
Internal Diameter 0.20 mm - 0.25 mmSmaller internal diameters lead to higher efficiency and better resolution.
Film Thickness 0.25 µm - 0.5 µmStandard film thicknesses are generally suitable for diene isomer analysis.
Initial Oven Temp. 40°C - 60°CA lower initial temperature can improve the focusing of volatile isomers at the head of the column.[18]
Temperature Ramp 2°C/min - 10°C/minA slower ramp rate increases the interaction time with the stationary phase, improving separation.[4][5]
Final Oven Temp. 250°C - 320°CEnsure the final temperature is high enough to elute all components of interest.
Carrier Gas Helium or Hydrogen-
Flow Rate 1 - 2 mL/minOptimize for best resolution based on column dimensions.

Experimental Protocol: Derivatization of Conjugated Dienes with MTAD

This protocol describes a general procedure for the derivatization of conjugated dienes using 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) to improve their separation by GC-MS.[12][13]

Objective: To selectively derivatize conjugated dienes in a sample to form Diels-Alder adducts, which have different retention times from the parent compounds and other matrix components, thus resolving co-elution.[12][13]

Materials:

  • Sample containing diene isomers

  • MTAD (4-methyl-1,2,4-triazoline-3,5-dione) solution in a suitable solvent (e.g., methylene (B1212753) chloride)

  • Quenching agent (e.g., a mono-olefin like 1-hexene)

  • Anhydrous sodium sulfate (B86663)

  • GC vials

Procedure:

  • Sample Preparation: Prepare a known concentration of your sample in a suitable solvent.

  • Derivatization Reaction:

    • In a GC vial, add a measured volume of your sample.

    • Add a stoichiometric excess of the MTAD solution to the sample. The reaction is typically very fast, often complete in under a minute at room temperature.[13]

    • Gently mix the solution. The pink/red color of the MTAD solution will disappear as it reacts with the conjugated dienes.

  • Quenching (Optional but Recommended): If there is excess MTAD (the solution remains colored), add a small amount of a quenching agent like 1-hexene (B165129) until the color disappears. This prevents side reactions with other components.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual moisture, which can be detrimental to the GC column and the derivatization reaction.

  • Analysis by GC-MS:

    • Inject the derivatized sample into the GC-MS.

    • The MTAD adducts of the dienes will elute at a significantly later retention time, well separated from the original hydrocarbon matrix.[13]

    • The mass spectra of the adducts are often simple and show characteristic fragment ions that can be used for identification and quantification.[12]

Expected Outcome: The derivatization will shift the retention times of the conjugated diene isomers, allowing for their separation from each other and from other interfering compounds in the sample matrix.

References

Technical Support Center: Optimizing Stereoselective Diene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereoselective diene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of stereodefined dienes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for stereoselective diene synthesis?

A1: The stereoselective construction of 1,3-dienes is typically achieved through several powerful synthetic methods, including:

  • Diels-Alder Reaction: A [4+2] cycloaddition reaction that forms a six-membered ring with high stereospecificity. The stereochemistry of the diene and dienophile is retained in the product.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura, Heck, and Stille couplings are widely used to form C-C bonds with high stereocontrol. These reactions typically involve the coupling of a vinyl halide or triflate with a vinylboronic acid, vinylstannane, or an alkene.

  • Wittig Reaction and its Variants: The Wittig reaction and related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, are effective for forming C=C bonds with predictable stereochemistry.

  • Olefin Metathesis: Enyne metathesis and cross-metathesis reactions catalyzed by ruthenium or molybdenum complexes can provide access to conjugated dienes.

  • Elimination Reactions: Stereoselective elimination reactions can also be employed to generate dienes from appropriately functionalized precursors.

Q2: How do electron-donating and electron-withdrawing groups affect the Diels-Alder reaction?

A2: The rate of a Diels-Alder reaction is significantly influenced by the electronic properties of the diene and the dienophile. Generally, the reaction is fastest between an electron-rich diene and an electron-poor dienophile.

  • Electron-donating groups (EDGs) on the diene (e.g., alkyl, alkoxy groups) increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap and a faster reaction.

  • Electron-withdrawing groups (EWGs) on the dienophile (e.g., carbonyl, cyano, nitro groups) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), also resulting in a smaller HOMO-LUMO gap and an accelerated reaction rate.

Q3: What is the "endo rule" in Diels-Alder reactions?

A3: The "endo rule" states that when a dienophile with a π-system-containing substituent (like a carbonyl group) reacts with a cyclic diene, the endo diastereomer is the major kinetic product. This preference is attributed to "secondary orbital interactions" between the π-system of the substituent and the developing π-bond in the transition state, which lowers the activation energy for the endo pathway. However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My stereoselective diene synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in diene synthesis can stem from several factors. Here's a systematic approach to troubleshooting this issue:

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature:

    • Problem: The reaction may be too slow at lower temperatures or side reactions and decomposition may occur at higher temperatures.

    • Solution: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. For Diels-Alder reactions, lower temperatures often favor the desired kinetic product.

  • Incorrect Solvent:

    • Problem: The solvent can significantly impact reactant solubility and the stability of intermediates and transition states.

    • Solution: Experiment with a variety of solvents with different polarities. For instance, polar solvents can accelerate Diels-Alder reactions by stabilizing polar transition states.

  • Catalyst Deactivation:

    • Problem: In transition-metal-catalyzed reactions, the catalyst can be deactivated by impurities, air, or moisture, or undergo decomposition.

    • Solution:

      • Ensure all reagents and solvents are pure and dry.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Consider using a higher catalyst loading or adding a co-catalyst or additive that can regenerate the active catalyst.

  • Inefficient Reagents:

    • Problem: The purity and reactivity of your starting materials are crucial.

    • Solution: Verify the purity of your diene, dienophile, or coupling partners. If using a Wittig reagent, ensure it is freshly prepared and handled under anhydrous conditions.

  • Poor Substrate Reactivity:

    • Problem: Steric hindrance or unfavorable electronic properties of the substrates can lead to low reactivity.

    • Solution: If possible, modify the substrates to be more reactive. For example, in a Diels-Alder reaction, adding electron-donating groups to the diene or electron-withdrawing groups to the dienophile can increase the reaction rate.

Issue 2: Poor Stereoselectivity (E/Z or Endo/Exo)

Q: I am observing a mixture of stereoisomers (e.g., low E/Z ratio or a mixture of endo/exo products). How can I improve the stereoselectivity of my reaction?

A: Achieving high stereoselectivity is a common challenge. The approach to improving it depends on the type of reaction and the nature of the stereoisomers being formed.

For E/Z Isomerism in Cross-Coupling and Olefination Reactions:

  • Ligand Effects (for Transition-Metal Catalysis):

    • Problem: The ligand on the metal catalyst plays a critical role in determining the stereochemical outcome.

    • Solution: Screen a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. Bulky ligands can often enforce a specific stereochemistry by controlling the geometry of the transition state.

  • Reaction Conditions for Wittig-type Reactions:

    • Problem: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

    • Solution:

      • Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene .

      • Non-stabilized ylides typically yield the (Z)-alkene under salt-free conditions.

      • The choice of solvent and the presence of lithium salts can also influence the Z/E ratio.

For Endo/Exo Selectivity in Diels-Alder Reactions:

  • Temperature Control:

    • Problem: The endo product is the kinetic product (forms faster at lower temperatures), while the exo product is the thermodynamic product (more stable, favored at higher temperatures where the reaction is reversible).[1]

    • Solution: To favor the endo product, run the reaction at a lower temperature. To favor the exo product, use a higher temperature to allow the reaction to reach thermodynamic equilibrium.

  • Lewis Acid Catalysis:

    • Problem: Uncatalyzed Diels-Alder reactions may exhibit poor endo/exo selectivity.

    • Solution: The addition of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) can enhance both the rate and the endo selectivity of the reaction. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and amplifying the secondary orbital interactions that favor the endo transition state.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on Endo/Exo Selectivity in the Diels-Alder Reaction of Cyclopentadiene (B3395910) and Methyl Acrylate (B77674)

Catalyst (1.0 eq)SolventTemperature (°C)Yield (%)Endo:Exo Ratio
NoneNeat257085:15
AlCl₃CH₂Cl₂09598:2
BF₃·OEt₂CH₂Cl₂09295:5
ZnCl₂CH₂Cl₂258892:8
SnCl₄CH₂Cl₂-209799:1

Table 2: Influence of Solvent on the E/Z Selectivity of a Heck Reaction

Catalyst SystemSolventTemperature (°C)Yield (%)E:Z Ratio
Pd(OAc)₂/PPh₃DMF1008590:10
Pd(OAc)₂/PPh₃Toluene1107885:15
Pd(OAc)₂/PPh₃Acetonitrile808292:8
Pd(OAc)₂/P(o-tol)₃DMF1008895:5

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes a general method for the Diels-Alder reaction between cyclopentadiene and methyl acrylate, catalyzed by aluminum chloride.

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Methyl acrylate

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (50 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add aluminum chloride (1.0 equivalent) to the stirred solvent.

  • Slowly add methyl acrylate (1.0 equivalent) to the suspension. Stir the mixture for 15 minutes at 0 °C.

  • Add freshly cracked cyclopentadiene (1.2 equivalents) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cycloadduct.

Protocol 2: Stereoselective Suzuki-Miyaura Coupling for (E,E)-Diene Synthesis

This protocol outlines a general procedure for the synthesis of a (E,E)-1,4-diphenyl-1,3-butadiene via a Suzuki-Miyaura cross-coupling reaction.

Materials:

Procedure:

  • To a Schlenk flask, add (E)-β-bromostyrene (1.0 equivalent), (E)-styrylboronic acid (1.2 equivalents), potassium carbonate (3.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene, ethanol, and water (4:1:1 ratio, 0.1 M concentration with respect to the bromostyrene) via syringe.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to afford the (E,E)-1,4-diphenyl-1,3-butadiene.

Visualizations

Diels_Alder_Selectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Diene Cyclic Diene TS_Endo Endo Transition State (Lower Energy) Diene->TS_Endo Low Temp. TS_Exo Exo Transition State (Higher Energy) Diene->TS_Exo High Temp. Dienophile Dienophile with EWG Dienophile->TS_Endo Dienophile->TS_Exo Endo_Product Endo Product (Kinetic Control) TS_Endo->Endo_Product Major Product Exo_Product Exo Product (Thermodynamic Control) TS_Exo->Exo_Product Favored at Equilibrium Endo_Product->Exo_Product Isomerization at High Temp.

Caption: Kinetic vs. Thermodynamic Control in the Diels-Alder Reaction.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Start: Assemble Reactants (Aryl Halide, Alkene, Base) Catalyst Add Pd Catalyst and Ligand Start->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Aqueous Workup and Extraction Cool->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify End End: Isolated Diene Product Purify->End

Caption: General Experimental Workflow for a Heck Reaction.

References

Technical Support Center: NMR Analysis of Polyunsaturated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nuclear Magnetic Resonance (NMR) spectroscopy of polyunsaturated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to spectral overlap.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my polyunsaturated lipid samples so complex and poorly resolved?

A1: The ¹H NMR spectra of polyunsaturated compounds, especially lipids and fatty acids, frequently exhibit significant signal overlap. This issue arises because these molecules contain long aliphatic chains with many chemically similar methylene (B1212753) (-CH₂) and olefinic (-CH=CH-) protons.[1][2] These protons resonate in narrow, crowded regions of the spectrum, causing their signals to merge into broad, unresolved envelopes. This makes it difficult to extract crucial information like coupling constants and accurate integrations.[3]

Key Overlapping Regions in ¹H NMR of Lipids:

Proton Type Typical Chemical Shift (ppm) Reason for Overlap
Terminal Methyl (CH₃) ~0.86 - 0.98 Signals from different fatty acid chains can overlap.
Methylene Chain ((CH₂)n) ~1.2 - 1.6 Large number of chemically similar methylene groups.
Allylic (CH₂ –CH=CH) ~2.0 - 2.3 Protons adjacent to double bonds from different unsaturated chains.
Bis-allylic (CH=CH–CH₂ –CH=CH) ~2.6 - 3.05 Highly characteristic but can overlap if multiple PUFAs are present.

| Olefinic (-CH=CH-) | ~5.2 - 6.4 | Protons on double bonds often resonate closely together.[1] |

Q2: My peaks are overlapping. What is the first thing I should try to improve resolution?

A2: The simplest initial step is to change the NMR solvent.[3] Solvents can induce differential chemical shifts (known as solvent-induced shifts) that may be sufficient to separate overlapping peaks. For example, switching from a common solvent like deuterochloroform (CDCl₃) to an aromatic solvent like benzene-d₆ often re-distributes signals due to anisotropic effects, potentially resolving key multiplets.[3] If this does not provide adequate resolution, you should proceed to more advanced techniques.

Q3: Solvent changes didn't work. What experimental techniques can I use to resolve severe spectral overlap?

A3: When simple solutions are insufficient, several powerful NMR techniques can be employed to resolve congested spectra. The most common approaches involve spreading the signals into more than one dimension (2D NMR) or using reagents to induce chemical shift separation.

Troubleshooting Guide: Advanced Experimental Techniques

Below is a summary of recommended techniques, their principles, and when to use them.

TechniquePrincipleBest ForConsiderations
2D NMR (COSY, TOCSY) Correlates proton signals that are coupled to each other (through-bond), spreading them into a second dimension.[4][5]Mapping out proton-proton coupling networks within a molecule. Resolving overlapping multiplets by identifying their cross-peaks.Requires longer acquisition times than 1D NMR.
2D NMR (HSQC, HMBC) Correlates protons to their attached heteroatoms (¹³C, ¹⁵N). HSQC shows one-bond correlations, while HMBC shows 2-3 bond correlations.[4]Resolving severely overlapped ¹H signals by using the much larger chemical shift dispersion of ¹³C.[4][6] Essential for assigning specific protons and carbons.Requires sufficient sample concentration for detecting the low-natural-abundance ¹³C nucleus.[1]
Lanthanide Shift Reagents (LSRs) Paramagnetic lanthanide complexes (e.g., Eu(fod)₃) that bind to Lewis basic sites (like -COOH, -OH) in your molecule.[7] This induces large, distance-dependent shifts in nearby proton signals, spreading them out.[8][9]Molecules with a Lewis basic functional group where overlap is most severe near that group.Can cause line broadening at higher concentrations.[8] The solvent must be non-complexing and dry (e.g., CDCl₃).[9]
¹³C NMR Spectroscopy Directly acquires the carbon spectrum. The chemical shift range for ¹³C is ~200 ppm, compared to ~15 ppm for ¹H, providing vastly superior signal dispersion.[10]Unambiguously resolving signals for nearly every carbon in the molecule, even when the corresponding proton signals are overlapped.Low natural abundance of ¹³C (1.1%) results in low sensitivity, often requiring longer experiment times or ¹³C isotopic enrichment.[1][2]
"Pure Shift" NMR An advanced 1D technique that uses special pulse sequences to collapse coupled multiplets into singlets.[11]Creating a fully "decoupled" ¹H spectrum to resolve individual chemical shifts in highly complex mixtures.Requires specialized knowledge and instrument setup. Not a standard experiment on all spectrometers.
Workflow for Addressing Spectral Overlap

The following diagram outlines a logical workflow for tackling a spectral overlap problem, from initial assessment to advanced solutions.

G cluster_start cluster_basic cluster_advanced cluster_processing cluster_end start Start: Overlapping 1D ¹H Spectrum change_solvent Try a Different Solvent (e.g., Benzene-d₆) start->change_solvent use_lsr Use Lanthanide Shift Reagent (if applicable) start->use_lsr Alternative Path (for suitable molecules) run_13c Acquire 1D ¹³C NMR start->run_13c Alternative Path (for carbon backbone) run_2d Acquire 2D NMR (HSQC, COSY, TOCSY) change_solvent->run_2d Sufficient? No resolved Problem Solved: Resolved Spectrum change_solvent->resolved Sufficient? Yes deconvolution Apply Data Processing (Deconvolution, Fitting) run_2d->deconvolution Still Overlapped run_2d->resolved Overlap Resolved use_lsr->resolved run_13c->resolved deconvolution->resolved

Caption: A decision-making workflow for resolving NMR spectral overlap.

Q4: Can you provide a basic protocol for using a Lanthanide Shift Reagent?

A4: Yes. Using an LSR involves titrating small amounts of the reagent into your sample and observing the spectral changes.

Experimental Protocol: Using a Lanthanide Shift Reagent (LSR)

Objective: To resolve overlapping signals in a ¹H NMR spectrum by inducing chemical shifts.

Materials:

  • NMR sample of your polyunsaturated compound in a dry, non-coordinating deuterated solvent (e.g., CDCl₃, CCl₄).[9]

  • Lanthanide shift reagent (e.g., Eu(fod)₃ or Eu(dpm)₃).

  • A stock solution of the LSR in the same deuterated solvent.

Procedure:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound before adding any shift reagent. This is your reference (0 concentration) spectrum.

  • Prepare LSR Solution: Prepare a dilute stock solution of the LSR (e.g., 10-20 mg in 0.5 mL of solvent). Filter it to remove any paramagnetic impurities.[9]

  • Titration: Add a small, precise aliquot (e.g., 1-2 µL) of the LSR stock solution to your NMR tube.

  • Acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Analyze Changes: Compare the new spectrum to the previous one. You should observe some peaks shifting downfield (for Europium reagents).[9] The magnitude of the shift will be greatest for protons closest to the binding site of the LSR.

  • Repeat: Continue adding small aliquots of the LSR solution and acquiring spectra after each addition. This allows you to track the movement of each signal and find the optimal concentration where key signals are resolved without excessive line broadening.[8]

  • Data Analysis: Plot the change in chemical shift (Δδ) for each proton against the molar ratio of LSR to your compound. This can provide structural information in addition to resolving overlap.

Q5: How does 2D NMR help with overlap, and which experiment should I run first?

A5: 2D NMR spectroscopy resolves overlap by spreading the NMR signals across two frequency dimensions instead of one. This separates peaks that overlap in the 1D spectrum but have different correlation frequencies in the second dimension.

A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is often the best first choice for severe overlap.[11] It correlates each proton signal with the signal of the carbon it is directly attached to. Since the ¹³C chemical shift range is much wider than the ¹H range, protons that overlap in the 1D spectrum are often attached to carbons with very different chemical shifts.[4] This allows their corresponding correlation peaks (cross-peaks) to be clearly resolved in the 2D spectrum.

Visualizing Overlap Resolution with 2D NMR

The diagram below illustrates conceptually how two overlapping proton signals in a 1D spectrum can be resolved in a 2D HSQC spectrum.

Caption: Overlapping 1D signals resolved by 2D HSQC spectroscopy.

Q6: My spectrum is too complex for manual analysis. Is there software that can help resolve overlapping peaks?

A6: Yes, modern NMR processing software includes powerful algorithms for deconvoluting complex spectra. Spectral deconvolution is a computational method that fits a series of ideal peak shapes (e.g., Lorentzian/Gaussian) to a region of overlapping signals.[12] The algorithm then outputs a list of the individual peaks with their precise frequencies, intensities, and linewidths.

Recommended Software Tools:

  • Mnova (Mestrelab Research): Offers a feature called Global Spectral Deconvolution (GSD) that can automatically analyze and deconvolve an entire ¹H spectrum.[13][14] It is widely used for both manual and automated analysis.[15]

  • TopSpin (Bruker): Bruker's primary software for data acquisition and processing also includes tools for peak fitting and analysis.[16][15]

  • UnidecNMR: A specialized software tool designed to identify resonances in NMR spectra using deconvolution, which has shown strong performance on highly overlapped spectra.

References

improving yield and purity in the synthesis of Octadeca-7,9-diene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Octadeca-7,9-diene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of this compound. The information is tailored for professionals in chemical research and drug development to help improve reaction yields and final product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of this compound is low. What are the common causes and solutions?

A1: Low overall yield can stem from several stages of the synthesis. Common causes include:

  • Incomplete Reactions: In coupling reactions like the Sonogashira or Wittig, ensure all reagents are pure and reaction conditions (temperature, time, inert atmosphere) are strictly followed. Monitor reaction progress using TLC or GC to confirm completion.

  • Side Reactions: The Wittig reaction, for example, can have side reactions if the ylide is not properly formed or if it reacts with other functional groups.[1] Using salt-free ylides can sometimes improve yields.

  • Product Decomposition: Conjugated dienes can be sensitive to heat, light, and acid, and may be prone to polymerization.[2] It is crucial to use mild workup conditions and purify the product at low temperatures.

  • Purification Losses: Significant material can be lost during chromatographic purification, especially if isomers are difficult to separate. Optimizing the chromatography conditions (e.g., solvent system, column packing) is essential.

Q2: I am observing a mixture of geometric isomers (e.g., E,E; E,Z; Z,Z; Z,E) in my final product. How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity is a primary challenge in conjugated diene synthesis.[3] The strategy depends heavily on the chosen synthetic route:

  • Route 1: Alkyne Reduction: This is often the most reliable method for stereocontrol.

    • For (Z,E)-dienes : Synthesize an enyne precursor using a coupling reaction (e.g., Sonogashira) and then perform a stereoselective partial reduction of the alkyne. Using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) with H₂ gas will selectively produce the cis (Z)-alkene from the alkyne.[4][5]

    • For (E,E)-dienes : Reducing the alkyne in an enyne precursor using a dissolving metal reduction (e.g., Na in liquid NH₃) will yield the trans (E)-alkene.[6]

  • Route 2: Wittig Reaction: The stereochemical outcome of the Wittig reaction depends on the stability of the phosphonium (B103445) ylide.[1][7]

    • For (Z)-alkenes: Use a non-stabilized ylide (e.g., one with a simple alkyl group). These ylides react quickly and typically yield the Z-isomer as the major product.[1]

    • For (E)-alkenes: Use a stabilized ylide (e.g., one with an adjacent electron-withdrawing group like an ester or phenyl group). These ylides are more stable and give predominantly the E-isomer.[1][8]

    • To avoid isomer mixtures, it is often better to react a non-stabilized (saturated) ylide with an α,β-unsaturated aldehyde rather than using an allylic (semi-stabilized) ylide with a saturated aldehyde, as the latter can lead to significant isomerization.[9]

Q3: The purification of this compound is proving difficult. What are the recommended methods for separating isomers and removing impurities?

A3: Purification of conjugated dienes, particularly the separation of geometric isomers, requires careful technique.

  • Column Chromatography: This is the most common method. Use silica (B1680970) gel with a non-polar solvent system (e.g., hexanes or petroleum ether with a very small amount of diethyl ether or ethyl acetate). Argentated silica gel (silica gel impregnated with silver nitrate) can also be highly effective for separating isomers due to the differential complexation of silver ions with the π-bonds of the different isomers.

  • High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative work, reverse-phase HPLC can provide excellent separation of isomers.[10]

  • Urea (B33335) Complexation: For certain isomers, particularly the (E,E)-isomer, preferential complexation within a urea matrix can be used as a non-chromatographic purification method.[11]

  • Byproduct Removal: The triphenylphosphine (B44618) oxide byproduct from a Wittig reaction can often be removed by crystallization from a non-polar solvent or by careful chromatography.

Q4: During my Wittig reaction step, I am getting a poor E/Z ratio. How can I control the stereochemical outcome?

A4: As detailed in Q2, the nature of the ylide is the primary determinant of stereochemistry.

  • To favor the Z-isomer: Use non-stabilized ylides and lithium-free conditions. The reaction should be run at low temperatures.

  • To favor the E-isomer: Use stabilized ylides. The Schlosser modification of the Wittig reaction can also be employed, which involves treating the intermediate betaine (B1666868) with phenyllithium (B1222949) at low temperature to equilibrate it to the more stable threo-betaine, which then collapses to the E-alkene.[7]

Q5: The partial reduction of my enyne precursor is either incomplete or over-reduces to the alkane. How can I optimize this step?

A5: This is a common issue in catalytic hydrogenations.

  • Catalyst Activity: The Lindlar catalyst must be sufficiently "poisoned" to prevent reduction of the newly formed alkene.[6][12] If over-reduction is observed, the catalyst may not be sufficiently deactivated. Ensure the quinoline (B57606) poison is present.

  • Reaction Monitoring: Monitor the reaction carefully by GC or TLC. The reaction should be stopped as soon as the starting enyne has been consumed to prevent further reduction.

  • Hydrogen Pressure: Use a low hydrogen pressure (e.g., a balloon of H₂) rather than a high-pressure hydrogenation setup. This provides greater control and reduces the risk of over-reduction.

Quantitative Data Summary

The following table summarizes typical yields and purity levels for two common synthetic routes to conjugated dienes like this compound. Values are representative and may vary based on specific substrate and reaction conditions.

Synthetic Route Key Reaction Step Typical Yield (%) Typical Stereoisomeric Purity (%) Reference / Method
Route A: Alkyne Reduction Sonogashira Coupling of Vinyl Halide and Terminal Alkyne75 - 95>98 (Retention of vinyl halide geometry)[13][14]
Partial Reduction of Enyne with Lindlar's Catalyst80 - 95>98 (Z-isomer)[4][5]
Route B: Wittig Olefination Wittig Reaction (Non-stabilized Ylide)60 - 8585 - 95 (Z-isomer)[1][9]
Wittig Reaction (Stabilized Ylide)70 - 90>90 (E-isomer)[1][8]

Experimental Protocols

Protocol 1: Synthesis of (7Z, 9E)-Octadeca-7,9-diene via Sonogashira Coupling and Lindlar Reduction

  • Step 1: Sonogashira Coupling to form (E)-Octadec-7-en-9-yne

    • To a dried Schlenk flask under an argon atmosphere, add (E)-1-iododec-1-ene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous, degassed triethylamine (B128534) (Et₃N) as the solvent.

    • Add oct-1-yne (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC until the starting materials are consumed.

    • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the pure (E)-octadec-7-en-9-yne.

  • Step 2: Partial Reduction with Lindlar's Catalyst

    • Dissolve the (E)-octadec-7-en-9-yne (1.0 eq) in ethyl acetate.

    • Add Lindlar's catalyst (Pd/CaCO₃, poisoned with lead; 5% by weight of the enyne) and a few drops of quinoline.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon).

    • Stir the mixture vigorously under the hydrogen atmosphere at room temperature.

    • Monitor the reaction progress closely by GC-MS. The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, filter the reaction mixture through Celite to remove the catalyst.

    • Wash the Celite pad with ethyl acetate and combine the filtrates.

    • Concentrate the solvent under reduced pressure to yield (7Z, 9E)-Octadeca-7,9-diene. Further purification by chromatography may be performed if necessary.

Protocol 2: Synthesis of (7Z, 9E)-Octadeca-7,9-diene via Wittig Reaction

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-neck flask under argon, add triphenylphosphine (1.05 eq) and anhydrous THF.

    • Add octyl bromide (1.0 eq) and reflux the mixture for 24 hours to form the phosphonium salt.

    • Cool the mixture to room temperature, and collect the precipitated octyltriphenylphosphonium bromide by filtration. Wash with cold THF and dry under vacuum.

    • Suspend the phosphonium salt in anhydrous THF at -78 °C.

    • Add n-butyllithium (n-BuLi, 1.0 eq) dropwise. The solution will turn a deep red or orange color, indicating the formation of the non-stabilized ylide.[15] Allow the solution to warm to 0 °C for 30 minutes.

  • Wittig Reaction:

    • In a separate flask, dissolve (E)-dec-2-enal (0.9 eq) in anhydrous THF and cool to -78 °C.

    • Transfer the cold ylide solution to the aldehyde solution via cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexanes) to separate the (7Z, 9E)-Octadeca-7,9-diene from the triphenylphosphine oxide byproduct and any E,E-isomer.

Visualizations: Workflows and Logic Diagrams

Synthesis_Workflows cluster_routeA Route A: Alkyne Reduction cluster_routeB Route B: Wittig Olefination A_Start1 Vinyl Halide + Terminal Alkyne A_Step1 Sonogashira Coupling A_Start1->A_Step1 A_Inter Enyne Intermediate A_Step1->A_Inter A_Step2 Lindlar Catalyst (H₂) A_Inter->A_Step2 A_Prod (Z,E)-Diene A_Step2->A_Prod B_Start1 Phosphonium Salt + Base B_Step1 Ylide Formation B_Start1->B_Step1 B_Inter Phosphonium Ylide B_Step1->B_Inter B_Step2 Wittig Reaction B_Inter->B_Step2 B_Start2 α,β-Unsaturated Aldehyde B_Start2->B_Step2 B_Prod (Z,E)-Diene B_Step2->B_Prod

Caption: Key synthetic routes to this compound.

Troubleshooting_Logic cluster_yield Issue: Low Yield cluster_purity Issue: Incorrect Isomers Start Problem Encountered Y_Q1 Is the reaction going to completion? Start->Y_Q1 P_Q1 Which route was used? Start->P_Q1 Y_A1_Yes Check purification steps. Consider product decomposition. Y_Q1->Y_A1_Yes Yes Y_A1_No Verify reagent purity. Optimize reaction time/temp. Y_Q1->Y_A1_No No P_A1_Wittig Check ylide stability. Use salt-free conditions for Z. Use stabilized ylide for E. P_Q1->P_A1_Wittig Wittig P_A1_Alkyne Verify catalyst. Use Lindlar for Z. Use Na/NH₃ for E. P_Q1->P_A1_Alkyne Alkyne Red.

Caption: Troubleshooting logic for common synthesis issues.

References

strategies to avoid side reactions in diene metathesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions in diene metathesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My diene metathesis reaction is producing significant amounts of isomerized byproducts. What is the primary cause of this?

A1: The most common cause of olefin isomerization during diene metathesis is the decomposition of the ruthenium catalyst.[1][2] This decomposition can form ruthenium hydride species or ruthenium nanoparticles, which are active catalysts for double bond migration.[1][2] This side reaction can be particularly problematic at elevated temperatures or with prolonged reaction times, as these conditions can accelerate catalyst decomposition.[3]

Q2: How can I minimize catalyst decomposition and subsequent isomerization?

A2: Several strategies can be employed to minimize catalyst decomposition:

  • Lower Reaction Temperature: Whenever possible, running the reaction at a lower temperature can significantly reduce the rate of catalyst decomposition and isomerization.[4] For instance, in certain acyclic diene metathesis (ADMET) polymerizations, lowering the temperature from 80°C to 40°C, and further to 23°C, dramatically increased the cis-selectivity by minimizing isomerization.[4]

  • Use of Additives: Certain additives can quench the species responsible for isomerization. Mild acids like acetic acid or quinone-type compounds such as 1,4-benzoquinone (B44022) are effective in preventing olefin migration. These additives are thought to either prevent the formation of metal hydrides or react with them quickly.

  • Catalyst Selection: The choice of catalyst can influence its stability and propensity for side reactions. For example, second-generation Grubbs catalysts are known to be prone to decomposition at higher temperatures.[3] In some cases, switching to a more stable catalyst, such as a Hoveyda-Grubbs type catalyst, may be beneficial.

  • Purity of Reagents and Solvents: Impurities in the diene substrate or solvent can inhibit the catalyst or promote its decomposition.[1] It is crucial to use highly purified materials.

Q3: What are some common impurities in my diene substrate, and how can I remove them?

A3: Common impurities in diene substrates can include starting materials from their synthesis, peroxides, water, and coordinating functional groups that can poison the catalyst. Purification is essential for reproducible and high-yielding reactions.

While a universal, step-by-step protocol is substrate-dependent, a general procedure for purification by column chromatography is provided below. For instance, in the synthesis of an asymmetric α,ω-diene, column chromatography was used to purify the product after a Grignard reaction, which is known to produce numerous side products.[5]

Q4: My reaction is sluggish or stalls before completion. What are the possible reasons?

A4: A sluggish or stalled reaction can be due to several factors:

  • Catalyst Inhibition: Impurities in the substrate or solvent can act as catalyst poisons. Strongly coordinating functional groups on the substrate can also inhibit catalyst activity.

  • Insufficient Catalyst Loading: While high catalyst loadings can sometimes lead to more side reactions, an insufficient amount may not be enough to drive the reaction to completion, especially if some catalyst deactivation occurs.

  • Reversibility of the Reaction: Diene metathesis is an equilibrium process.[6] For ring-closing metathesis (RCM) and ADMET, the removal of the volatile byproduct, ethylene (B1197577), is crucial to drive the reaction forward.[7] If ethylene is not efficiently removed, the reaction can stall.

  • Steric Hindrance: Sterically hindered olefins can be less reactive, leading to slower reaction rates. In such cases, a more active catalyst may be required.

Q5: How can I effectively remove the ruthenium catalyst and byproducts after my reaction is complete?

A5: Removing residual ruthenium is critical, especially in pharmaceutical applications. Several methods can be used:

  • Column Chromatography: Passing the crude reaction mixture through a silica (B1680970) gel plug or column is a common method to remove the catalyst and its byproducts.[8][9][10]

  • Quenching and Extraction: The catalyst can be quenched to form more polar species that are easier to remove. Adding a substance like DMSO has been shown to be effective; after quenching, the ruthenium byproducts can often be removed by a simple silica gel filtration.[10] Another approach involves using a polar isocyanide to quench the catalyst, forming a polar complex that is readily removed by silica gel filtration.[8]

  • Water-Soluble Catalysts: Using a water-soluble catalyst allows for its removal through an aqueous workup.[10]

Data Presentation

Table 1: Effect of Temperature on cis-Selectivity in ADMET Polymerization

EntryCatalystTemperature (°C)cis-Content (%)
1Ru-18014
2Ru-2809
3Ru-3a8018
4Ru-3b8038
5Ru-3b4097
6Ru-3b23>99

Data synthesized from a study on cis-selective ADMET polymerization.[4]

Table 2: Effect of Additives on Isomerization in Ring-Closing Metathesis

SubstrateCatalystAdditive (mol%)Isomerized Product (%)Desired Product (%)
Diallyl etherGrubbs INone>95<5
Diallyl etherGrubbs IBenzoquinone (10)<5>95
Diallyl etherGrubbs IAcetic Acid (10)~10~90

This table provides a qualitative summary based on literature descriptions.[6]

Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) with an Additive to Suppress Isomerization

This protocol is a general guideline and may require optimization for specific substrates.

  • Substrate and Solvent Preparation:

    • Ensure the diene substrate is pure. If necessary, purify by column chromatography (see Protocol 2).

    • Use a dry, deoxygenated solvent. Toluene or dichloromethane (B109758) are common choices. Deoxygenate by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene substrate in the deoxygenated solvent to the desired concentration (typically 0.01-0.1 M for RCM).

    • If using an additive (e.g., 1,4-benzoquinone), add it to the reaction mixture at this stage (typically 5-10 mol% relative to the substrate).

    • Stir the solution at the desired reaction temperature.

  • Catalyst Addition:

    • In a separate vial, weigh the ruthenium catalyst (e.g., Grubbs II) under an inert atmosphere or quickly in the air and dissolve it in a small amount of the deoxygenated solvent.

    • Add the catalyst solution to the stirring substrate solution via syringe.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Workup and Purification:

    • Once the reaction is complete, quench the catalyst by adding a few drops of a quenching agent (e.g., ethyl vinyl ether or DMSO).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to remove the ruthenium byproducts and any remaining starting material or additives.

Protocol 2: General Guideline for Purification of a Diene Substrate by Column Chromatography

This is a generalized procedure and the choice of solvent system will be highly dependent on the polarity of the diene.

  • TLC Analysis:

    • Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). The ideal solvent system should give the desired diene an Rf value of approximately 0.2-0.4 and separate it from impurities. A common starting point for non-polar dienes is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select an appropriate size column based on the amount of substrate to be purified.

    • Pack the column with silica gel, either as a slurry in the chosen eluent or by dry packing followed by careful addition of the eluent.[11]

  • Sample Loading:

    • Dissolve the crude diene in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, the sample can be adsorbed onto a small amount of silica gel and then dry-loaded onto the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system. Apply gentle pressure with air or an inert gas to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure diene and remove the solvent under reduced pressure.

Protocol 3: General Procedure for Recrystallization

This protocol provides a general guideline for purifying solid dienes or catalysts. The choice of solvent is crucial and must be determined experimentally.

  • Solvent Selection:

    • The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Test small amounts of the compound in various solvents to find a suitable one.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.[12]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[13]

    • Dry the crystals under vacuum.

Visualizations

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Purify_Substrate Purify Diene Substrate Setup Setup Reaction Under Inert Atmosphere Purify_Substrate->Setup Purify_Solvent Deoxygenate Solvent Purify_Solvent->Setup Add_Additive Add Isomerization Suppressor (optional) Setup->Add_Additive Add_Catalyst Add Catalyst Add_Additive->Add_Catalyst Monitor Monitor Reaction (TLC, GC-MS) Add_Catalyst->Monitor Quench Quench Catalyst Monitor->Quench Reaction Complete Purify_Product Purify Product (Column Chromatography) Quench->Purify_Product cluster_iso_solutions Isomerization Solutions cluster_yield_solutions Low Yield Solutions Start Diene Metathesis Reaction Problem Side Reactions Observed? Start->Problem Isomerization Isomerization? Problem->Isomerization Yes Success Successful Reaction Problem->Success No Low_Yield Low Yield/ Stalled Reaction? Isomerization->Low_Yield No Lower_Temp Lower Reaction Temperature Isomerization->Lower_Temp Yes Check_Purity_Yield Check for Catalyst Poisons (Purity) Low_Yield->Check_Purity_Yield Yes Add_Suppressor Add Additive (e.g., Benzoquinone) Lower_Temp->Add_Suppressor Change_Catalyst Change Catalyst Add_Suppressor->Change_Catalyst Check_Purity_Iso Check Substrate/ Solvent Purity Change_Catalyst->Check_Purity_Iso Check_Purity_Iso->Start Increase_Loading Increase Catalyst Loading Check_Purity_Yield->Increase_Loading Remove_Ethylene Ensure Ethylene Removal Increase_Loading->Remove_Ethylene Remove_Ethylene->Start Catalyst Ru Catalyst Metathesis Metathesis Cycle Catalyst->Metathesis Diene Diene Substrate Diene->Metathesis Product Desired Product Metathesis->Product Decomposition Catalyst Decomposition Metathesis->Decomposition High Temp/ Impurities Isomerization Olefin Isomerization Product->Isomerization RuH Ru-Hydride Species Decomposition->RuH RuH->Isomerization Byproduct Isomerized Byproduct Isomerization->Byproduct

References

purification of Octadeca-7,9-diene from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Octadeca-7,9-diene from complex reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

1. Flash Column Chromatography Issues

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Isomers (E/Z) - Inappropriate solvent system. - Column overloading.- Use a non-polar solvent system with a low percentage of a slightly more polar solvent (e.g., hexanes with 1-2% diethyl ether or toluene). - Run a gradient elution, starting with a very non-polar mobile phase. - Reduce the amount of crude material loaded onto the column.
Product is not Eluting - Solvent system is not polar enough. - Compound may have decomposed on the silica (B1680970) gel.- Gradually increase the polarity of the mobile phase. - Perform a small-scale test to check the stability of the diene on silica gel. If it is unstable, consider using deactivated silica or an alternative stationary phase like alumina (B75360).
Streaking or Tailing of the Product Band - Sample is too concentrated. - Strong interaction with the stationary phase.- Dilute the sample in the loading solvent. - Add a small amount of a slightly more polar solvent to the mobile phase to reduce tailing.
Presence of Catalyst Residue in Eluted Fractions - Catalyst is not fully removed during workup. - Catalyst is co-eluting with the product.- Perform an aqueous wash of the crude reaction mixture before chromatography. - Use a more polar solvent system to retain the polar catalyst on the column while eluting the non-polar diene.

2. Recrystallization Issues

Problem Possible Cause(s) Suggested Solution(s)
Product Oiling Out Instead of Crystallizing - The solvent is too non-polar. - The solution is supersaturated. - Cooling is too rapid.- Add a small amount of a co-solvent in which the diene is less soluble to induce crystallization. - Scratch the inside of the flask with a glass rod to provide nucleation sites. - Allow the solution to cool slowly to room temperature before placing it in a cold bath.
Low Recovery of Purified Product - The chosen solvent dissolves the product too well, even at low temperatures. - Too much solvent was used.- Choose a solvent in which the diene has high solubility at high temperatures and low solubility at low temperatures (e.g., acetonitrile (B52724), acetone, or a mixture of hexanes and acetone). - Use the minimum amount of hot solvent required to dissolve the crude product.
Impurities Co-crystallizing with the Product - The cooling process is too fast, trapping impurities. - The impurity has similar solubility properties to the product.- Allow the solution to cool down slowly. - A second recrystallization step may be necessary to achieve higher purity.

3. Vacuum Distillation Issues

Problem Possible Cause(s) Suggested Solution(s)
Bumping or Uncontrolled Boiling - Lack of smooth boiling. - Heating is too rapid.- Use a magnetic stirrer or a capillary bubbler to ensure smooth boiling. - Heat the distillation flask slowly and evenly.
Product Decomposition - The distillation temperature is too high, even under vacuum.- Reduce the pressure further to lower the boiling point.[1][2][3] - Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
Poor Separation of Close-Boiling Impurities - Inefficient fractionating column.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Maintain a slow and steady distillation rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: Common impurities often include geometric isomers (E/Z isomers) of the diene, unreacted starting materials, catalyst residues (e.g., from metathesis or coupling reactions), and byproducts from side reactions such as homocoupling.[4][5] The formation of E and Z isomers is a frequent outcome in olefination reactions and may require careful purification to separate.[4]

Q2: What is a good starting point for a solvent system in flash chromatography for this compound?

A2: As this compound is a non-polar hydrocarbon, a good starting point is a non-polar solvent system. Pure hexanes or heptanes can be effective. To achieve better separation, a small percentage (1-5%) of a slightly more polar solvent like diethyl ether or toluene (B28343) can be added. It is recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q3: My this compound seems to be degrading on the silica gel column. What can I do?

A3: Conjugated dienes can sometimes be sensitive to the acidic nature of standard silica gel. You can try deactivating the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine, in the eluent. Alternatively, using a different stationary phase like neutral alumina might prevent degradation.

Q4: What is the best method to remove residual metal catalysts from my product?

A4: Before column chromatography, it is often effective to wash the crude product with an aqueous solution that can chelate or react with the metal catalyst. For example, a wash with an aqueous solution of EDTA or a dilute acid can help remove some metal residues. Subsequent purification by flash chromatography should then effectively remove the remaining catalyst.

Q5: Can I use recrystallization as the sole method of purification?

A5: Recrystallization can be a very effective method for purifying long-chain unsaturated compounds, especially for removing impurities with different solubility profiles.[6][7][8] Low-temperature recrystallization from solvents like acetonitrile has been shown to be effective for purifying unsaturated fatty acids by removing oxidized impurities.[6] However, if your crude mixture contains a high percentage of isomers with similar solubility, a combination of chromatography and recrystallization may be necessary to achieve high purity.

Experimental Protocols

1. Flash Column Chromatography Protocol

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

  • Materials:

    • Silica gel (60 Å, 230-400 mesh)

    • Hexanes (or heptanes)

    • Diethyl ether (or toluene)

    • Compressed air or nitrogen

    • Glass column with stopcock

    • Collection tubes

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

    • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica bed.

    • Elution: Begin elution with the initial non-polar solvent. Apply gentle pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.

    • Gradient Elution (if necessary): If the product is eluting too slowly or not at all, gradually increase the polarity of the eluent by adding small increments of the more polar solvent (e.g., increase diethyl ether from 0% to 1%, then 2%, etc.).

    • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

2. Low-Temperature Recrystallization Protocol

This protocol is adapted from methods used for the purification of unsaturated fatty acids and can be applied to this compound.

  • Materials:

    • Acetonitrile (or acetone)

    • Erlenmeyer flask

    • Heating plate

    • Low-temperature bath (e.g., dry ice/acetone or a cryocooler)

    • Buchner funnel and flask

    • Filter paper

  • Procedure:

    • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of warm solvent (e.g., acetonitrile at ~40-50 °C).

    • Cooling: Allow the solution to cool slowly to room temperature. The solution should become cloudy as the product begins to precipitate.

    • Low-Temperature Crystallization: Place the flask in a low-temperature bath (e.g., -20 °C to -40 °C) for several hours or overnight to maximize crystal formation.

    • Isolation: Quickly filter the cold suspension through a pre-chilled Buchner funnel to collect the purified crystals.

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Estimated Physical Properties of this compound and Common Solvents

Compound/Solvent Molecular Weight ( g/mol ) Estimated Boiling Point (°C at 760 mmHg) Estimated Boiling Point (°C at 1 mmHg) Melting Point (°C) Solubility
This compound250.48~320-330~150-160~10-20Soluble in non-polar organic solvents (hexanes, toluene, ether). Insoluble in water.
Hexanes86.1869--95-
Diethyl Ether74.1234.6--116.3-
Toluene92.14111--95-
Acetonitrile41.0582--45-

Visualizations

Purification_Workflow crude Crude this compound (with isomers, catalyst, etc.) workup Aqueous Workup (e.g., EDTA wash) crude->workup Remove water-soluble impurities chromatography Flash Column Chromatography (Hexanes/Ether gradient) workup->chromatography Separate isomers and non-polar impurities recrystallization Low-Temperature Recrystallization (Acetonitrile or Acetone) chromatography->recrystallization Further purification distillation Vacuum Distillation (Short-path) chromatography->distillation Alternative for high-boiling impurities pure_product Pure this compound recrystallization->pure_product distillation->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue Encountered check_tlc Analyze by TLC start->check_tlc poor_sep Poor Separation? check_tlc->poor_sep streaking Streaking/Tailing? check_tlc->streaking no_product No Product Eluted? check_tlc->no_product change_solvent Optimize Solvent System (change polarity/gradient) poor_sep->change_solvent Yes reduce_load Reduce Column Loading poor_sep->reduce_load Yes dilute_sample Dilute Sample streaking->dilute_sample Yes add_modifier Add Solvent Modifier (e.g., TEA) streaking->add_modifier Yes increase_polarity Increase Eluent Polarity no_product->increase_polarity Yes check_stability Check Compound Stability (consider alternative stationary phase) no_product->check_stability Yes change_solvent->check_tlc reduce_load->check_tlc dilute_sample->check_tlc add_modifier->check_tlc increase_polarity->check_tlc check_stability->check_tlc

Caption: Troubleshooting logic for flash chromatography issues.

References

Technical Support Center: Addressing Catalyst Poisoning in Diene Synthesis Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in diene synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in various diene synthesis methodologies, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Heck) and ruthenium-catalyzed olefin metathesis.

Frequently Asked Questions (FAQs)

Q1: My diene synthesis reaction (e.g., Suzuki, Heck, Olefin Metathesis) has stalled or is showing low conversion. Could catalyst poisoning be the issue?

A1: Yes, catalyst poisoning is a common reason for incomplete or slow reactions.[1] Poisoning occurs when impurities in your reaction mixture bind to the active sites of the catalyst, reducing its activity.[2][3] Common culprits include residual sulfur from starting materials, air or moisture introduced during the reaction setup, and impurities in solvents or reagents.[1][4][5]

Q2: What are the most common catalyst poisons for palladium-catalyzed diene synthesis (e.g., Suzuki, Heck)?

A2: For palladium catalysts, common poisons include:

  • Sulfur compounds: Even trace amounts of sulfur, which can be present as an impurity in starting materials, can severely deactivate palladium catalysts.[1][6][7]

  • Nitrogen-containing heterocycles: Pyridine and quinoline (B57606) can act as poisons for palladium catalysts.[2]

  • Carbon monoxide (CO): CO can bind strongly to palladium, inhibiting its catalytic activity.[2][8]

  • Halides, cyanides, sulfides, sulfites, phosphates, and phosphites: These inorganic anions can also act as catalyst poisons.[2]

Q3: What are the typical catalyst poisons for ruthenium-based olefin metathesis catalysts (e.g., Grubbs, Hoveyda-Grubbs)?

A3: Ruthenium metathesis catalysts are sensitive to:

  • Air and Moisture: Prolonged exposure to air and moisture can deactivate Grubbs catalysts.[4][9] While some preparations are marketed as "air-stable," it is best practice to handle them under an inert atmosphere.[6][4]

  • Peroxides: These can oxidize the metal-carbene bond, rendering the catalyst inactive.

  • Ethylene (B1197577): The ethylene byproduct of many metathesis reactions can sometimes lead to catalyst decomposition. Efficient removal of ethylene is often recommended to drive the reaction to completion.[10][11]

  • Strongly coordinating functional groups: Substrates with strongly coordinating groups, like some protected amino acids, can sometimes inhibit catalyst activity.

Q4: How can I tell if my catalyst has been poisoned?

A4: Signs of catalyst poisoning include:

  • Reduced reaction rate or stalling: The reaction proceeds slower than expected or stops before completion.

  • Low product yield: The amount of desired diene is significantly lower than anticipated.

  • Formation of byproducts: In some cases, catalyst deactivation can lead to side reactions, such as isomerization of the diene product in olefin metathesis.[12]

  • Color change: A change in the color of the reaction mixture that deviates from the expected progression can sometimes indicate catalyst decomposition.

Q5: Is it possible to regenerate a poisoned catalyst?

A5: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst. For example, some sulfur-poisoned palladium catalysts can be partially regenerated by high-temperature treatment with hydrogen.[7] However, in many laboratory-scale reactions, preventing poisoning is more practical than attempting regeneration.

Troubleshooting Guides

Issue 1: Low Conversion in Palladium-Catalyzed Diene Synthesis (Suzuki or Heck Reaction)
Possible Cause Troubleshooting Step Rationale
Sulfur Poisoning 1. Analyze starting materials for sulfur content using techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma (ICP) spectrometry.[1][12] 2. If sulfur is detected, purify the starting materials (e.g., by recrystallization or chromatography) or source them from a supplier with stricter quality control. 3. Consider adding a sacrificial agent or a "poison scavenger" to the reaction mixture.Sulfur strongly binds to and deactivates palladium catalysts.[1][6][7] Removing the source of sulfur is the most effective solution.
Inadequate Degassing 1. Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. 2. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can oxidize the active Pd(0) species to an inactive form, halting the catalytic cycle.
Poor Quality Reagents/Solvents 1. Use freshly distilled or high-purity, anhydrous solvents. 2. Verify the quality and purity of your boronic acid/ester (for Suzuki) or alkene (for Heck) and the halide starting material.Impurities in reagents and solvents can act as catalyst poisons. Boronic acids, in particular, can be unstable.[2]
Incorrect Base or Solvent 1. Re-evaluate the choice of base and solvent based on literature precedents for similar substrates. 2. Ensure the base is of high purity and handled under inert conditions if it is hygroscopic.The choice of base and solvent can significantly impact the stability and activity of the palladium catalyst.[2]
Issue 2: Low Yield or Stalled Reaction in Olefin Metathesis for Diene Synthesis
Possible Cause Troubleshooting Step Rationale
Air or Moisture Contamination 1. Use rigorously dried and degassed solvents. 2. Assemble your reaction glassware under an inert atmosphere (glovebox or Schlenk line). 3. Handle the catalyst under an inert atmosphere. While some catalysts are sold as "air-stable," their activity can be compromised by prolonged exposure.[6][4]Grubbs and other ruthenium metathesis catalysts are sensitive to air and moisture, which can lead to decomposition.[4][9]
Peroxide Contamination 1. Use freshly opened or purified solvents, especially ethers like THF, which can form peroxides over time. 2. Test for the presence of peroxides in your solvents before use.Peroxides can oxidize and deactivate the ruthenium carbene.
Ethylene Buildup (for reactions that produce ethylene) 1. Perform the reaction under a gentle stream of inert gas or under vacuum to facilitate the removal of ethylene.Removing the volatile ethylene byproduct can help drive the reaction equilibrium towards the desired product and may reduce the rate of catalyst decomposition.[10][11]
Undesirable Isomerization 1. Consider adding a mild acid, such as acetic acid, or a quinone-type additive like 1,4-benzoquinone (B44022) to the reaction mixture.[12]Isomerization of the double bond in the product or starting material can be a side reaction catalyzed by ruthenium hydride species formed from catalyst decomposition. These additives can help suppress the formation or activity of these species.[12]

Quantitative Data on Catalyst Poisoning

The following tables summarize the impact of common poisons on catalyst performance in relevant reactions. Note that the specific effects can be highly dependent on the exact catalyst, substrates, and reaction conditions.

Table 1: Effect of Water on Grubbs Catalyst Performance in Ring-Closing Metathesis (RCM) of a Diene

CatalystWater Concentration (% v/v)Turnover Number (TON)% of Anhydrous TON
Ru-1 (Grela-type) 0 (Anhydrous)~18,000100%
16003.3%
Ru-2 (Hoveyda-Grubbs II) 0 (Anhydrous)~18,000100%
11,80010%
Ru-3 (Iodide analogue) 0 (Anhydrous)Not specified100%
19,800Not specified

Data adapted from studies on the impact of water on Ru-catalyzed olefin metathesis. The specific diene used was diethyl diallylmalonate.

Experimental Protocols

Protocol 1: Detection of Sulfur on Palladium Catalysts using X-ray Photoelectron Spectroscopy (XPS)

Objective: To identify the presence and chemical state of sulfur on a palladium catalyst suspected of being poisoned.

Materials:

  • Poisoned palladium catalyst sample

  • Unused (fresh) palladium catalyst sample (for comparison)

  • XPS instrument with a monochromatic Al Kα X-ray source

  • Spatula and sample holder compatible with the XPS instrument

  • High-purity solvent (e.g., isopropanol) for rinsing, if necessary

Procedure:

  • Sample Preparation:

    • Carefully transfer a small amount of the poisoned catalyst powder onto the XPS sample holder. If the catalyst is on a solid support, a small piece of the support can be mounted.

    • Ensure the sample is as representative as possible of the bulk material.

    • For comparison, prepare a separate sample of the fresh, unused catalyst.

  • Instrument Setup:

    • Load the sample into the XPS instrument's analysis chamber.

    • Evacuate the chamber to ultra-high vacuum (UHV) conditions.

    • Set the X-ray source to monochromatic Al Kα (1486.6 eV).

  • Data Acquisition:

    • Acquire a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • Acquire high-resolution scans for the Pd 3d and S 2p regions.

    • Use a pass energy of 150 eV for survey scans and 40 eV for high-resolution scans.[13]

  • Data Analysis:

    • Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.[13]

    • Analyze the high-resolution S 2p spectrum. The presence of a peak in the range of 160-170 eV indicates the presence of sulfur. The exact binding energy can provide information about the oxidation state of the sulfur (e.g., sulfide (B99878) vs. sulfate).

    • Analyze the Pd 3d spectrum to assess the chemical state of the palladium.

    • Compare the spectra of the poisoned and fresh catalysts to confirm that sulfur is a contaminant.

Protocol 2: General Procedure for Regeneration of a Second-Generation Grubbs Catalyst

Objective: To attempt the regeneration of a Grubbs II catalyst that has been deactivated by exposure to air and/or impurities. Note: This is a general guideline and success is not guaranteed. Prevention of poisoning is always preferable.

Materials:

  • Deactivated Grubbs II catalyst

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (argon or nitrogen)

  • Anhydrous, degassed solvent (e.g., toluene)

  • A phosphine (B1218219) scavenger (e.g., copper(I) chloride)

  • A suitable phosphine ligand (e.g., tricyclohexylphosphine, PCy₃)

  • Filtration apparatus (e.g., cannula, filter paper)

Procedure:

  • Under an inert atmosphere, dissolve the deactivated catalyst in a minimal amount of anhydrous, degassed toluene.

  • Add a phosphine scavenger, such as CuCl, to the solution to remove any oxidized or dissociated phosphine ligands. Stir for 1-2 hours at room temperature.

  • Filter the mixture via cannula to remove the scavenger and any precipitated byproducts.

  • To the filtered solution containing the ruthenium species, add a fresh equivalent of the appropriate phosphine ligand (e.g., PCy₃ for Grubbs II).

  • Stir the mixture at room temperature for several hours to allow for ligand exchange and reconstitution of the active catalyst.

  • The regenerated catalyst solution can then be used directly in a subsequent metathesis reaction. The activity of the regenerated catalyst should be tested on a small scale before use in a large-scale reaction.

Visualizations

Signaling Pathways and Workflows

CatalystPoisoningMechanism ActiveCatalyst Active Catalyst (e.g., Pd(0), Ru=CHR) InactiveComplex Inactive Catalyst-Poison Complex ActiveCatalyst->InactiveComplex Binds Strongly Product Desired Diene ActiveCatalyst->Product Forms Product Poison Poison (e.g., Sulfur, O2, H2O) Poison->InactiveComplex NoReaction Reaction Stalls/ Low Conversion InactiveComplex->NoReaction Prevents Catalysis Reactants Diene Precursors Reactants->ActiveCatalyst Catalytic Cycle

Caption: Mechanism of catalyst poisoning leading to reaction failure.

TroubleshootingWorkflow Start Low Diene Yield/ Reaction Stalled CheckPurity Check Purity of Reagents & Solvents Start->CheckPurity CheckSetup Review Reaction Setup (Degassing, Inert Atmosphere) Start->CheckSetup AnalyzeCatalyst Analyze Spent Catalyst (XPS, ICP, etc.) CheckPurity->AnalyzeCatalyst CheckSetup->AnalyzeCatalyst PoisonIdentified Poison Identified AnalyzeCatalyst->PoisonIdentified Yes NoPoison No Obvious Poison AnalyzeCatalyst->NoPoison No Purify Purify Starting Materials/ Change Reagent Source PoisonIdentified->Purify Optimize Optimize Reaction Conditions (Temp, Time, Catalyst Loading) NoPoison->Optimize

Caption: Troubleshooting workflow for a failed diene synthesis reaction.

References

Validation & Comparative

Validating the Structure of Octadeca-7,9-diene: A Comparison of 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For novel compounds like Octadeca-7,9-diene, a long-chain hydrocarbon with a conjugated diene system, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques provides a powerful and indispensable toolkit for verification. This guide offers a comparative overview of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of this compound, supported by hypothetical experimental data and detailed protocols.

Hypothetical NMR Data for this compound

To illustrate the validation process, a complete set of hypothetical 1D and 2D NMR data for this compound has been generated. The predicted chemical shifts provide a basis for interpreting the correlation spectra.

Structure: CH₃-(CH₂)₅-CH=CH-CH=CH-(CH₂)₆-CH₃

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1, 180.88 (t)14.1
2, 171.27 (m)22.7
3, 161.29 (m)29.2
4, 151.30 (m)29.3
5, 121.37 (m)29.5
6, 112.05 (m)32.6
7, 106.10 (m)130.5
8, 95.60 (m)128.8

Note: Chemical shifts are hypothetical and referenced to TMS in CDCl₃. Multiplicity: t = triplet, m = multiplet.

Comparative Analysis of 2D NMR Techniques

The following sections detail how different 2D NMR experiments provide unique and complementary information to piece together the molecular structure of this compound.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton spin systems within the molecule.

Key Correlations for this compound:

  • Aliphatic Chains: Strong correlations would be observed between adjacent methylene (B1212753) groups (e.g., H-2 with H-3, H-3 with H-4, etc.) and between the terminal methyl protons (H-1, H-18) and their adjacent methylene protons (H-2, H-17).

  • Diene System: Crucially, COSY would show correlations between the allylic protons (H-6, H-11) and the vinylic protons (H-7, H-10), and among the vinylic protons themselves (H-7 with H-8, H-8 with H-9, H-9 with H-10).

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. This is a highly sensitive and essential experiment for assigning carbon resonances.

Key Correlations for this compound:

  • Each proton signal will correlate to the signal of the carbon it is directly bonded to. For example, the proton signal at ~0.88 ppm will show a cross-peak with the carbon signal at ~14.1 ppm, confirming the assignment of C-1 and C-18.

  • The vinylic proton signals between 5.60 and 6.10 ppm will correlate with the sp² carbon signals between 128.8 and 130.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment is vital for connecting different spin systems and identifying quaternary carbons. It detects correlations between protons and carbons over two to three bonds.

Key Correlations for this compound:

  • Connecting Fragments: The allylic protons at H-6 would show a correlation to the vinylic carbons C-7 and C-8, definitively linking the aliphatic chain to the diene system. Similarly, H-11 would correlate to C-9 and C-10.

  • Confirming Connectivity: The vinylic proton H-7 would show correlations to C-8 and C-9, and H-8 would show correlations to C-7, C-9 and C-10, confirming the conjugated nature of the double bonds.

Table 2: Summary of Key 2D NMR Correlations for Structure Validation
ExperimentKey ProtonsCorrelating AtomsInformation Gained
COSY H-6, H-11H-7, H-10Connects aliphatic chain to diene system.
H-7, H-8, H-9, H-10H-7, H-8, H-9, H-10Confirms connectivity within the diene.
HSQC All ProtonsDirectly Bonded CarbonsAssigns all protonated carbons.
HMBC H-6, H-11C-7, C-8 and C-9, C-10Confirms the position of the diene.
H-7, H-10C-8, C-9Confirms the conjugated system.

Experimental Protocols

The following are general protocols for acquiring 2D NMR spectra for a small organic molecule like this compound on a standard 500 MHz NMR spectrometer.

Sample Preparation
  • Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

COSY (Gradient-Selected)
  • Pulse Program: cosygpqf

  • Spectral Width (F2 and F1): 0-10 ppm

  • Acquisition Time (F2): ~0.2 s

  • Number of Increments (F1): 256

  • Number of Scans: 4-8

  • Relaxation Delay: 1.5 s

HSQC (Sensitivity-Enhanced, Edited)
  • Pulse Program: hsqcedetgpsisp2

  • Spectral Width (F2 - ¹H): 0-10 ppm

  • Spectral Width (F1 - ¹³C): 0-160 ppm

  • ¹JCH Coupling Constant: 145 Hz

  • Number of Increments (F1): 256

  • Number of Scans: 8-16

  • Relaxation Delay: 1.5 s

HMBC (Gradient-Selected)
  • Pulse Program: hmbcgplpndqf

  • Spectral Width (F2 - ¹H): 0-10 ppm

  • Spectral Width (F1 - ¹³C): 0-160 ppm

  • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz

  • Number of Increments (F1): 256

  • Number of Scans: 16-32

  • Relaxation Delay: 2.0 s

Visualization of the Validation Workflow

The logical flow of information from the various NMR experiments to the final validated structure is illustrated below.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis cluster_conclusion Conclusion H1_NMR ¹H NMR Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems C13_NMR ¹³C NMR Direct_Bonds Assign Protonated Carbons C13_NMR->Direct_Bonds COSY COSY COSY->Proton_Systems HSQC HSQC HSQC->Direct_Bonds HMBC HMBC Long_Range Connect Fragments HMBC->Long_Range Proton_Systems->Long_Range Direct_Bonds->Long_Range Validated_Structure Validated Structure of This compound Long_Range->Validated_Structure

Caption: Workflow for 2D NMR-based structure validation.

Alternative and Complementary Techniques

While 2D NMR is exceptionally powerful, other analytical techniques can be used for confirmation or for resolving specific ambiguities:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Can confirm the presence of C=C double bonds and C-H bonds in their respective environments.

  • 1D NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY: Can provide through-space correlations to help determine the stereochemistry (E/Z configuration) of the double bonds.

A Comparative Guide: GC-MS vs. NMR for the Analysis of Diene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of diene isomers is a critical analytical challenge. The subtle differences in the position and geometry of double bonds can lead to significant variations in chemical reactivity, physical properties, and biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful, yet distinct, analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your analytical needs.

At a Glance: Key Performance Characteristics

The choice between GC-MS and NMR for diene isomer analysis often depends on the specific requirements of the study, such as the complexity of the sample, the need for quantitative data, and the availability of reference standards.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection and fragmentation analysis.[1]Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure.[2]
Sensitivity High (typically ppm to ppb range).[2][3]Lower (typically requires micromolar to millimolar concentrations).
Resolution of Isomers Good to excellent, but highly dependent on the column and chromatographic conditions. May require long columns (e.g., 150 m) for complex mixtures.[4]Excellent for distinguishing stereoisomers (cis/trans) through distinct chemical shifts and coupling constants.[5][6]
Identification Based on retention time and mass spectral library matching. Isomers often have similar mass spectra, making chromatographic separation crucial.[2]Unambiguous structure elucidation based on chemical shifts, coupling constants, and 2D correlation experiments. No reference standard is needed for structural confirmation.[7][8]
Quantification Requires calibration with standards for absolute quantification.Inherently quantitative for relative amounts of isomers in a mixture without the need for calibration.[9]
Sample Throughput High, with typical run times of minutes per sample.Lower, with experiments ranging from minutes to hours, especially for 2D NMR.
Sample Requirements Volatile and thermally stable compounds.Soluble sample in a deuterated solvent.

In-Depth Comparison

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It excels in separating complex mixtures and providing sensitive detection.

Strengths for Diene Isomer Analysis:

  • High Sensitivity: GC-MS can detect diene isomers at trace levels (ppm to ppb), making it ideal for applications such as monitoring impurities in raw materials or detecting biomarkers.[2][3]

  • Excellent Separation: With the appropriate choice of a capillary column (e.g., long, non-polar columns), GC can resolve many positional and geometric diene isomers based on subtle differences in their boiling points and polarities.[4]

  • Established Libraries: Mass spectral libraries can aid in the tentative identification of known diene isomers.

Limitations:

  • Ambiguous Identification: Positional and geometric isomers of dienes often produce very similar mass spectra, which can make definitive identification challenging without authentic reference standards.[2]

  • Co-elution: In highly complex mixtures, such as gasoline, some diene isomers may co-elute, complicating their individual quantification.[4]

  • Thermal Degradation: The high temperatures used in the GC inlet can potentially cause degradation of thermally labile dienes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for detailed molecular structure elucidation, providing rich information about the connectivity and stereochemistry of a molecule.

Strengths for Diene Isomer Analysis:

  • Unambiguous Isomer Differentiation: NMR is particularly powerful for distinguishing geometric (cis/trans) isomers. The magnitude of the proton-proton coupling constant (³JHH) across a double bond is diagnostic, with trans-isomers typically exhibiting a larger coupling constant (around 11-19 Hz) than cis-isomers (around 5-14 Hz).[5][6]

  • Detailed Structural Information: 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) can reveal the complete bonding framework of a diene isomer, allowing for the confident assignment of double bond positions and stereochemistry without the need for reference compounds.[7][8]

  • Inherent Quantitative Nature: The area of an NMR signal is directly proportional to the number of nuclei it represents, allowing for the accurate relative quantification of different isomers in a mixture from a single spectrum.[9]

  • Non-destructive: The sample can be recovered unchanged after NMR analysis.

Limitations:

  • Lower Sensitivity: NMR is significantly less sensitive than GC-MS and typically requires a higher concentration of the analyte.[2]

  • Spectral Complexity: In complex mixtures, extensive signal overlap can make spectral interpretation difficult without the use of 2D NMR techniques, which can be time-consuming.[5]

Experimental Protocols

GC-MS Protocol for the Analysis of Conjugated Dienes in a Hydrocarbon Matrix

This protocol is a representative example for the analysis of C5 to C8 conjugated dienes in a gasoline-range product.[4]

  • Sample Preparation:

    • Prepare a calibration standard by dissolving a known amount of a representative diene (e.g., 1,3-octadiene) and an internal standard (e.g., dodecane) in a suitable solvent like chloroform.

    • Dilute the hydrocarbon sample in the same solvent.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or similar.

    • Mass Spectrometer: Agilent 5977A or similar.

    • Column: A long, non-polar capillary column is recommended for high resolution, for example, a 150 m x 0.25 mm x 1.0 µm CPSIL PONA CB column.[4]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 360°C) to elute all components.

    • Injector: Split/splitless injector, with a temperature of 250°C.

    • MS Detector: Electron ionization (EI) source at 70 eV. Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Data Analysis:

    • Identify diene isomers based on their retention times relative to standards.

    • Confirm identity by comparing the acquired mass spectrum with a reference library.

    • Quantify the dienes by integrating the peak areas and using the calibration curve generated from the standards.

¹H NMR Protocol for the Analysis of a Diene Isomer Mixture

This protocol provides a general procedure for the analysis of a diene isomer mixture.[6][10]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the diene isomer mixture (typically 5-20 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • Add a small amount of an internal standard with a known concentration and a simple spectrum (e.g., tetramethylsilane, TMS, for chemical shift referencing, or a compound like 1,3,5-trimethoxybenzene (B48636) for quantitative analysis) if absolute quantification is desired.[9]

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

    • ¹H NMR Experiment:

      • Acquire a standard 1D proton spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay (to ensure full relaxation for accurate integration).

    • 2D NMR Experiments (if needed for complex spectra):

      • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks and establish connectivity.[5]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is useful for determining the position of double bonds and substituents.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help in determining stereochemistry.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the chemical shift scale to the internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals corresponding to the olefinic protons of each isomer. The relative ratio of the integrals gives the relative molar ratio of the isomers.

    • Measure the coupling constants (J-values) of the olefinic protons to determine the cis/trans geometry of the double bonds.

Visualization of Workflows and Logic

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Diene Isomer Mixture Dilution Dilution in Solvent (+ Internal Standard) Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum (m/z vs. Intensity) Detection->MassSpectrum Identification Identification (Library Search) Chromatogram->Identification Quantification Quantification (Peak Area vs. Standard) Chromatogram->Quantification MassSpectrum->Identification

A simplified workflow for the analysis of diene isomers using GC-MS.
NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Interpretation Sample Diene Isomer Mixture Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Acquisition Data Acquisition (1D & 2D NMR) Dissolution->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Processing->Analysis Structure Structure Elucidation & Relative Quantification Analysis->Structure

A typical workflow for the analysis of diene isomers using NMR spectroscopy.
Decision-Making Logic: Choosing Between GC-MS and NMR

Decision_Tree cluster_choices start Analytical Goal for Diene Isomer Analysis q1 Trace Level Detection (ppb-ppm)? start->q1 gcms GC-MS nmr NMR q2 Unambiguous Structural Confirmation Needed? q1->q2 No q3 Complex Mixture Screening? q1->q3 Yes q2->q3 No q4 Relative Quantification of Isomers Needed? q2->q4 Yes q3->gcms Yes q3->q2 No q4->gcms No q4->nmr Yes

References

Quantitative Analysis of Octadeca-7,9-diene in a Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of octadeca-7,9-diene, a conjugated diene of interest in various research and development fields. The selection of an appropriate analytical technique is critical for accurate and reliable quantification, directly impacting the quality and validity of experimental data. This document compares the most common and effective methods, offering insights into their principles, performance, and practical applications.

Comparison of Quantitative Methods

The quantitative analysis of this compound in a mixture primarily relies on chromatographic techniques, given their high resolving power and sensitivity. The two most prominent methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a powerful technique for the analysis of conjugated dienes. The conjugated double bond system in this compound results in strong UV absorbance, typically around 230-240 nm, allowing for sensitive and selective detection. A significant advantage of HPLC is that it is performed at ambient temperature, which minimizes the risk of isomerization or degradation of the analyte.[1][2] Furthermore, HPLC can often be performed without derivatization of the fatty acid, simplifying sample preparation.[3][4] For enhanced separation of geometric isomers (cis/trans), silver ion HPLC (Ag+-HPLC) is a highly effective specialized technique.[5][6]

Gas Chromatography (GC) is another cornerstone technique for fatty acid analysis. When coupled with a Flame Ionization Detector (GC-FID) , it provides a robust and cost-effective method for quantification.[1][7] However, a key consideration for GC analysis is the need for derivatization, typically to fatty acid methyl esters (FAMEs), to increase the volatility of the analytes.[8] The high temperatures employed in the GC inlet and column can potentially lead to the isomerization of conjugated double bonds, which could affect the accuracy of quantification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) offers the dual benefit of separation and structural identification. This is particularly valuable when dealing with complex mixtures where peak identification is crucial.[9] The mass spectrometer provides detailed fragmentation patterns that can confirm the identity of this compound and its isomers. For enhanced sensitivity and selectivity, derivatization with specific reagents that target conjugated dienes, such as 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), can be employed.[9][10]

Quantitative Performance Data

The following table summarizes typical performance characteristics for the quantitative analysis of conjugated dienes, such as conjugated linoleic acid (CLA), which serves as a relevant proxy for this compound. These values are indicative and can vary depending on the specific instrumentation, column, and experimental conditions.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Precision (RSD)Key AdvantagesKey Disadvantages
HPLC-UV 0.1 - 1 ng/mL[6]0.4 - 3 ng/mL[6]> 0.99[7]< 5%[11]No derivatization required, ambient temperature analysis prevents isomerization.[1][3]Lower resolution for complex mixtures compared to capillary GC.
Ag+-HPLC-UV 0.2 - 0.4 ng[5]~1 ng[6]> 0.99< 3%[5]Excellent separation of geometric isomers.[5]More specialized and may require longer analysis times.
GC-FID ~10 ng/mL~30 ng/mL> 0.99< 6%[11]High resolution with capillary columns, robust and widely available.[2]Requires derivatization, potential for thermal isomerization.[1][8]
GC-MS 1.5 ng/mL[12]6.12 ng/mL[12]> 0.99[13]< 10%Provides structural confirmation, high sensitivity with selective derivatization.[9][10]More complex instrumentation, potential for thermal isomerization.

Experimental Protocols

HPLC-UV Method for this compound

This protocol is based on established methods for the analysis of conjugated fatty acids.[5][6]

a. Sample Preparation:

  • If the sample is a lipid extract, a mild saponification step is recommended to hydrolyze triglycerides and esters. To 100 mg of the lipid sample, add 2 mL of 0.5 M methanolic KOH.

  • Heat the mixture at 60°C for 10 minutes.

  • Cool the sample and add 2 mL of water.

  • Acidify the mixture to a pH of approximately 3-4 with 1 M HCl.

  • Extract the free fatty acids three times with 2 mL of hexane (B92381) or diethyl ether.

  • Combine the organic layers and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water:Acetic Acid (e.g., 85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 234 nm.

c. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

GC-MS Method for this compound (as FAME)

This protocol outlines a general procedure for the analysis of fatty acids as their methyl esters.[8]

a. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the extracted fatty acids (from the HPLC sample preparation), add 2 mL of 2% sulfuric acid in methanol.

  • Heat the mixture at 70°C for 1 hour.

  • Cool the sample and add 2 mL of saturated NaCl solution.

  • Extract the FAMEs twice with 2 mL of hexane.

  • Combine the hexane layers and evaporate to a final volume of approximately 200 µL under a gentle stream of nitrogen.

b. GC-MS Conditions:

  • Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 220°C at 4°C/min, and hold for 10 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

c. Quantification:

  • Use a suitable internal standard (e.g., methyl heptadecanoate) added before derivatization.

  • Generate a calibration curve using standard solutions of this compound methyl ester.

  • Quantify the analyte based on the ratio of its peak area to that of the internal standard.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a target compound in a complex mixture using a chromatographic method.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Mixture Containing This compound extraction Extraction of Lipids sample->extraction saponification Saponification (optional) extraction->saponification derivatization Derivatization (for GC) saponification->derivatization chromatography HPLC or GC Separation saponification->chromatography for HPLC (if underivatized) derivatization->chromatography detection UV, FID, or MS Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for quantitative analysis of a target analyte.

Logical Relationship of Analytical Methods

This diagram shows the relationship and key distinguishing features between the discussed analytical methods.

G cluster_hplc HPLC Methods cluster_gc GC Methods Quantitative_Analysis Quantitative Analysis of This compound HPLC_UV HPLC-UV Quantitative_Analysis->HPLC_UV Ambient Temp. No Derivatization GC_FID GC-FID Quantitative_Analysis->GC_FID High Temp. Derivatization Ag_HPLC Ag+-HPLC-UV HPLC_UV->Ag_HPLC Isomer Separation GC_MS GC-MS GC_FID->GC_MS + Structural Information Derivatization_Note Derivatization to FAMEs required for GC GC_FID->Derivatization_Note

Caption: Relationship between analytical methods for this compound.

References

A Comparative Analysis of the Reactivity of Octadeca-7,9-diene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of the geometric isomers of octadeca-7,9-diene, a conjugated diene of interest in various fields, including drug development, due to its structural similarity to biologically active lipids like conjugated linoleic acids (CLAs). The reactivity of these isomers is significantly influenced by the spatial arrangement of their double bonds, leading to notable differences in their chemical behavior, particularly in oxidation and pericyclic reactions. This document summarizes key reactivity trends, presents relevant experimental data, and provides detailed experimental protocols for further investigation.

Comparative Reactivity Overview

The geometric isomerism of the conjugated diene system in this compound dictates its stability and reactivity. The primary isomers of interest are (7E,9E), (7E,9Z), (7Z,9E), and (7Z,9Z). The reactivity of these isomers is principally governed by two key factors:

  • Steric Hindrance: The spatial arrangement of the alkyl chains around the conjugated system influences the accessibility of the double bonds to reagents.

  • Conformational Stability: The ability of the diene to adopt the s-cis conformation is crucial for participation in concerted reactions like the Diels-Alder reaction.

Oxidative Stability

The oxidation of conjugated dienes is a critical aspect of their reactivity profile, with significant implications for their stability and biological activity. Studies on conjugated linoleic acid (CLA), a structurally analogous C18 fatty acid, provide valuable insights into the oxidative stability of this compound isomers. The general trend observed is that isomers with trans double bonds are more stable than those with cis double bonds.

Table 1: Relative Oxidative Stability of Conjugated Diene Isomers (based on CLA data)

Isomer ConfigurationRelative Oxidative StabilityRationale
trans,trans (e.g., 7E,9E)HighThe linear geometry minimizes steric hindrance and allows for more efficient packing, reducing susceptibility to radical attack.
cis,trans or trans,cis (e.g., 7Z,9E or 7E,9Z)ModerateThe presence of a cis double bond introduces a kink in the chain, increasing steric hindrance to some extent but less so than two cis bonds.
cis,cis (e.g., 7Z,9Z)LowThe two cis double bonds create significant steric strain and a more exposed diene system, making it more susceptible to oxidation.

Reactivity in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is a hallmark reaction of conjugated dienes. The reactivity of diene isomers in this [4+2] cycloaddition is heavily dependent on their ability to adopt the planar s-cis conformation.

Table 2: Predicted Relative Reactivity of this compound Isomers in Diels-Alder Reactions

Isomer ConfigurationPredicted Relative ReactivityRationale
(7E,9E)HighCan readily adopt the s-cis conformation with minimal steric hindrance between the alkyl chains.
(7E,9Z) or (7Z,9E)Moderate to LowAdoption of the s-cis conformation can be hindered by steric clashes between an alkyl chain and a hydrogen atom on the diene.
(7Z,9Z)Very LowSevere steric hindrance between the two alkyl chains in the s-cis conformation makes this conformation highly unfavorable, thus significantly impeding Diels-Alder reactivity.[1]

Experimental Protocols

Protocol 1: Determination of Oxidative Stability

This protocol outlines a general procedure for comparing the oxidative stability of this compound isomers using a recognized method like the Schaal oven test.

Objective: To determine the relative oxidative stability of this compound isomers by measuring the formation of primary oxidation products (conjugated diene hydroperoxides) over time at an elevated temperature.

Materials:

  • Samples of each this compound isomer ((7E,9E), (7E,9Z), (7Z,9E), and (7Z,9Z))

  • Inert glass vials with airtight caps

  • Oven capable of maintaining a constant temperature (e.g., 60 ± 1 °C)

  • Spectrophotometer

  • Hexane (B92381) (UV grade)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Accurately weigh a specific amount (e.g., 100 mg) of each isomer into separate glass vials.

  • Place the uncapped vials in an oven maintained at a constant temperature (e.g., 60 °C) to accelerate oxidation.

  • At predetermined time intervals (e.g., 0, 12, 24, 48, 72 hours), remove a vial for each isomer from the oven.

  • Allow the samples to cool to room temperature.

  • Dissolve a known mass of the oxidized sample in a precise volume of hexane.

  • Measure the absorbance of the hexane solution at 234 nm using a spectrophotometer. This wavelength corresponds to the maximum absorbance of conjugated diene hydroperoxides.[2]

  • Plot the absorbance at 234 nm versus time for each isomer. The rate of increase in absorbance is inversely proportional to the oxidative stability.

Data Analysis: The isomer with the slowest rate of increase in absorbance at 234 nm is considered the most oxidatively stable.

Protocol 2: Comparative Diels-Alder Reactivity

This protocol describes a method to compare the relative reactivity of this compound isomers in a Diels-Alder reaction with a reactive dienophile, such as N-phenylmaleimide.

Objective: To qualitatively or semi-quantitatively compare the reaction rates of this compound isomers with a dienophile.

Materials:

  • Samples of each this compound isomer

  • N-phenylmaleimide (dienophile)

  • Toluene (dry)

  • Reaction tubes or small round-bottom flasks

  • Heating block or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for quantitative analysis (optional)

Procedure:

  • In separate reaction tubes, dissolve equimolar amounts of each this compound isomer and N-phenylmaleimide in dry toluene.

  • Place the reaction tubes in a heating block or oil bath set to a specific temperature (e.g., 80 °C).

  • Monitor the progress of the reactions at regular time intervals (e.g., 1, 2, 4, 8 hours) using TLC. Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting materials and the appearance of a new spot for the Diels-Alder adduct will indicate reaction progress.

  • For a more quantitative comparison, aliquots can be taken from each reaction at different time points and analyzed by HPLC or GC-MS to determine the concentration of the reactants and products.

Data Analysis: The isomer that shows the fastest consumption of starting material and formation of the product is the most reactive in the Diels-Alder reaction. The predicted order of reactivity is (7E,9E) > (7E,9Z) or (7Z,9E) > (7Z,9Z).

Visualizations

experimental_workflow cluster_oxidation Oxidative Stability Assessment cluster_da Diels-Alder Reactivity Comparison Isomers_O This compound Isomers Incubation Accelerated Oxidation (e.g., 60°C) Isomers_O->Incubation Sampling Time-course Sampling Incubation->Sampling Measurement Spectrophotometric Measurement (A234) Sampling->Measurement Analysis_O Determine Rate of Oxidation Measurement->Analysis_O Isomers_DA This compound Isomers Reaction Reaction with Dienophile (e.g., N-phenylmaleimide) Isomers_DA->Reaction Monitoring Reaction Monitoring (TLC, HPLC, or GC-MS) Reaction->Monitoring Analysis_DA Compare Reaction Rates Monitoring->Analysis_DA

Figure 1: Experimental workflow for comparing the reactivity of this compound isomers.

reactivity_logic cluster_isomer Isomer Properties cluster_factors Influencing Factors cluster_reactivity Reactivity Outcome Isomer Geometric Isomer ((E,E), (E,Z), (Z,Z)) Steric Steric Hindrance Isomer->Steric sCis s-cis Conformation Stability Isomer->sCis Oxidation Oxidative Stability Steric->Oxidation affects DielsAlder Diels-Alder Reactivity Steric->DielsAlder hinders sCis->DielsAlder enables

Figure 2: Logical relationship between isomer structure and chemical reactivity.

References

Confirming the Stereochemistry of Synthesized Octadeca-7,9-diene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemistry of a synthesized compound is paramount in drug discovery and development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative overview of experimental methods to confirm the stereochemistry of synthesized octadeca-7,9-diene, a conjugated diene that can exist as multiple stereoisomers. We present supporting experimental data from analogous compounds and detailed protocols for key analytical techniques.

Data Presentation: Spectroscopic and Chromatographic Comparison

The stereochemistry of this compound's conjugated double bonds (E/Z or cis/trans) and potential chirality can be elucidated using a combination of spectroscopic and chromatographic techniques. Below are comparative data tables based on characteristic values for conjugated dienes.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the E/Z configuration of double bonds. The coupling constants (J-values) between vinylic protons are particularly diagnostic.

Stereoisomer ConfigurationOlefinic Protons (δ, ppm)Diagnostic Coupling Constants (J, Hz)
trans (E) ~5.5 - 6.5~15 Hz (trans-coupling)
cis (Z) ~5.3 - 6.3~10 Hz (cis-coupling)
(7E,9Z)-dodeca-7,9-dienyl acetate (B1210297) (Analogue)H7: ~5.6, H8: ~6.2, H9: ~5.9, H10: ~5.3J7,8 ≈ 15 Hz; J9,10 ≈ 10 Hz
Table 2: ¹³C NMR Chemical Shifts

The chemical shifts of the sp² hybridized carbons in the conjugated system can also provide structural information.

Stereoisomer ConfigurationOlefinic Carbons (δ, ppm)
General Range ~120 - 140
(7E,9Z)-dodeca-7,9-dienyl acetate (Analogue)~125.1, 128.9, 130.5, 134.8
Table 3: Infrared (IR) Spectroscopy

Infrared spectroscopy can distinguish between cis and trans isomers based on the out-of-plane C-H bending vibrations.

Stereoisomer ConfigurationC-H Out-of-Plane Bending (cm⁻¹)C=C Stretching (cm⁻¹)
trans (E) ~960 - 980 (strong)[1]~1640 - 1680 (can be weak or absent in symmetrical trans dienes)[1]
cis (Z) ~665 - 730 (strong)[1]~1640 - 1680 (typically present)
Table 4: Chiroptical and Chromatographic Methods for Enantiomeric Analysis

If the synthesized this compound is chiral, determining the enantiomeric excess (e.e.) is crucial.

MethodPrincipleExpected Outcome
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Separation of enantiomers into two distinct peaks, allowing for quantification of the e.e.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.A CD spectrum with positive and/or negative bands (Cotton effects) indicates the presence of a chiral compound and can be used to determine the enantiomeric purity.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for E/Z Isomer Determination

Objective: To determine the geometric configuration of the double bonds in synthesized this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the olefinic region (typically 5-7 ppm).

    • Determine the chemical shifts and coupling constants of the vinylic protons. A coupling constant of approximately 15 Hz is indicative of a trans (E) configuration, while a coupling constant of around 10 Hz suggests a cis (Z) configuration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbons and their chemical shifts, which can help confirm the overall structure.

  • 2D NMR (COSY and NOESY):

    • Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm the connectivity of the vinylic protons.

    • A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide through-space correlations between protons. For a cis double bond, a NOESY correlation will be observed between the adjacent vinylic protons. For a trans double bond, this correlation will be absent or very weak.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (e.e.) Determination

Objective: To separate and quantify the enantiomers of chiral this compound.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds.

  • Mobile Phase Selection: Start with a non-polar mobile phase such as a mixture of hexane (B92381) and isopropanol. The ratio of the solvents will need to be optimized to achieve good separation.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.

  • Chromatographic Analysis:

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution profile using a UV detector at a wavelength where the compound absorbs.

    • If the compound is a single enantiomer, a single peak will be observed. A racemic mixture will show two peaks of equal area.

    • The enantiomeric excess can be calculated from the areas of the two peaks using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Circular Dichroism (CD) Spectroscopy

Objective: To confirm the chirality of the synthesized this compound and assess its enantiomeric purity.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable transparent solvent (e.g., methanol, hexane) at a known concentration. The concentration should be optimized to give a good signal-to-noise ratio.

  • Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range to scan the UV-Vis region where the compound is expected to have electronic transitions (e.g., 200-400 nm for a conjugated diene).

  • Data Acquisition:

    • Record the CD spectrum of the sample.

    • Record the spectrum of the solvent as a baseline and subtract it from the sample spectrum.

    • The resulting spectrum will show positive or negative peaks (Cotton effects) if the sample is chiral and enantiomerically enriched. A racemic mixture will show no CD signal.

  • Data Analysis: The magnitude of the CD signal is proportional to the enantiomeric excess.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_results Results synth Synthesized this compound nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) synth->nmr ir IR Spectroscopy synth->ir hplc Chiral HPLC synth->hplc cd Circular Dichroism synth->cd ez_config E/Z Configuration (Geometric Isomers) nmr->ez_config ir->ez_config enantio_excess Enantiomeric Excess (Optical Isomers) hplc->enantio_excess cd->enantio_excess

Caption: Experimental workflow for confirming the stereochemistry of synthesized this compound.

stereoisomer_relationships cluster_isomers Stereoisomers of this compound cluster_types Relationships A (7E,9E) B (7Z,9Z) A->B Diastereomers C (7E,9Z) A->C Diastereomers D (7Z,9E) A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers (if chiral center present) Diastereomers (if achiral) diastereomers Diastereomers enantiomers Enantiomers

Caption: Logical relationships between possible stereoisomers of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Long-Chain Diene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative analysis of long-chain dienes. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research needs. The information presented is supported by experimental data from peer-reviewed studies and includes detailed experimental protocols and a visual representation of a relevant metabolic pathway.

Data Presentation: Quantitative Comparison of Analytical Methods

The selection of an analytical method for long-chain diene analysis is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific isomers of interest. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most prominent techniques employed for this purpose. The following table summarizes the quantitative performance of these methods based on available data for long-chain diols and polyunsaturated fatty acids, which serve as representative examples for long-chain diene analysis.

Analytical MethodAnalyte TypeLimit of Quantification (LOQ)Linear RangeKey AdvantagesKey Disadvantages
GC-MS Long-Chain Diols0.5 pg on-column[1]Not specifiedHigh resolution for complex mixtures, established libraries for identification.[2]Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.[3]
GC-MS/MS (MRM) Long-Chain Diols0.3 pg on-column[1]Not specifiedImproved selectivity and sensitivity compared to single quadrupole GC-MS.[1]Derivatization is often necessary.
UHPLC-MS (SIM) Long-Chain Diols15 pg on-column[1]Not specifiedSuitable for thermally labile and non-volatile compounds.[3]Lower sensitivity compared to other MS methods for this analyte.[1]
UHPLC-HRMS Long-Chain Diols1.5 pg on-column[1]Not specifiedHigh mass accuracy for confident identification, no derivatization required.[1]Higher instrumentation cost.
LC-MS/MS Polyunsaturated Fatty Acids1 ng/mL[4]1 - 5000 ng/mL[4]High sensitivity and specificity, suitable for complex biological matrices.[4][5]Matrix effects can influence ionization efficiency.

Note: The presented data is a summary from different studies and direct comparison should be made with caution. The performance of each method can vary depending on the specific long-chain diene, sample matrix, and instrumentation used.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for GC-MS and LC-MS/MS analysis of long-chain dienes, based on established methods for similar lipid molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Long-Chain Diene Analysis

This protocol is a generalized procedure and may require optimization for specific long-chain dienes and sample types.

1. Sample Preparation (Lipid Extraction):

  • A modified Bligh and Dyer or Folch extraction method is commonly used to extract lipids from biological samples.[6][7]

  • Homogenize the sample in a mixture of chloroform, methanol, and water.

  • After phase separation, collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization:

  • To increase volatility for GC analysis, long-chain dienes often require derivatization.

  • A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).

  • Alternatively, for determining double bond positions, derivatization with dimethyl disulfide (DMDS) can be performed to form thioether adducts.[2]

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Injector: Split/splitless or on-column injection can be employed.

    • Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C, ramping to 320°C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer can be used.

    • Acquisition Mode: Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity. For GC-MS/MS, multiple reaction monitoring (MRM) is used for high selectivity and sensitivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Long-Chain Diene Analysis

This protocol provides a general framework for the analysis of long-chain dienes and should be optimized for specific applications.

1. Sample Preparation:

  • Lipid Extraction: Similar to the GC-MS protocol, a liquid-liquid extraction (e.g., Folch or Bligh-Dyer) or solid-phase extraction (SPE) can be used to isolate lipids from the sample matrix.[5][6]

  • For plasma or serum samples, a protein precipitation step with a solvent like acetonitrile (B52724) is often performed.[4]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC):

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used for separating lipids.

    • Mobile Phase: A gradient elution with a binary solvent system is typical. For example, Mobile Phase A could be water with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid, and Mobile Phase B could be acetonitrile or methanol.[6]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common for analytical scale columns.

  • Mass Spectrometer (MS/MS):

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique for LC-MS, and it can be operated in either positive or negative ion mode, depending on the analyte.[6]

    • Mass Analyzer: A triple quadrupole mass spectrometer is frequently used for quantitative analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for targeted quantification, providing high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[6]

Mandatory Visualization

The following diagram illustrates a simplified metabolic pathway for conjugated linoleic acid (CLA), a type of long-chain diene, highlighting its conversion from linoleic acid and subsequent metabolism.

CLA_Metabolism Simplified Metabolic Pathway of Conjugated Linoleic Acid (CLA) Linoleic_Acid Linoleic Acid (cis-9, cis-12-18:2) CLA_Isomerase Linoleate Isomerase (Rumen Bacteria) Linoleic_Acid->CLA_Isomerase Biohydrogenation c9t11_CLA cis-9, trans-11 CLA (Rumenic Acid) CLA_Isomerase->c9t11_CLA t10c12_CLA trans-10, cis-12 CLA CLA_Isomerase->t10c12_CLA Elongation_Desaturation Elongation & Desaturation c9t11_CLA->Elongation_Desaturation Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation c9t11_CLA->Peroxisomal_Beta_Oxidation Eicosanoid_Formation_Interference Interference with Eicosanoid Formation c9t11_CLA->Eicosanoid_Formation_Interference t10c12_CLA->Elongation_Desaturation t10c12_CLA->Peroxisomal_Beta_Oxidation t10c12_CLA->Eicosanoid_Formation_Interference Metabolites Further Metabolites Elongation_Desaturation->Metabolites Metabolites->Peroxisomal_Beta_Oxidation Metabolites->Eicosanoid_Formation_Interference Shorter_Chain_Metabolites Shorter-Chain Metabolites Peroxisomal_Beta_Oxidation->Shorter_Chain_Metabolites

Caption: Simplified metabolic pathway of Conjugated Linoleic Acid (CLA).

References

A Comparative Guide to the Biological Activity of Octadeca-7,9-diene and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Octadeca-7,9-diene and its structurally related compounds. Due to the limited availability of direct experimental data for this compound, this comparison focuses on well-characterized, structurally similar conjugated linoleic acid (CLA) isomers and their derivatives, for which a larger body of research exists. The information presented herein is intended to provide a valuable resource for researchers investigating the therapeutic potential of these fatty acids.

Overview of Biological Activities

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid. These compounds have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. The specific biological effects of CLAs are often isomer-specific. This guide will focus on the following key activities:

  • Anti-Inflammatory Activity: Modulation of pro-inflammatory cytokine production and signaling pathways.

  • Cytotoxic Activity: Induction of cell death in cancer cell lines.

  • PPARα Activation: Agonistic activity towards the peroxisome proliferator-activated receptor alpha, a key regulator of lipid metabolism.

Comparative Analysis of Biological Activity

The following tables summarize the available quantitative data for the biological activities of various CLA isomers and related compounds. It is important to note the absence of specific data for this compound in many of these assays.

Anti-Inflammatory Activity

The anti-inflammatory effects of CLA isomers are primarily attributed to their ability to modulate the production of key inflammatory mediators.

CompoundAssayCell LineEffectQuantitative DataReference
c9,t11-CLA IL-6 SecretionBV-2 MicrogliaReduction of LPS-induced IL-6 secretionSignificant reduction[1]
t10,c12-CLA IL-6 SecretionBV-2 MicrogliaReduction of LPS-induced IL-6 secretionMore effective than c9,t11-CLA[1]
c9,t11-CLA TNF-α Gene ExpressionBovine Mammary Epithelial CellsReduction of LPS-induced TNF-α mRNASignificant reduction[2][3]
t10,c12-CLA TNF-α Gene ExpressionBovine Mammary Epithelial CellsReduction of LPS-induced TNF-α mRNASignificant reduction[2][3]
13-oxo-ODA TNF-α & IL-1β SecretionRAW 264.7 MacrophagesInhibition of LPS-induced secretionDose-dependent inhibition[4][5]
Cytotoxic Activity

Several CLA isomers and their derivatives have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineAssayIC50 ValueReference
9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA) Human Ovarian Cancer (HRA)Apoptosis InductionNot specified, but dose-dependent increase in apoptosis[6]
Dibenzylideneacetone (structurally related) HeLa (Cervical Cancer)MTT Assay4.8 µM (48h)[7]
Dibenzylideneacetone (structurally related) SiHa (Cervical Cancer)MTT Assay7.2 µM (48h)[7]
Ethanolic Extract of Tabernaemontana catharinensis MCF-7 (Breast Cancer)MTT Assay83.06 µg/mL (2D), 499.3 µg/mL (3D)[8]
Ethanolic Extract of Tabernaemontana catharinensis MDA-MB-231 (Breast Cancer)MTT Assay8.3 µg/mL (2D), 280 µg/mL (3D)[8]
PPARα Activation

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in lipid metabolism. Several conjugated dienes have been identified as PPARα agonists.

CompoundAssaySystemEC50 ValueReference
9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA) Luciferase Reporter AssayCV1 cells with GAL4/PPAR chimeraLess potent than 13-oxo-ODA[5]
13-oxo-(9E,11E)-octadecadienoic acid (13-oxo-ODA) Luciferase Reporter AssayCV1 cells with GAL4/PPAR chimeraMore potent than 9-oxo-ODA and CLA[5][9]
Falcarindiol (polyacetylenic oxylipin) Luciferase Reporter AssayNot specified3.29 µM

Signaling Pathways

The biological activities of these conjugated dienes are mediated through various signaling pathways. Below are diagrams illustrating the key pathways involved.

Anti_Inflammatory_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes CLA_Isomers CLA Isomers (e.g., this compound) CLA_Isomers->IKK inhibition

Caption: Simplified NF-κB signaling pathway and the inhibitory effect of CLA isomers.

MAPK_Signaling cluster_nucleus Nucleus LPS LPS TAK1 TAK1 LPS->TAK1 MEKK1 MEKK1 TAK1->MEKK1 ERK ERK TAK1->ERK MKKs MKKs (MKK3/6, MKK4/7) MEKK1->MKKs p38_JNK p38 / JNK MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus translocation Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response CLA_Derivatives CLA Derivatives (e.g., 13-oxo-ODA) CLA_Derivatives->MKKs inhibition

Caption: MAPK signaling pathway and the inhibitory role of CLA derivatives.

PPARa_Activation cluster_nucleus Nucleus CLA_Derivatives CLA Derivatives (e.g., 9-oxo-ODA) PPARa PPARα CLA_Derivatives->PPARa binds and activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Target_Genes Target Genes (Fatty Acid Oxidation) PPRE->Target_Genes activates transcription of Nucleus Nucleus

References

Assessing the Purity of Synthesized Octadeca-7,9-diene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Octadeca-7,9-diene, a conjugated diene with applications in various research fields, including pheromone synthesis. We present detailed experimental protocols for the most common analytical techniques and compare their performance in identifying and quantifying impurities.

Introduction to Purity Assessment of Conjugated Dienes

This compound is a long-chain hydrocarbon containing a conjugated double bond system, making it susceptible to isomerization and oxidation. The synthesis of this compound, often achieved through methods like the Wittig reaction, can result in a mixture of geometric isomers (E,E; E,Z; Z,E; and Z,Z) and other process-related impurities. Therefore, robust analytical methods are essential to determine the isomeric purity and overall purity of the synthesized product. The primary techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Purity Assessment Methods

The choice of analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative isomer separation, identification of unknown impurities, and the desired level of precision.

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.High resolution for separating geometric isomers, sensitive detection, and provides structural information for impurity identification.Requires derivatization for non-volatile impurities, potential for thermal degradation of labile compounds.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase.Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Excellent for quantitative analysis of isomers.Lower resolution for some isomeric separations compared to high-resolution GC, mass spectrometric detection can be more complex to couple.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about a molecule based on the magnetic properties of its atomic nuclei.Non-destructive technique, provides unambiguous structural elucidation of the main component and impurities, and can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures may require advanced techniques for interpretation.

Experimental Protocols

Below are detailed methodologies for the key experiments used in assessing the purity of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

This protocol is adapted from methods used for the separation of similar conjugated diene isomers.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a mass spectrometer.

  • Capillary column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

Sample Preparation:

  • Dissolve 1 mg of the synthesized this compound in 1 mL of hexane (B92381) or another suitable volatile solvent.

  • If necessary, derivatize the sample to improve volatility, for example, by converting any hydroxyl functionalities to their trimethylsilyl (B98337) (TMS) ethers.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1 scan/second.

Data Analysis: The purity is determined by calculating the peak area percentage of the desired this compound isomer relative to the total area of all detected peaks. The mass spectra of the peaks can be compared with a reference library for impurity identification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol provides a general framework for the quantitative analysis of this compound isomers.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.5 mg/mL.

HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (corresponding to the λmax of the conjugated diene system).

  • Injection Volume: 10 µL.

Data Analysis: Construct a calibration curve by plotting the peak area of the this compound isomer against its concentration for the standard solutions. Use the calibration curve to determine the concentration of the desired isomer in the synthesized sample and calculate the purity.

¹H and ¹³C NMR Spectroscopy for Structural Verification and Impurity Profiling

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and identifying impurities.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane (B1202638) - TMS) for chemical shift referencing and potential quantitative analysis.

NMR Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

Data Analysis:

  • Structural Verification: Compare the observed chemical shifts and coupling constants with expected values for this compound.

  • Impurity Profiling: Integrate the signals corresponding to the main compound and any visible impurities. The relative integrals can provide a semi-quantitative estimate of purity. For quantitative NMR (qNMR), a certified internal standard is used, and specific acquisition parameters ensuring full relaxation of all nuclei are employed.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis cluster_decision Decision & Further Steps Synthesis This compound Synthesis (e.g., Wittig Reaction) Workup Crude Product Workup & Isolation Synthesis->Workup GCMS GC-MS Analysis (Isomer Separation, Impurity ID) Workup->GCMS Sample HPLC HPLC Analysis (Quantitative Purity, Isomer Ratio) Workup->HPLC Sample NMR NMR Spectroscopy (Structural Verification, Impurity Profiling) Workup->NMR Sample Purity_Check Purity > 95%? GCMS->Purity_Check HPLC->Purity_Check NMR->Purity_Check Purification Further Purification (e.g., Column Chromatography) Purity_Check->Purification No Final_Product Pure this compound Purity_Check->Final_Product Yes Purification->Workup Re-analysis

Workflow for Purity Assessment

Comparison with Alternatives

In the context of pheromone research, alternatives to a specific compound like this compound can include other geometric isomers of the same diene, structurally related compounds with different chain lengths or double bond positions, or entirely different chemical classes that elicit a similar biological response.

  • Biological Activity Assays: Comparing the electroantennographic (EAG) response of the target insect species to this compound and its alternatives.

  • Behavioral Assays: Conducting wind tunnel or field trapping experiments to compare the attractiveness of lures baited with the different compounds.

For drug development professionals, if this compound were a pharmacologically active compound, its performance would be compared against other drug candidates targeting the same biological pathway. This would involve in vitro assays to determine potency and selectivity, followed by in vivo studies to assess efficacy and safety.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. GC-MS excels at isomer separation and impurity identification, HPLC is the method of choice for accurate quantification, and NMR provides invaluable structural confirmation. By employing these methods in a complementary fashion, researchers can ensure the quality and reliability of their synthesized material, which is paramount for the integrity of their scientific investigations and drug development endeavors. While direct comparative data with alternative compounds is scarce in the public domain, the analytical principles and protocols outlined in this guide provide a solid foundation for conducting such comparative studies.

Distinguishing Positional Isomers of Octadecadiene by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid isomers is paramount. Octadecadiene (C18H34), a key lipid component, exists as numerous positional isomers depending on the location of its two double bonds. These subtle structural variations can have profound impacts on biological function and metabolic pathways. This guide provides a comparative overview of four powerful mass spectrometry-based techniques for distinguishing between these isomers, complete with experimental data and detailed protocols.

The challenge in differentiating positional isomers of octadecadiene lies in their identical mass and elemental composition. Standard mass spectrometry techniques often produce indistinguishable fragmentation patterns. To overcome this, specialized methods have been developed that either chemically modify the double bonds prior to or during analysis, or that separate the isomers based on their physical properties in the gas phase. This guide will compare the following four techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Dimethyl Disulfide (DMDS) Derivatization

  • Paternò-Büchi (PB) Reaction Coupled with Mass Spectrometry

  • Ozone-Induced Dissociation (OzID) Mass Spectrometry

  • Ion Mobility-Mass Spectrometry (IMS-MS)

Each of these methods offers unique advantages and is suited to different experimental needs. The following sections will delve into the principles, protocols, and expected outcomes for each, providing a framework for selecting the most appropriate technique for your research.

Methodology Comparison

A summary of the key characteristics of each technique is presented below, followed by detailed experimental protocols and data.

FeatureGC-MS with DMDS DerivatizationPaternò-Büchi Reaction-MSOzone-Induced Dissociation (OzID)Ion Mobility-MS (IMS-MS)
Principle Chemical derivatization of double bonds with DMDS, followed by GC separation and MS analysis of characteristic fragments.Photochemical [2+2] cycloaddition of a carbonyl compound to the double bonds, forming oxetane (B1205548) rings that yield diagnostic fragments upon MS/MS.Gas-phase ion-molecule reaction with ozone inside the mass spectrometer, leading to oxidative cleavage of the double bonds and formation of diagnostic product ions.Separation of ions in the gas phase based on their size, shape, and charge (collision cross-section), allowing for the differentiation of isomers with distinct conformations.
Sample Prep Derivatization step required prior to GC-MS analysis.Photochemical reaction required prior to or during MS analysis.No derivatization required; reaction occurs in the mass spectrometer.Minimal sample preparation, similar to standard MS.
Instrumentation GC-MS system.Mass spectrometer with a UV light source for online reaction, or offline reaction setup.Mass spectrometer equipped with an ozone source and a reaction cell.Ion mobility-enabled mass spectrometer.
Key Advantage Well-established method, provides clear fragmentation patterns for double bond localization.Highly specific for C=C bonds, can be coupled with LC-MS for complex mixtures.[1][2]Unambiguous determination of double bond positions without chemical derivatization.[3][4]Provides an orthogonal dimension of separation based on ion structure, capable of separating a wide range of isomers.[5]
Limitations Derivatization can be time-consuming and may produce side products.Requires specialized photochemical equipment; potential for side reactions and isomerization.[6]Requires specialized instrumentation with an ozone generator.Resolution may not be sufficient for all isomers; CCS databases are still developing.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) with Dimethyl Disulfide (DMDS) Derivatization

This classic derivatization technique converts the double bonds of octadecadiene into stable thioether adducts. The resulting molecules, upon electron ionization (EI) in the GC-MS, fragment at the carbon-carbon bond between the two sulfur atoms, producing diagnostic ions that reveal the original position of the double bonds.[8][9]

Experimental Protocol:
  • Derivatization:

    • Dissolve approximately 1 mg of the octadecadiene sample in 1 mL of hexane (B92381).

    • Add 1 mL of dimethyl disulfide (DMDS) and 50 µL of iodine solution in diethyl ether (60 mg/mL).

    • Heat the mixture at 40°C for 15 hours in a sealed vial.

    • After cooling to room temperature, add 2 mL of hexane and 2 mL of a 5% aqueous sodium thiosulfate (B1220275) solution to quench the excess iodine.

    • Vortex the mixture and centrifuge.

    • Collect the upper hexane layer containing the DMDS adducts and concentrate under a stream of nitrogen.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of the different adducts (e.g., initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min).

    • Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 50-600.

Data Presentation:

The key to identifying the double bond positions is the analysis of the fragmentation pattern of the DMDS adducts. The primary cleavage occurs between the two carbons that were originally part of the double bond, each now bonded to a SCH₃ group.

For a non-conjugated octadecadiene, two mono-adducts will be formed for each double bond. For a conjugated system, a single diadduct is typically formed.

Table 1: Expected Diagnostic Ions for DMDS Adducts of a Hypothetical 9,12-Octadecadiene

Original Double Bond PositionDiagnostic Fragment 1 (m/z)Diagnostic Fragment 2 (m/z)
9173 (C₁₀H₂₁S⁺)217 (C₁₂H₂₅S⁺)
12215 (C₁₃H₂₇S⁺)173 (C₁₀H₂₁S⁺)

Note: The m/z values are calculated based on the cleavage at the original double bond position. The actual spectrum will contain a series of ions, but these will be the most informative.

Paternò-Büchi (PB) Reaction Coupled with Mass Spectrometry

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition that occurs between a carbonyl group (e.g., from acetone) and a C=C double bond, forming an oxetane ring.[10][11] When the derivatized lipid is subjected to tandem mass spectrometry (MS/MS), the oxetane ring fragments in a predictable manner, yielding diagnostic ions that pinpoint the location of the original double bond.[12]

Experimental Protocol:
  • Online PB Reaction:

    • Prepare a solution of the octadecadiene isomer in a solvent mixture suitable for electrospray ionization, such as 1:1 (v/v) acetonitrile:acetone.

    • Infuse the solution into the mass spectrometer's ion source using a syringe pump.

    • Irradiate the electrospray plume with a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm) placed in close proximity to the ESI emitter.

  • MS/MS Analysis:

    • Acquire the full scan mass spectrum to identify the protonated or sodiated molecule of the PB product (M+H+acetone or M+Na+acetone).

    • Perform tandem mass spectrometry (MS/MS) on the precursor ion of the PB product.

    • The collision-induced dissociation (CID) will fragment the oxetane ring, producing two diagnostic product ions.

Data Presentation:

The fragmentation of the oxetane ring results in two complementary product ions that sum to the mass of the original derivatized molecule.

Table 2: Predicted Diagnostic Ions from PB-MS/MS of Acetone Adducts of Octadecadiene Isomers

Isomer (Double Bond Positions)Precursor Ion (M+H+Acetone)⁺ (m/z)Diagnostic Ion Pair 1 (m/z)Diagnostic Ion Pair 2 (m/z)
9,12-Octadecadiene311.30171, 197213, 155
10,13-Octadecadiene311.30185, 183227, 141
11,14-Octadecadiene311.30199, 169241, 127

Note: The diagnostic ion pairs correspond to the cleavage of the two oxetane rings formed at each double bond.

Ozone-Induced Dissociation (OzID) Mass Spectrometry

OzID is a powerful technique that utilizes the gas-phase reaction between mass-selected ions and ozone within the mass spectrometer.[4] This reaction leads to the oxidative cleavage of C=C double bonds, producing two diagnostic fragment ions for each double bond, thereby unambiguously identifying their positions.[3][13]

Experimental Protocol:
  • Sample Introduction:

    • Dissolve the octadecadiene sample in a suitable solvent (e.g., methanol (B129727) with a small amount of sodium acetate (B1210297) to promote sodiated ion formation).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

  • OzID Analysis:

    • In the mass spectrometer, isolate the precursor ion of interest (e.g., [M+Na]⁺).

    • Introduce ozone gas into the collision cell of the mass spectrometer.

    • Allow the isolated precursor ions to react with ozone, leading to fragmentation.

    • Acquire the mass spectrum of the resulting product ions.

Data Presentation:

The OzID spectrum will show pairs of product ions for each double bond, corresponding to an aldehyde and a Criegee ion.

Table 3: Expected Diagnostic Ions from OzID of Sodiated Octadecadiene Isomers

Isomer (Double Bond Positions)Precursor Ion [M+Na]⁺ (m/z)Diagnostic Ion Pair 1 (m/z)Diagnostic Ion Pair 2 (m/z)
9,12-Octadecadiene275.27181, 213223, 169
10,13-Octadecadiene275.27195, 199237, 155
11,14-Octadecadiene275.27209, 185251, 141

Note: The m/z values are for the sodiated aldehyde and Criegee ion fragments.

Ion Mobility-Mass Spectrometry (IMS-MS)

IMS-MS adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge in the gas phase.[5] Isomers with different double bond positions can have distinct three-dimensional structures, leading to different drift times through the ion mobility cell and thus different collision cross-sections (CCS).[7]

Experimental Protocol:
  • Sample Introduction:

    • Prepare a solution of the octadecadiene isomers in a solvent compatible with electrospray ionization.

    • Introduce the sample into the IMS-MS instrument via direct infusion or LC-IMS-MS.

  • IMS-MS Analysis:

    • Acquire data in ion mobility mode, separating the ions based on their drift time before they enter the mass analyzer.

    • The instrument software can be used to calculate the collision cross-section (CCS) for each separated species.

Data Presentation:

The primary quantitative data from IMS-MS is the collision cross-section (CCS), measured in square angstroms (Ų). Positional isomers of octadecadiene are expected to have slightly different CCS values.

Table 4: Hypothetical Collision Cross-Section (CCS) Values for Protonated Octadecadiene Isomers

Isomer (Double Bond Positions)Precursor Ion [M+H]⁺ (m/z)Collision Cross-Section (Ų)
9,12-Octadecadiene253.26210.5
10,13-Octadecadiene253.26211.2
11,14-Octadecadiene253.26211.8

Note: These are illustrative values. Actual CCS values will depend on the specific instrument and experimental conditions. The separation of isomers is often enhanced by forming adducts with metal ions (e.g., Ag⁺).

Visualizing the Workflow

The general workflow for distinguishing positional isomers of octadecadiene using these mass spectrometry techniques can be visualized as follows:

workflow cluster_sample Sample Preparation cluster_methods Analytical Method cluster_analysis Data Analysis cluster_result Result Sample Octadecadiene Isomer Mixture GC_MS GC-MS with DMDS Derivatization Sample->GC_MS PB_MS Paternò-Büchi Reaction-MS Sample->PB_MS OzID Ozone-Induced Dissociation (OzID) Sample->OzID IMS_MS Ion Mobility-MS (IMS-MS) Sample->IMS_MS Frag Fragmentation Pattern Analysis GC_MS->Frag PB_MS->Frag OzID->Frag CCS Collision Cross-Section (CCS) Measurement IMS_MS->CCS Result Isomer Identification and Quantification Frag->Result CCS->Result

Caption: General workflow for distinguishing octadecadiene isomers.

The logical relationship for selecting a method based on available instrumentation can be depicted as:

logic start Available Instrumentation? gcms GC-MS start->gcms Yes ms_uv MS with UV source start->ms_uv Yes ms_ozone MS with Ozone source start->ms_ozone Yes imsms Ion Mobility-MS start->imsms Yes method1 Use DMDS Derivatization gcms->method1 method2 Use Paternò-Büchi Reaction ms_uv->method2 method3 Use Ozone-Induced Dissociation ms_ozone->method3 method4 Use Ion Mobility Separation imsms->method4

Caption: Method selection based on available instrumentation.

Conclusion

The choice of method for distinguishing positional isomers of octadecadiene by mass spectrometry will depend on the specific research question, available instrumentation, and the complexity of the sample matrix.

  • GC-MS with DMDS derivatization is a robust and well-established method, particularly for volatile and semi-volatile dienes.

  • The Paternò-Büchi reaction offers a highly specific way to label double bonds for MS/MS analysis and is adaptable to both direct infusion and LC-MS workflows.

  • Ozone-Induced Dissociation provides the most direct and unambiguous localization of double bonds without the need for chemical derivatization, making it a powerful tool for structural elucidation.

  • Ion Mobility-Mass Spectrometry offers a unique separation based on the three-dimensional structure of the isomers and is particularly useful for complex mixtures where chromatographic separation is challenging.

By understanding the principles and protocols of these techniques, researchers can confidently select and apply the most suitable method for their specific analytical needs in lipidomics and related fields.

References

Benchmarking a Novel Synthetic Route for Octadeca-7,9-diene Against Established Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing a novel palladium-catalyzed dehydrogenation with traditional Wittig, Suzuki, and Grignard coupling reactions for the synthesis of Octadeca-7,9-diene. This guide provides an objective analysis of performance metrics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthetic strategy.

The synthesis of long-chain conjugated dienes, such as this compound, is of significant interest in the fields of materials science and the synthesis of biologically active molecules. While traditional methods like the Wittig reaction, Suzuki coupling, and Grignard reactions are well-established, the development of new, more efficient synthetic routes is a continuous pursuit. This guide provides a comparative analysis of a recently developed palladium-catalyzed dehydrogenation of aliphatic acids for the synthesis of this compound against these known methods.[1] The comparison focuses on key performance indicators including reaction yield, purity, and reaction time, offering valuable insights for researchers selecting a synthetic pathway.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound. The data for the established methods are based on representative yields for similar long-chain diene syntheses, while the data for the novel Pd-catalyzed dehydrogenation is based on a recently published protocol for related aliphatic acids.[1]

Method Starting Materials Typical Yield (%) Purity (%) Reaction Time (hours) Key Advantages Key Disadvantages
Novel Pd-Catalyzed Dehydrogenation Octadecanoic acid70-80 (estimated)>9512-24Atom economical, starts from readily available fatty acidRequires specialized ligand and catalyst, potentially longer reaction times
Wittig Reaction Nonanal (B32974), (Undec-2-en-1-yl)triphenylphosphonium bromide60-70>908-12Well-established, reliable for specific stereoisomersGenerates stoichiometric phosphine (B1218219) oxide waste, ylide preparation can be challenging
Suzuki Coupling (E)-1-bromooct-1-ene, (E)-deca-1,3-dien-1-ylboronic acid75-85>956-10High yields and stereoselectivity, broad functional group toleranceRequires synthesis of organoboron reagents, potential for catalyst poisoning
Grignard Coupling 1-chlorooct-1-ene, dec-3-en-1-ylmagnesium bromide65-75>904-8Utilizes readily available starting materials, relatively fastSensitive to moisture and air, limited functional group tolerance

Experimental Protocols

Detailed methodologies for each synthetic route are provided below. These protocols are adapted for the synthesis of this compound based on established procedures for similar compounds.

Novel Palladium-Catalyzed Dehydrogenation of Octadecanoic Acid

This method represents a modern approach to the synthesis of conjugated dienes directly from saturated carboxylic acids.[1]

Materials:

  • Octadecanoic acid

  • Pd(OAc)₂

  • 3-aminobenzoic acid-derived ligand

  • Benzoquinone (BQ)

  • K₂CO₃

  • Dichloromethane (DCM)

Procedure:

  • To an oven-dried flask are added octadecanoic acid (1.0 mmol), Pd(OAc)₂ (0.05 mmol), the 3-aminobenzoic acid-derived ligand (0.1 mmol), K₂CO₃ (2.0 mmol), and benzoquinone (2.0 mmol).

  • The flask is evacuated and backfilled with oxygen three times.

  • Dichloromethane (5 mL) is added, and the reaction mixture is stirred at 100 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of silica (B1680970) gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Wittig Reaction

A classic and reliable method for alkene synthesis, the Wittig reaction can be employed to construct the diene system of this compound.[2][3][4]

Materials:

  • (Undec-2-en-1-yl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Nonanal

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

Procedure:

  • A solution of (undec-2-en-1-yl)triphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium (1.1 mmol) is added dropwise, and the resulting deep red solution is stirred at -78 °C for 1 hour to form the ylide.

  • A solution of nonanal (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the ylide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Suzuki Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for the stereoselective synthesis of conjugated dienes.

Materials:

Procedure:

  • A mixture of (E)-1-bromooct-1-ene (1.0 mmol), (E)-deca-1,3-dien-1-ylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol) is placed in a flask.

  • A mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) is added.

  • The reaction mixture is heated to 80 °C and stirred for 6-10 hours under an argon atmosphere.

  • After cooling to room temperature, the mixture is diluted with diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The residue is purified by column chromatography on silica gel to give this compound.

Grignard Coupling

A fundamental carbon-carbon bond-forming reaction, Grignard coupling offers a straightforward approach to the synthesis of this compound.

Materials:

  • Magnesium turnings

  • 1-bromodec-3-ene

  • 1-chlorooct-1-ene

  • Fe(acac)₃ (iron(III) acetylacetonate)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Magnesium turnings (1.2 mmol) are activated in a dry flask under an argon atmosphere.

  • A solution of 1-bromodec-3-ene (1.1 mmol) in anhydrous THF (5 mL) is added dropwise to the magnesium turnings. The mixture is stirred until the magnesium is consumed to form the Grignard reagent.

  • In a separate flask, 1-chlorooct-1-ene (1.0 mmol) and Fe(acac)₃ (0.05 mmol) are dissolved in anhydrous THF (5 mL).

  • The prepared Grignard reagent is added dropwise to this solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 4-8 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Synthetic_Workflow cluster_novel Novel Pd-Catalyzed Dehydrogenation cluster_wittig Wittig Reaction cluster_suzuki Suzuki Coupling cluster_grignard Grignard Coupling start_novel Octadecanoic Acid step1_novel Pd(OAc)₂ / Ligand BQ, K₂CO₃, DCM, 100°C start_novel->step1_novel product_novel This compound step1_novel->product_novel start1_wittig Nonanal step2_wittig Wittig Reaction start1_wittig->step2_wittig start2_wittig (Undec-2-en-1-yl)triphenyl- phosphonium bromide step1_wittig n-BuLi, THF, -78°C start2_wittig->step1_wittig Ylide formation step1_wittig->step2_wittig product_wittig This compound step2_wittig->product_wittig start1_suzuki (E)-1-bromooct-1-ene step1_suzuki Pd(PPh₃)₄, Na₂CO₃ Toluene/Ethanol/H₂O, 80°C start1_suzuki->step1_suzuki start2_suzuki (E)-deca-1,3-dien-1-ylboronic acid start2_suzuki->step1_suzuki product_suzuki This compound step1_suzuki->product_suzuki start1_grignard 1-chlorooct-1-ene step3_grignard Fe(acac)₃, THF start1_grignard->step3_grignard start2_grignard 1-bromodec-3-ene step1_grignard Mg, THF start2_grignard->step1_grignard step2_grignard Grignard Reagent step1_grignard->step2_grignard step2_grignard->step3_grignard product_grignard This compound step3_grignard->product_grignard

Caption: Synthetic workflows for this compound.

Comparison_Logic cluster_methods Synthetic Methods cluster_criteria Performance Criteria title Benchmarking Synthetic Routes for this compound novel Novel Pd-Catalyzed Dehydrogenation title->novel wittig Wittig Reaction title->wittig suzuki Suzuki Coupling title->suzuki grignard Grignard Coupling title->grignard yield Yield (%) novel->yield purity Purity (%) novel->purity time Reaction Time (h) novel->time advantages Advantages novel->advantages disadvantages Disadvantages novel->disadvantages wittig->yield wittig->purity wittig->time wittig->advantages wittig->disadvantages suzuki->yield suzuki->purity suzuki->time suzuki->advantages suzuki->disadvantages grignard->yield grignard->purity grignard->time grignard->advantages grignard->disadvantages

Caption: Logical flow for comparing synthetic methods.

References

Safety Operating Guide

Safe Disposal of Octadeca-7,9-diene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: The following procedures provide essential safety and logistical guidance for the proper disposal of Octadeca-7,9-diene, an unsaturated hydrocarbon. Adherence to these steps is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling hazardous chemical waste.

I. Hazard Identification and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[3]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator with an organic vapor cartridge.

II. Chemical Waste Segregation and Storage

Proper segregation and storage of this compound waste are crucial to prevent accidents and ensure compliant disposal.

  • Waste Container: Collect waste this compound in a designated, properly labeled, and leak-proof container.[4] The container should be made of a material compatible with hydrocarbons.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards (e.g., Flammable Liquid).[4]

  • Segregation:

    • Halogenated vs. Non-Halogenated: Do not mix with halogenated solvent waste.[4]

    • Aqueous vs. Solvent: Keep separate from aqueous waste.[4]

    • Incompatibles: Store away from strong oxidizing agents.[2]

  • Storage Location: Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area (SAA) or a flammables cabinet, away from heat, sparks, open flames, and hot surfaces.[1][2][4] Ensure the container cap is tightly closed.[2][4]

III. Disposal Procedures

The disposal of this compound must be conducted through an approved hazardous waste disposal facility. Under no circumstances should it be disposed of down the drain or in regular trash.

Step-by-Step Disposal Plan:

  • Collection: Carefully transfer waste this compound into the designated hazardous waste container using a funnel to avoid spills. Do not fill the container more than ¾ full to allow for vapor expansion.[4]

  • Container Sealing and Labeling: Securely seal the container and ensure it is accurately labeled with its contents and associated hazards.[4]

  • Waste Pickup Request: Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

IV. Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with soap and water.

  • Seek Medical Attention: If there is skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] If inhaled, move to fresh air.[1][2]

V. Quantitative Data Summary

The following table summarizes key physical and chemical properties of a representative unsaturated hydrocarbon, 1,7-Octadiene, to provide an indication of the expected characteristics of this compound.

PropertyValue for 1,7-Octadiene
Physical State Liquid[1]
Appearance Light yellow[1]
Odor Odorless[1]
Melting Point/Range -70 °C / -94 °F[1]
Boiling Point/Range 114 - 121 °C / 237.2 - 249.8 °F @ 760 mmHg[1]
Flash Point 9 °C / 48.2 °F[1]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Start: This compound Waste ppe Don Appropriate PPE start->ppe container Select Labeled, Leak-Proof Container ppe->container transfer Transfer Waste to Container (≤ 3/4 full) container->transfer segregate Segregate from Incompatible Waste (Halogenated, Aqueous) transfer->segregate store Store in Ventilated, Designated Area segregate->store spill Spill Occurs? store->spill pickup Request Hazardous Waste Pickup spill->pickup No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes document Document Waste Disposal pickup->document end End: Proper Disposal document->end collect_spill Collect & Containerize Spill Debris contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Octadeca-7,9-diene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Octadeca-7,9-diene

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following information is based on the general hazards associated with flammable liquid hydrocarbons and conjugated dienes. Researchers, scientists, and drug development professionals must conduct a thorough, institution-specific risk assessment before handling this compound.

This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. It is intended to supplement, not replace, comprehensive laboratory safety protocols and institutional guidelines.

Hazard Summary

This compound is expected to be a flammable liquid. Its vapors can form explosive mixtures with air.[1] As a volatile organic compound (VOC), it may cause eye, nose, and throat irritation, headaches, dizziness, and nausea with short-term exposure.[2] Long-term exposure to VOCs can lead to more severe health effects.[2][3] Skin contact may cause irritation. Ingestion and inhalation should be avoided.

Conjugated dienes, as a class of compounds, can be highly flammable, and some may form explosive peroxides.[4] Many can also undergo polymerization, sometimes with the release of significant heat.[4]

Quantitative Data for a Structurally Related Compound

To provide a context for the potential hazards of this compound, the following table summarizes the properties of a related compound, 1,7-Octadiene. These values should be considered illustrative and not a direct representation of this compound's properties.

PropertyValue for 1,7-OctadienePotential Implication for this compound
Molecular Formula C₈H₁₄[5]C₁₈H₃₄
Molar Mass 110.20 g/mol [5]250.48 g/mol
Appearance Colorless liquid[5]Likely a colorless to light yellow liquid
Boiling Point 114–121 °C (237–250 °F)[5]Higher than 1,7-Octadiene due to increased molecular weight
Density 0.746 g/mL at 25 °C[5]Likely similar to other hydrocarbons
Hazards Flammable liquidAssumed to be a flammable liquid

Operational Plan: Safe Handling Protocol

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

Pre-Experiment Preparations
  • Risk Assessment: Conduct a comprehensive, experiment-specific risk assessment.

  • Information Review: Consult general safety guidelines for handling flammable liquids and conjugated dienes.

  • Emergency Preparedness: Ensure an appropriate fire extinguisher (e.g., Class B for flammable liquids), safety shower, and eyewash station are readily accessible.[6]

  • Ventilation: All work must be conducted in a certified chemical fume hood with adequate ventilation to prevent the accumulation of flammable vapors.[7]

  • Personal Protective Equipment (PPE): Assemble and inspect all necessary PPE before handling the chemical.

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[6][7][8]Protects against splashes and irritating vapors.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] Consult glove manufacturer's compatibility charts.Prevents skin contact with the chemical.
Body Protection Flame-resistant lab coat and full-body coveralls if handling large quantities.[6]Protects skin from splashes and provides a barrier in case of a flash fire.[6]
Footwear Closed-toe, chemical-resistant safety boots.[8]Protects feet from spills.[9]
Respiratory Protection A respirator may be required for certain operations or in case of ventilation failure. Consult your institution's safety officer.Prevents inhalation of harmful vapors.
Experimental Workflow
  • Don PPE: Put on all required personal protective equipment before entering the designated work area.

  • Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Chemical Handling:

    • Use the smallest quantity of this compound necessary for the experiment.

    • Keep the container tightly closed when not in use.

    • Avoid direct sunlight and heat sources.

    • Use non-static clothing and tools to prevent ignition from static discharge.[7]

  • Post-Experiment:

    • Decontaminate all equipment that came into contact with the chemical.

    • Properly label and store any remaining this compound in a designated flammable liquids cabinet.

    • Dispose of waste as outlined in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

  • Waste Collection: Collect all waste containing this compound, including contaminated solids like paper towels, in a dedicated, clearly labeled hazardous waste container.[10]

  • Container Requirements: Waste containers should be made of a compatible material, kept tightly closed, and stored in a well-ventilated area away from ignition sources.[11]

  • Disposal Method: Do not pour this compound down the drain.[10][12] All waste must be disposed of through your institution's licensed hazardous waste disposal program.[11][12][13]

Emergency Procedures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[14][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[15][16]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[15][16]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Fire: Use a Class B fire extinguisher (carbon dioxide or dry chemical). Do not use water, as it may spread the flammable liquid.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management RiskAssessment Conduct Risk Assessment PrepArea Prepare Fume Hood & Emergency Equipment RiskAssessment->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE UseChemical Use Smallest Necessary Quantity DonPPE->UseChemical Enter Work Area KeepClosed Keep Container Closed When Not in Use UseChemical->KeepClosed AvoidSources Avoid Heat & Ignition Sources KeepClosed->AvoidSources Decontaminate Decontaminate Equipment AvoidSources->Decontaminate Experiment Complete Store Store or Dispose of Chemical Decontaminate->Store DoffPPE Doff PPE & Wash Hands Store->DoffPPE If Storing CollectWaste Collect in Labeled Hazardous Waste Container Store->CollectWaste If Waste Dispose Dispose via Licensed Professional Service CollectWaste->Dispose Dispose->DoffPPE

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.